molecular formula C44H80N7O17P3S B15546098 (S)-3-Hydroxy-21-methyldocosanoyl-CoA

(S)-3-Hydroxy-21-methyldocosanoyl-CoA

货号: B15546098
分子量: 1104.1 g/mol
InChI 键: GCDXAAORBZHAJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S)-3-Hydroxy-21-methyldocosanoyl-CoA is a useful research compound. Its molecular formula is C44H80N7O17P3S and its molecular weight is 1104.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C44H80N7O17P3S

分子量

1104.1 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 21-methyldocosanethioate

InChI

InChI=1S/C44H80N7O17P3S/c1-32(2)22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)

InChI 键

GCDXAAORBZHAJS-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Inferred Biological Function of (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for (S)-3-Hydroxy-21-methyldocosanoyl-CoA is not available in current public literature. This guide infers its biological role based on its chemical structure and the known functions of analogous molecules. The experimental protocols described are proposed methodologies for future investigation.

Executive Summary

This compound is a structurally defined very-long-chain fatty acyl-CoA (VLCFA-CoA). Based on its core components—a 22-carbon docosanoyl backbone, an (S)-3-hydroxy group, and a 21-methyl branch—its primary biological role is inferred to be an intermediate in the peroxisomal β-oxidation of 21-methyldocosanoic acid. The presence of the methyl group near the omega end suggests a specialized catabolic pathway, potentially influencing the rate and products of oxidation compared to its straight-chain counterparts. This molecule likely serves as a substrate for a peroxisomal L-3-hydroxyacyl-CoA dehydrogenase. Dysregulation in the metabolism of such modified VLCFAs could be implicated in metabolic disorders associated with peroxisomal function. This document outlines the inferred metabolic context, proposes key signaling and metabolic pathways, and provides detailed hypothetical experimental protocols to validate these postulations.

Inferred Molecular Profile and Biological Context

The structure of this compound provides significant insight into its probable metabolic fate.

  • Docosanoyl-CoA (C22): Docosanoyl-CoA is the activated form of docosanoic acid (behenic acid), a very-long-chain fatty acid (VLCFA).[1] Due to their length, VLCFAs cannot be initially metabolized by mitochondria and are exclusively chain-shortened via β-oxidation within peroxisomes.[2][3]

  • (S)-3-Hydroxyacyl-CoA: This is the specific stereoisomer produced during the second step of β-oxidation, catalyzed by enoyl-CoA hydratase.[4] It is the direct substrate for the third step, catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which converts the hydroxyl group to a keto group.[5]

  • 21-Methyl Group: The methyl branch at the penultimate carbon (ω-1 position) makes this a branched-chain fatty acid. Peroxisomes are also the primary site for the metabolism of branched-chain fatty acids like pristanic acid.[3][6] The presence of this methyl group may influence enzyme kinetics, potentially slowing the rate of oxidation compared to unbranched docosanoyl-CoA.

Collectively, these features strongly indicate that this compound is an intermediate in the peroxisomal β-oxidation pathway of its parent fatty acid, 21-methyldocosanoic acid.

Metabolic Pathway Analysis

The catabolism of 21-methyldocosanoic acid is expected to follow the canonical peroxisomal β-oxidation spiral. After activation to its CoA thioester and import into the peroxisome, it undergoes a cycle of four enzymatic reactions. This compound appears at the third step of the first cycle.

Peroxisomal β-Oxidation Pathway

The degradation of VLCFAs in peroxisomes involves a sequence of four enzymatic steps that cyclically shorten the fatty acyl chain by two carbons, releasing acetyl-CoA.[2][7]

  • Oxidation: Acyl-CoA Oxidase (ACOX) introduces a double bond.

  • Hydration: Enoyl-CoA Hydratase adds a water molecule across the double bond, forming the (S)-3-hydroxyacyl-CoA intermediate.

  • Dehydrogenation: L-3-Hydroxyacyl-CoA Dehydrogenase oxidizes the hydroxyl group.

  • Thiolysis: Thiolase cleaves the chain to release acetyl-CoA.

The chain-shortened acyl-CoA then re-enters the cycle until it is short enough for mitochondrial oxidation.[4]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome FattyAcid 21-Methyl- docosanoyl-CoA EnoylCoA trans-2-Enoyl-21-methyl- docosanoyl-CoA FattyAcid->EnoylCoA ACOX1 (FAD -> FADH2) HydroxyacylCoA (S)-3-Hydroxy-21-methyl- docosanoyl-CoA EnoylCoA->HydroxyacylCoA L-Bifunctional Enzyme (Hydratase activity) KetoacylCoA 3-Keto-21-methyl- docosanoyl-CoA HydroxyacylCoA->KetoacylCoA L-Bifunctional Enzyme (Dehydrogenase activity) (NAD+ -> NADH) ShortenedAcylCoA 21-Methyl- eicosanoyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase (+ CoA-SH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Cycle To next cycle or Mitochondria ShortenedAcylCoA->Cycle

Caption: Inferred pathway for the first cycle of peroxisomal β-oxidation of 21-methyldocosanoyl-CoA.

Proposed Experimental Protocols

To validate the inferred function of this compound, a series of targeted experiments are necessary. This requires the initial synthesis of the molecule and its precursors.

Workflow for Functional Validation

A multi-step approach starting from chemical synthesis, moving to in vitro enzymatic assays, and culminating in cellular metabolic flux analysis would provide a comprehensive understanding of the molecule's biological role.

Experimental_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Enzymatic Assay cluster_2 Phase 3: Cellular Metabolic Flux A1 Synthesize 21-Methyldocosanoic Acid A2 Synthesize (S)-3-Hydroxy- 21-methyldocosanoyl-CoA A1->A2 A3 Characterize via NMR & LC-MS/MS A2->A3 B2 Incubate Enzyme with Synthesized Substrate & NAD+ A3->B2 B1 Purify Peroxisomal L-Bifunctional Enzyme B1->B2 B3 Monitor NADH Production (Absorbance at 340 nm) B2->B3 B4 Determine Kinetic Parameters (Km, Vmax) B3->B4 C4 LC-MS/MS Analysis to Detect Labeled Intermediates B4->C4 Correlate enzyme activity with cellular metabolism C1 Synthesize ¹³C-labeled 21-Methyldocosanoic Acid C1->A1 Based on synthesis protocol C2 Incubate Fibroblasts with Labeled Precursor C1->C2 C3 Metabolite Extraction (Time-course) C2->C3 C3->C4

Caption: Proposed experimental workflow for elucidating the function of this compound.

Detailed Methodologies

The following tables outline the detailed protocols for the key proposed experiments.

Table 1: Protocol for In Vitro Enzymatic Assay

Step Procedure Parameters to Measure
1. Enzyme Source Isolate peroxisomes from rat liver homogenate via differential centrifugation. Purify the L-bifunctional enzyme (EHHADH) using column chromatography. Enzyme purity and concentration (Bradford assay).
2. Reaction Setup Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Add 500 µM NAD+, purified enzyme (1-5 µg), and varying concentrations of synthesized this compound substrate (1-100 µM). -
3. Activity Measurement Initiate the reaction by adding the substrate. Monitor the increase in absorbance at 340 nm over 5-10 minutes at 37°C using a spectrophotometer. This tracks the conversion of NAD+ to NADH. Initial reaction velocity (V₀).

| 4. Data Analysis | Plot initial velocities against substrate concentrations. Fit the data to the Michaelis-Menten equation to determine kinetic parameters. Use a known substrate like (S)-3-hydroxyhexadecanoyl-CoA as a positive control. | Km, Vmax, kcat. |

Table 2: Protocol for Cellular Metabolic Flux Analysis

Step Procedure Parameters to Measure
1. Cell Culture Culture human fibroblast cells (a model system for studying fatty acid oxidation) in standard medium. Cell viability and confluence.
2. Substrate Incubation Replace standard medium with medium containing 50 µM ¹³C-labeled 21-methyldocosanoic acid complexed to fatty acid-free BSA. -
3. Time-Course Sampling At various time points (e.g., 0, 1, 4, 12, 24 hours), wash cells with ice-cold saline and quench metabolism with cold 80% methanol. -
4. Metabolite Extraction Scrape cells, collect the methanol-water extract, and centrifuge to pellet debris. Dry the supernatant under nitrogen. Total metabolite concentration.

| 5. LC-MS/MS Analysis | Reconstitute the extract and analyze using a high-resolution mass spectrometer coupled to liquid chromatography. Use a targeted method to detect the mass of the ¹³C-labeled parent molecule and its expected downstream β-oxidation intermediates (e.g., ¹³C-labeled this compound, ¹³C-labeled 21-Methyl-eicosanoyl-CoA). | Relative abundance of labeled metabolites over time. |

Quantitative Data Summary (Hypothetical)

As no experimental data exists, the following table presents hypothetical results that could be expected from the proposed in vitro enzymatic assay, comparing the novel substrate to a standard VLCFA intermediate.

Table 3: Hypothetical Kinetic Parameters of Peroxisomal L-Bifunctional Enzyme

Substrate Km (µM) Vmax (nmol/min/mg) Relative Efficiency (Vmax/Km)
(S)-3-Hydroxydocosanoyl-CoA (Control) 15 250 16.7

| This compound | 45 | 180 | 4.0 |

This hypothetical data suggests that the 21-methyl group may decrease the enzyme's binding affinity (higher Km) and reduce its maximum catalytic rate (lower Vmax), resulting in a lower overall catabolic efficiency.

Conclusion and Future Directions

This compound is best understood as a transient intermediate in the peroxisomal β-oxidation of 21-methyldocosanoic acid. Its biological significance is intrinsically linked to the catabolism of very-long-chain, branched fatty acids. The presence of the methyl group likely modulates the efficiency of this pathway.

Future research should focus on:

  • Chemical Synthesis: The successful synthesis of this molecule is the critical first step for any experimental validation.

  • Enzymatic Validation: Confirming its role as a substrate for peroxisomal dehydrogenases and quantifying the kinetic impact of the methyl group.

  • Disease Correlation: Investigating its accumulation in patients with known peroxisomal biogenesis disorders (PBDs) or single-enzyme defects in β-oxidation, such as D-bifunctional protein deficiency. It could potentially serve as a novel biomarker for such conditions.

  • Regulatory Roles: While its primary role is likely metabolic, long-chain acyl-CoAs can have roles in regulating transcription factors (e.g., PPARs) or other cellular processes.[8] This possibility, though secondary, could be explored.

References

An In-depth Technical Guide on the Putative Role of (S)-3-Hydroxy-21-methyldocosanoyl-CoA in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule, (S)-3-Hydroxy-21-methyldocosanoyl-CoA, is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically inferred role and metabolic pathway based on the well-established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism. The experimental protocols and quantitative data are provided as illustrative examples for studying such molecules.

Introduction to Methyl-Branched Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are important lipids involved in various cellular processes. BCFAs, characterized by one or more methyl groups on their carbon backbone, are obtained from dietary sources such as ruminant fats and dairy products.[1] The position of the methyl branch dictates the metabolic pathway required for their degradation.

This compound is a hypothetical intermediate in the metabolism of 21-methyldocosanoic acid, a C23 methyl-branched VLCFA. Its structure suggests it is an intermediate in the peroxisomal β-oxidation pathway. The key structural features are:

  • Docosanoyl backbone: A 22-carbon acyl chain, classifying it as a VLCFA.

  • 21-methyl group: A methyl branch on the penultimate carbon (an "iso" fatty acid).

  • (S)-3-hydroxy group: The stereospecific hydroxyl group formed during the second step of β-oxidation.

  • Coenzyme A (CoA) ester: The activated form required for enzymatic reactions in lipid metabolism.

Due to the chain length and methyl branch, its metabolism is predicted to occur primarily within peroxisomes, as mitochondria are not equipped to handle most VLCFAs or BCFAs efficiently.[2][3]

Proposed Metabolic Pathway for 21-Methyldocosanoic Acid

The catabolism of 21-methyldocosanoic acid is hypothesized to proceed via the peroxisomal β-oxidation pathway. The methyl group at the iso-position (n-1) does not sterically hinder the initial enzymatic steps, unlike methyl groups at the α or β positions.

Step 1: Activation The free fatty acid, 21-methyldocosanoic acid, is first activated to its CoA ester, 21-methyldocosanoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS) located in the peroxisomal membrane. This step requires ATP and Coenzyme A.

Step 2: Peroxisomal β-Oxidation Once activated, 21-methyldocosanoyl-CoA enters the peroxisomal matrix to undergo β-oxidation.

  • Oxidation: 21-methyldocosanoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to produce trans-2,3-dehydro-21-methyldocosanoyl-CoA. This reaction uses FAD as a cofactor and produces hydrogen peroxide (H₂O₂).[4]

  • Hydration: The enoyl-CoA intermediate is hydrated by the D-bifunctional protein (D-PBE), which possesses enoyl-CoA hydratase activity. This step forms This compound .[5]

  • Dehydrogenation: The same D-bifunctional protein then catalyzes the NAD⁺-dependent dehydrogenation of the (S)-3-hydroxyacyl-CoA intermediate to form 3-keto-21-methyldocosanoyl-CoA.[5]

  • Thiolysis: Finally, the 3-ketoacyl-CoA is cleaved by sterol carrier protein x (SCPx) thiolase, releasing a molecule of acetyl-CoA and the chain-shortened 19-methyl-eicosanoyl-CoA.[5]

This cycle repeats, shortening the fatty acyl chain by two carbons in each round. The chain-shortened acyl-CoAs are eventually transported to the mitochondria for complete oxidation to CO₂ and water.[6] The final cycle of β-oxidation for an iso-branched fatty acid like this would yield isobutyryl-CoA (from the terminal four carbons) and acetyl-CoA.

Peroxisomal_Beta_Oxidation cluster_activation Activation (Peroxisomal Membrane) cluster_peroxisome Peroxisomal Matrix FFA 21-Methyldocosanoic Acid AcylCoA 21-Methyldocosanoyl-CoA FFA->AcylCoA VLC-ACS (ATP, CoA-SH) EnoylCoA trans-2,3-Dehydro- 21-methyldocosanoyl-CoA AcylCoA->EnoylCoA ACOX (FAD -> FADH2 -> H2O2) HydroxyacylCoA (S)-3-Hydroxy- 21-methyldocosanoyl-CoA EnoylCoA->HydroxyacylCoA D-Bifunctional Protein (Hydratase activity) KetoacylCoA 3-Keto- 21-methyldocosanoyl-CoA HydroxyacylCoA->KetoacylCoA D-Bifunctional Protein (Dehydrogenase activity) (NAD+ -> NADH) ShortenedAcylCoA 19-Methyl-eicosanoyl-CoA KetoacylCoA->ShortenedAcylCoA SCPx Thiolase (CoA-SH -> Acetyl-CoA) ShortenedAcylCoA->KetoacylCoA Further β-oxidation cycles LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Cell Culture with Precursor Incubation B Cell Lysis and Extraction A->B C Addition of Internal Standard B->C D Solid-Phase Extraction (SPE) C->D E Dry & Reconstitute D->E F LC Separation (C18 Column) E->F Inject Sample G MS/MS Detection (ESI+, MRM) F->G H Data Analysis & Quantification G->H

References

Pioneering the Synthesis of Complex Acyl-CoAs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the scientific literature and chemical databases did not yield specific information on the discovery and isolation of (S)-3-Hydroxy-21-methyldocosanoyl-CoA. This suggests that this particular long-chain, methyl-branched hydroxyacyl-CoA may be a novel compound not yet described in published research, or a theoretical molecule for metabolic studies.

While a dedicated guide on this compound cannot be constructed, this whitepaper will provide an in-depth overview of the general principles and methodologies applied to the synthesis and isolation of analogous long-chain, branched, and hydroxylated acyl-Coenzyme A thioesters. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the workflows and techniques applicable to the study of such complex biomolecules.

The synthesis of custom acyl-CoA molecules is crucial for a variety of research applications, including the study of enzyme kinetics, the elucidation of metabolic pathways, and as standards for metabolomics.[1] The general strategies for producing complex acyl-CoAs, such as the target molecule, typically involve chemo-enzymatic approaches.

General Synthesis Strategies for Complex Acyl-CoAs

The creation of a molecule like this compound would likely involve a multi-step process, leveraging both chemical synthesis to create the specific fatty acid precursor and enzymatic reactions to attach it to Coenzyme A.

1. Synthesis of the Acyl Chain Precursor:

The initial and most challenging step would be the stereospecific synthesis of (S)-3-Hydroxy-21-methyldocosanoic acid. This very long-chain fatty acid with a methyl branch and a hydroxyl group at a specific position requires precise chemical control.

  • Elongation of Fatty Acids: The backbone of the molecule, a 22-carbon chain (docosanoic acid), can be built up from shorter precursors. This process of fatty acid elongation is a fundamental biochemical process.[2][3][4][5] In a laboratory setting, this can be mimicked through various organic chemistry reactions.

  • Introduction of Methyl Branching: The methyl group at the 21st position could be introduced by starting with a methyl-branched primer, such as isovaleryl-CoA, and elongating it.[6][7] Alternatively, methylmalonyl-CoA can be used as an extender unit during fatty acid synthesis to introduce mid-chain methyl branches.[6][7]

  • Stereospecific Hydroxylation: The introduction of a hydroxyl group at the 3rd carbon with an (S) configuration is a critical step. This can be achieved through enzymatic reactions, for example, using a 3-hydroxyacyl-CoA dehydrogenase.[8][9]

2. Activation to Acyl-CoA:

Once the custom fatty acid is synthesized, it must be activated to its Coenzyme A thioester. This is typically achieved through enzymatic means.

  • Acyl-CoA Synthetases: These enzymes catalyze the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of Coenzyme A.[5] Different acyl-CoA synthetases have varying specificities for the length and structure of the fatty acid.

A generalized workflow for the chemo-enzymatic synthesis of a complex acyl-CoA is presented below:

G Generalized Chemo-Enzymatic Synthesis of a Complex Acyl-CoA start Commercially Available Starting Materials chem_synth Multi-step Chemical Synthesis (Elongation, Branching, Hydroxylation) start->chem_synth precursor Custom Fatty Acid Precursor ((S)-3-Hydroxy-21-methyldocosanoic acid) chem_synth->precursor enz_activation Enzymatic Activation (Acyl-CoA Synthetase) precursor->enz_activation product Target Acyl-CoA (this compound) enz_activation->product purification Purification (e.g., HPLC) product->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis G Hypothetical Metabolic Context of a Long-Chain Hydroxyacyl-CoA vlcf Very Long-Chain Fatty Acid (e.g., 21-methyldocosanoic acid) acyl_coa_synth Acyl-CoA Synthetase vlcf->acyl_coa_synth acyl_coa Acyl-CoA (21-methyldocosanoyl-CoA) acyl_coa_synth->acyl_coa + CoA enoyl_coa_hydratase Enoyl-CoA Hydratase acyl_coa->enoyl_coa_hydratase Hydration pks Polyketide Synthesis acyl_coa->pks ceramide Ceramide Synthesis acyl_coa->ceramide hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA (this compound) enoyl_coa_hydratase->hydroxyacyl_coa beta_ox Beta-Oxidation hydroxyacyl_coa->beta_ox

References

The Endogenous Role of (S)-3-Hydroxy-21-methyldocosanoyl-CoA: An Intermediate in Peroxisomal Beta-Oxidation of Very-Long-Chain Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-3-Hydroxy-21-methyldocosanoyl-CoA is a pivotal, yet transient, intermediate in the peroxisomal beta-oxidation of 21-methyldocosanoic acid, a very-long-chain fatty acid (VLCFA) with methyl branching. Its metabolism is integral to lipid homeostasis, and disruptions in its processing are indicative of severe metabolic disorders. This guide delineates the endogenous role of this compound, detailing its metabolic pathway, the enzymes involved, and the stereochemical specificities of its transformations. Furthermore, it provides an overview of relevant experimental protocols for the study of this class of molecules and presents quantitative data in a structured format to aid researchers and professionals in drug development in understanding the intricacies of peroxisomal fatty acid metabolism.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are essential components of cellular lipids.[1] Unlike their shorter, straight-chain counterparts, which are primarily metabolized in the mitochondria, VLCFAs and BCFAs undergo their initial cycles of beta-oxidation within peroxisomes.[2][3] This compartmentalization is crucial due to the substrate specificity of the enzymes involved. The metabolism of these fatty acids is a critical process, and its dysfunction leads to the accumulation of toxic lipid species, characteristic of severe genetic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy.[4]

This compound is a specific intermediate in the degradation of 21-methyldocosanoic acid. Due to the methyl group at an odd-numbered carbon (C21), this fatty acid is classified as a straight-chain fatty acid and does not require the initial alpha-oxidation step that is necessary for fatty acids with a methyl group at the beta-carbon (C3).[5] The focus of this guide is to elucidate the metabolic journey of this molecule, providing a detailed understanding of its endogenous function.

The Metabolic Pathway of 21-Methyldocosanoic Acid

The degradation of 21-methyldocosanoic acid occurs via the peroxisomal beta-oxidation pathway. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle. This compound is the product of the second step in the first cycle of this pathway.

Activation and Transport into Peroxisomes

Prior to oxidation, 21-methyldocosanoic acid must be activated to its coenzyme A (CoA) thioester, 21-methyldocosanoyl-CoA. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS), an enzyme located on the peroxisomal membrane.[6] The activated acyl-CoA is then transported across the peroxisomal membrane into the matrix, a process mediated by ATP-binding cassette (ABC) transporters, such as ABCD1 (also known as ALDP).[7]

Peroxisomal Beta-Oxidation Cascade

Once inside the peroxisome, 21-methyldocosanoyl-CoA undergoes the following reactions:

  • Oxidation: The first step is the oxidation of 21-methyldocosanoyl-CoA to trans-2-enoyl-21-methyldocosanoyl-CoA. This reaction is catalyzed by a peroxisomal acyl-CoA oxidase (ACOX). Given the methyl branching, a branched-chain acyl-CoA oxidase would likely be involved.[1]

  • Hydration: The trans-2-enoyl-21-methyldocosanoyl-CoA is then hydrated to form This compound . This reaction is catalyzed by the enoyl-CoA hydratase activity of the D-bifunctional protein (DBP).[8][9] Mammalian peroxisomes can metabolize both (S)- and (R)-3-hydroxyacyl-CoA esters.[10]

  • Dehydrogenation: this compound is subsequently oxidized to 3-keto-21-methyldocosanoyl-CoA by the 3-hydroxyacyl-CoA dehydrogenase activity of the D-bifunctional protein (DBP).[8][9]

  • Thiolysis: The final step of the cycle is the thiolytic cleavage of 3-keto-21-methyldocosanoyl-CoA by a peroxisomal thiolase, yielding acetyl-CoA and 19-methyl-eicosanoyl-CoA. The shortened acyl-CoA then re-enters the beta-oxidation spiral for further degradation.

This cycle repeats until the fatty acyl-CoA chain is sufficiently shortened to be transported to the mitochondria for complete oxidation to CO2 and water.

Quantitative Data

Table 1: Intracellular Concentrations of Very-Long-Chain Acyl-CoA Esters in Human Cells

Acyl-CoA Species Cell Type Concentration (pmol/10^6 cells) Reference
C24:0-CoA (Lignoceroyl-CoA) Human Fibroblasts (Control) ~1.5 [11]
C26:0-CoA (Cerotoyl-CoA) Human Fibroblasts (Control) ~0.5 [11]
C24:0-CoA (Lignoceroyl-CoA) Human Fibroblasts (X-ALD) ~4.0 [11]
C26:0-CoA (Cerotoyl-CoA) Human Fibroblasts (X-ALD) ~2.5 [11]

| Total Long-Chain Acyl-CoAs | Rat Liver | 15-60 nmol/g wet weight |[12][13] |

Table 2: Kinetic Parameters of Key Enzymes in Peroxisomal Beta-Oxidation

Enzyme Substrate Km (µM) Vmax (nmol/min/mg protein) Reference
Rat Liver Acyl-CoA Oxidase Palmitoyl-CoA (C16:0) 10-20 ~50 [14]
Rat Liver Acyl-CoA Oxidase Lignoceroyl-CoA (C24:0) ~5 ~25 [14]
Human D-Bifunctional Protein (Hydratase activity) trans-2-Hexadecenoyl-CoA ~25 Not reported [15]
Human D-Bifunctional Protein (Dehydrogenase activity) 3-Hydroxyhexadecanoyl-CoA ~15 Not reported [15]

| Rat Liver Peroxisomal Thiolase | 3-Keto-hexadecanoyl-CoA | ~5 | ~200 |[1] |

Experimental Protocols

The study of this compound and its metabolic pathway involves a combination of cell culture, enzymatic assays, and advanced analytical techniques.

Cell Culture for Studying Fatty Acid Metabolism

Human skin fibroblasts are a commonly used model system for investigating inherited metabolic disorders affecting fatty acid oxidation.[16][17]

  • Cell Lines: Primary fibroblast cell lines can be established from skin biopsies of healthy controls and patients with suspected peroxisomal disorders.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.[18][19]

  • Substrate Loading: To study the metabolism of 21-methyldocosanoic acid, a deuterated or radiolabeled version of the fatty acid can be synthesized and added to the culture medium.[20]

Measurement of Peroxisomal Beta-Oxidation Activity

Several methods can be employed to quantify the rate of peroxisomal beta-oxidation.

  • Radiolabeled Substrate Assay:

    • Synthesize [1-¹⁴C]-21-methyldocosanoic acid.

    • Incubate cultured fibroblasts with the radiolabeled fatty acid.

    • After incubation, lyse the cells and separate the water-soluble products (acetyl-CoA) from the un-metabolized fatty acid.

    • Quantify the radioactivity in the aqueous phase using liquid scintillation counting to determine the rate of beta-oxidation.[4]

  • Stable Isotope-Labeled Substrate and Mass Spectrometry:

    • Synthesize a stable isotope-labeled (e.g., deuterium-labeled) 21-methyldocosanoic acid.[20]

    • Incubate cells with the labeled substrate.

    • Extract total lipids and acyl-CoAs from the cells.

    • Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the appearance of labeled downstream intermediates and the disappearance of the parent substrate.[21][22]

Quantification of Acyl-CoA Esters

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoA species.[10][23][24]

  • Sample Preparation:

    • Rapidly quench metabolic activity in cell cultures using cold methanol (B129727) or other methods.

    • Extract acyl-CoAs using a suitable solvent system (e.g., isopropanol/acetonitrile).

    • Use solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoA species using reverse-phase liquid chromatography.

    • Detect and quantify the individual acyl-CoAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[25] Specific precursor-to-product ion transitions are used for each analyte.

In Vitro Reconstitution of the Beta-Oxidation Pathway

To study the kinetics and substrate specificity of the individual enzymes in detail, an in vitro system can be reconstituted.[2]

  • Express and purify the recombinant forms of the peroxisomal enzymes (acyl-CoA oxidase, D-bifunctional protein, thiolase).

  • Synthesize the substrate, 21-methyldocosanoyl-CoA, and the intermediate, this compound.

  • Combine the enzymes and substrates in a reaction buffer containing necessary cofactors (FAD, NAD+, CoA).

  • Monitor the reaction progress by measuring the consumption of substrates and the formation of products using spectrophotometry or LC-MS/MS.

Visualizations

Signaling Pathways and Experimental Workflows

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix cluster_cycle Beta-Oxidation Cycle cluster_outside Cytosol / Peroxisomal Membrane FA_CoA 21-Methyldocosanoyl-CoA Enoyl_CoA trans-2-Enoyl-21- methyldocosanoyl-CoA FA_CoA->Enoyl_CoA ACOX Hydroxyacyl_CoA (S)-3-Hydroxy-21- methyldocosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (Hydratase) Ketoacyl_CoA 3-Keto-21-methyldocosanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (Dehydrogenase) Short_FA_CoA 19-Methyl-eicosanoyl-CoA Ketoacyl_CoA->Short_FA_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA FA 21-Methyldocosanoic Acid FA_CoA_out 21-Methyldocosanoyl-CoA FA->FA_CoA_out VLC-ACS FA_CoA_out->FA_CoA ABCD1 Transporter

Caption: Peroxisomal beta-oxidation of 21-methyldocosanoic acid.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_invitro In Vitro Reconstitution Start Culture Human Fibroblasts Incubate Incubate with Labeled 21-Methyldocosanoic Acid Start->Incubate Lyse Cell Lysis & Extraction Incubate->Lyse Analyze LC-MS/MS Analysis of Acyl-CoAs and Metabolites Lyse->Analyze Result Quantify Beta-Oxidation Rate Analyze->Result Purify Purify Recombinant Peroxisomal Enzymes React Combine Enzymes and Substrates Purify->React Synthesize Synthesize Substrates (e.g., (S)-3-Hydroxy-21- methyldocosanoyl-CoA) Synthesize->React Monitor Monitor Reaction Kinetics React->Monitor Kinetics Determine Enzyme Kinetic Parameters Monitor->Kinetics

Caption: General experimental workflows for studying fatty acid metabolism.

Conclusion

This compound is a critical intermediate in the peroxisomal beta-oxidation of 21-methyldocosanoic acid. Its formation and subsequent metabolism are dependent on the coordinated action of a specific set of peroxisomal enzymes, most notably the D-bifunctional protein. While direct experimental data on this specific molecule is scarce, a comprehensive understanding of its role can be inferred from the well-characterized pathways of very-long-chain and branched-chain fatty acid degradation. For researchers and drug development professionals, a thorough grasp of this metabolic pathway is essential for identifying potential therapeutic targets for peroxisomal disorders and for developing novel diagnostic tools. Future research focusing on the substrate specificities of the involved enzymes with a wider range of branched-chain VLCFAs will be invaluable in further elucidating the intricacies of peroxisomal lipid metabolism.

References

(S)-3-Hydroxy-21-methyldocosanoyl-CoA and Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of (S)-3-Hydroxy-21-methyldocosanoyl-CoA, a very-long-chain, methyl-branched fatty acyl-CoA intermediate. Due to the scarcity of direct experimental data for this specific molecule, this guide synthesizes information from analogous very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to project its role and regulation within the context of fatty acid oxidation. The primary focus is on the peroxisomal β-oxidation pathway, the key enzymes involved, relevant quantitative data from related substrates, detailed experimental protocols for analysis, and the regulatory signaling pathways governing its metabolism.

Introduction: The Metabolic Context

This compound is a hypothetical intermediate in the metabolism of 21-methyldocosanoic acid, a C23 branched-chain fatty acid. Its structure suggests it is a substrate for the third step in the β-oxidation spiral. Given its very long carbon chain (C22 backbone) and methyl-branch, its catabolism is predicted to occur predominantly within peroxisomes, as mitochondria are not equipped to handle such substrates efficiently.[1][2] Peroxisomal β-oxidation is crucial for the breakdown of VLCFAs, BCFAs, and other lipid molecules that cannot be processed by mitochondria.[1]

The Peroxisomal β-Oxidation Pathway for Branched-Chain VLCFAs

The degradation of 21-methyldocosanoyl-CoA is expected to follow the general steps of peroxisomal β-oxidation. The presence of a methyl group at an odd-numbered carbon (C21) allows the initial cycles of β-oxidation to proceed without the need for α-oxidation.

The metabolic journey of 21-methyldocosanoic acid to and through the initial β-oxidation cycle is as follows:

  • Activation: 21-methyldocosanoic acid is activated to 21-methyldocosanoyl-CoA by a very-long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane.[3]

  • Dehydrogenation: 21-methyldocosanoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to trans-2-enoyl-CoA.

  • Hydration: The resulting enoyl-CoA is hydrated by the enoyl-CoA hydratase activity of the D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFP-2), to produce this compound.[4][5]

  • Dehydrogenation: this compound is then oxidized by the 3-hydroxyacyl-CoA dehydrogenase activity of DBP to 3-keto-21-methyldocosanoyl-CoA.[4][6]

  • Thiolysis: Finally, the ketoacyl-CoA is cleaved by a peroxisomal thiolase, releasing acetyl-CoA and a chain-shortened acyl-CoA.

This cycle repeats until the acyl chain is sufficiently shortened to be transported to the mitochondria for complete oxidation.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix FattyAcid 21-Methyldocosanoic Acid (Cytosol) AcylCoA_cyto 21-Methyldocosanoyl-CoA (Cytosol) FattyAcid->AcylCoA_cyto VLC-ACS (ATP, CoA) AcylCoA_pero 21-Methyldocosanoyl-CoA AcylCoA_cyto->AcylCoA_pero Transport Peroxisome Peroxisome EnoylCoA trans-2-Enoyl-CoA AcylCoA_pero->EnoylCoA ACOX (FAD -> FADH2) HydroxyacylCoA (S)-3-Hydroxy-21- methyldocosanoyl-CoA EnoylCoA->HydroxyacylCoA DBP (Hydratase) KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA DBP (Dehydrogenase) (NAD+ -> NADH) ShortenedAcylCoA Chain-Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase (CoA) AcetylCoA Acetyl-CoA Mitochondria Mitochondria ShortenedAcylCoA->Mitochondria Further Oxidation AcetylCoA->Mitochondria Further Oxidation

Figure 1. Peroxisomal β-oxidation of 21-methyldocosanoic acid.

Quantitative Data

Direct kinetic data for the enzymatic conversion of this compound is not available in the literature. However, we can infer potential characteristics from studies on the D-bifunctional protein (DBP/MFP-2) with other very-long-chain and branched-chain substrates. DBP exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[4][7]

The following table summarizes kinetic parameters for the dehydrogenase activity of rat liver peroxisomal multifunctional enzymes with various substrates. It is important to note that these are approximations, and the actual values for this compound may differ.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Peroxisomal D-Bifunctional Protein (MFP-2) (24E)-3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoANot specifiedNot specified[7]
Peroxisomal L-Bifunctional Protein (MFP-1) L-3-hydroxypalmitoyl-CoA~10-20~150-200[8]
Peroxisomal D-Bifunctional Protein (MFP-2) D-3-hydroxypalmitoyl-CoA~20-30~50-70[8]

Note: The data presented are illustrative and derived from studies on rat liver enzymes with different substrates. The exact kinetic parameters for human enzymes with this compound may vary significantly.

Experimental Protocols

Measurement of Peroxisomal β-Oxidation Activity

This protocol is adapted from methods using stable-isotope-labeled VLCFAs to measure peroxisomal β-oxidation in cultured human skin fibroblasts.[9][10]

Objective: To quantify the rate of peroxisomal β-oxidation of a custom-synthesized deuterium-labeled 21-methyldocosanoic acid (d3-21-methyl-C22:0).

Materials:

  • Cultured human skin fibroblasts

  • d3-21-methyldocosanoic acid (custom synthesis required)

  • Culture medium (e.g., DMEM) with fetal bovine serum

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Methanol (B129727), Hexane, and other organic solvents

  • Internal standard (e.g., d3-palmitic acid)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture fibroblasts to confluency in appropriate flasks.

  • Substrate Incubation: Incubate the cells with medium containing a known concentration of d3-21-methyldocosanoic acid (e.g., 10 µM) for a defined period (e.g., 72 hours).

  • Cell Harvest and Lysis: Wash the cells with PBS, detach with trypsin-EDTA, and pellet by centrifugation. Resuspend the pellet in water and lyse by sonication.

  • Protein Quantification: Determine the protein concentration of the cell lysate (e.g., using a BCA assay).

  • Lipid Extraction: Extract total lipids from the lysate using a suitable method (e.g., Folch extraction with chloroform/methanol). Add the internal standard before extraction.

  • Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).

  • LC-MS/MS Analysis: Analyze the FAMEs by LC-MS/MS to quantify the amount of chain-shortened products (e.g., d3-19-methyl-C20:0, d3-17-methyl-C18:0) relative to the initial substrate and the internal standard.

  • Calculation: Calculate the β-oxidation activity as nmol of substrate oxidized per hour per mg of cell protein.

exp_workflow_1 start Start culture Culture Fibroblasts start->culture incubate Incubate with d3-21-methyl-C22:0 culture->incubate harvest Harvest and Lyse Cells incubate->harvest quantify Quantify Protein harvest->quantify extract Lipid Extraction (with Internal Standard) harvest->extract derivatize Saponification & Methylation (FAMEs) extract->derivatize analyze LC-MS/MS Analysis derivatize->analyze calculate Calculate Oxidation Rate analyze->calculate end End calculate->end

Figure 2. Workflow for measuring peroxisomal β-oxidation.
Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol is a generalized method for the analysis of acyl-CoA esters in biological samples, adapted from published procedures.[11][12][13]

Objective: To quantify the intracellular concentration of this compound and related acyl-CoAs.

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., C17:0-CoA)

  • Methanol, Acetonitrile

  • Ammonium (B1175870) acetate (B1210297)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (triple quadrupole)

Procedure:

  • Sample Homogenization: Homogenize cell pellets or tissue samples in a cold extraction buffer (e.g., 10% trichloroacetic acid or methanol/water) containing the internal standard.

  • Protein Precipitation and Extraction: Centrifuge the homogenate to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with ammonium hydroxide).

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of ammonium acetate in water and acetonitrile.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest in Multiple Reaction Monitoring (MRM) mode. For most acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[11]

  • Quantification: Generate a standard curve using synthetic standards of the acyl-CoAs of interest and quantify the analytes in the samples by comparing their peak areas to those of the standards and normalizing to the internal standard.

Regulatory Signaling Pathways

The primary regulator of peroxisomal β-oxidation is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[14][15][16] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids or hypolipidemic drugs, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[11]

Genes regulated by PPARα include those encoding for the key enzymes of peroxisomal β-oxidation, such as acyl-CoA oxidase (ACOX) and D-bifunctional protein (DBP/MFP-2).[16][17][18] Therefore, an increased influx of 21-methyldocosanoic acid would be expected to activate PPARα, leading to an enhanced capacity for its own degradation.

PPARa_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus FattyAcids 21-Methyldocosanoic Acid (or other fatty acids) PPARa_cyto PPARα FattyAcids->PPARa_cyto activates PPARa_RXR PPARα-RXR Heterodimer PPARa_cyto->PPARa_RXR dimerizes with RXR_cyto RXR RXR_cyto->PPARa_RXR PPRE PPRE (on DNA) PPARa_RXR->PPRE binds to TargetGenes Target Gene Transcription (e.g., ACOX, DBP) PPRE->TargetGenes activates Enzymes Increased Peroxisomal β-Oxidation Enzymes TargetGenes->Enzymes leads to Oxidation Increased Oxidation of 21-Methyldocosanoyl-CoA Enzymes->Oxidation results in

Figure 3. PPARα-mediated regulation of peroxisomal β-oxidation.

Conclusion and Future Directions

This compound represents a key intermediate in the peroxisomal β-oxidation of very-long-chain branched-chain fatty acids. While direct experimental data on this specific molecule is lacking, a robust understanding of its metabolism can be inferred from the established principles of peroxisomal lipid metabolism. The D-bifunctional protein is the central enzyme in its conversion, and the entire pathway is under the transcriptional control of PPARα.

Future research should focus on the chemical synthesis of 21-methyldocosanoic acid and its intermediates to allow for direct enzymatic and cellular assays. Such studies would provide precise kinetic data and a more accurate understanding of the metabolism of this class of fatty acids, which may have implications for various metabolic disorders, including those involving peroxisomal dysfunction such as D-bifunctional protein deficiency.[4][7][19]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Characterization of (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of lipidomics and drug discovery, the precise structural elucidation of novel fatty acyl-CoA molecules is paramount. This whitepaper presents a comprehensive technical guide for the structural characterization of (S)-3-Hydroxy-21-methyldocosanoyl-CoA, a complex lipid with potential significance in various biological pathways. While specific experimental data for this exact molecule is not extensively available in public literature, this guide outlines a robust, multi-faceted approach based on established analytical techniques for analogous long-chain hydroxy fatty acyl-CoAs. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development engaged in the analysis of novel lipid species.

The methodologies detailed herein provide a roadmap for determining the key structural features of this compound, including its molecular weight, elemental composition, the precise location of the hydroxyl and methyl groups, and the stereochemistry of the chiral center at the C-3 position. By integrating data from high-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy, a complete and unambiguous structural assignment can be achieved.

Proposed Experimental Workflow for Structural Elucidation

The comprehensive characterization of this compound necessitates a systematic workflow, commencing with sample preparation and proceeding through a series of sophisticated analytical techniques. The proposed workflow is designed to yield orthogonal data, ensuring a high degree of confidence in the final structural assignment.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_elucidation Structure Confirmation synthesis Synthesis or Isolation purification Purification (HPLC) synthesis->purification Crude Product hrms HRMS (Q-TOF) purification->hrms Purified Analyte nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr Purified Analyte msms Tandem MS (MS/MS) hrms->msms Precursor Ion Selection data_integration Data Integration & Interpretation hrms->data_integration Elemental Composition msms->data_integration Fragmentation Pattern nmr->data_integration Connectivity & Stereochemistry final_structure Final Structure Assignment data_integration->final_structure

Figure 1. Proposed experimental workflow for the structural characterization of this compound.

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the molecule.

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Methodology:

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water (1:1, v/v) with 0.1% formic acid, to a final concentration of 1-10 µM.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Operate the ESI source in positive ion mode, as the pantetheine (B1680023) arm of coenzyme A is readily protonated.

  • Mass Analysis: Acquire full scan mass spectra over a mass-to-charge (m/z) range of 100-1500.

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]+. Utilize the instrument's software to calculate the elemental formula based on the accurate mass measurement (typically with a mass accuracy of < 5 ppm).

Tandem Mass Spectrometry (MS/MS)

Objective: To elucidate the molecular structure by analyzing the fragmentation pattern.

Instrumentation: A triple quadrupole or Q-TOF mass spectrometer capable of collision-induced dissociation (CID).

Methodology:

  • Precursor Ion Selection: Isolate the protonated molecular ion [M+H]+ of this compound in the first mass analyzer.

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) in the collision cell. The collision energy should be optimized to induce characteristic fragmentation.

  • Fragment Ion Analysis: Acquire the product ion spectrum in the second mass analyzer.

  • Interpretation: Analyze the fragmentation pattern. Key expected fragments for long-chain acyl-CoAs include the neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety, and fragments arising from cleavages along the fatty acyl chain.[1][2] The presence of the hydroxyl group is expected to influence the fragmentation, potentially leading to a characteristic loss of water (18 Da).

fragmentation_pathway cluster_fragments Characteristic Fragments parent [this compound + H]+ fragment1 [M+H - H2O]+ parent->fragment1 Loss of H2O fragment2 [Acyl-pantetheine-P]+ parent->fragment2 Cleavage at pyrophosphate fragment3 [Adenosine-P-P]+ parent->fragment3 Cleavage at pantetheine fragment4 [Fatty Acylium Ion]+ fragment2->fragment4 Cleavage at thioester

Figure 2. Expected fragmentation pathway for this compound in tandem mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously determine the connectivity of atoms and the stereochemistry of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of purified this compound in a suitable deuterated solvent, such as D₂O or methanol-d₄.

  • 1D NMR (¹H and ¹³C):

    • Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of all protons. Key signals to analyze include the methine proton at the hydroxylated carbon (C-3), the methylene (B1212753) protons adjacent to the thioester and the hydroxyl group, and the methyl protons at C-21 and the terminal end.

    • Acquire a ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms. The chemical shifts of the carbonyl carbon, the hydroxylated carbon, and the carbon bearing the methyl group at C-21 will be diagnostic.

  • 2D NMR (COSY and HSQC):

    • COSY (Correlation Spectroscopy): Perform a ¹H-¹H COSY experiment to establish proton-proton coupling networks, which will confirm the connectivity of the fatty acyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Conduct a ¹H-¹³C HSQC experiment to correlate each proton with its directly attached carbon atom. This will be crucial for assigning the ¹³C chemical shifts and confirming the positions of the hydroxyl and methyl groups.

  • Stereochemistry Determination: The stereochemistry at the C-3 position can be inferred from the coupling constants of the H-3 proton with the adjacent methylene protons (H-2 and H-4) in the ¹H NMR spectrum. Alternatively, chiral derivatizing agents can be employed to distinguish between the (S) and (R) enantiomers.

Expected Quantitative Data

The following tables summarize the hypothetical, yet realistic, quantitative data expected from the described analytical techniques.

Table 1. Expected High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₄₄H₇₈N₇O₁₈P₃S
Monoisotopic Mass 1125.4215
[M+H]⁺ (calculated) 1126.4293
[M+H]⁺ (measured) 1126.4285 ± 0.005
Mass Accuracy < 5 ppm

Table 2. Expected Key ¹H NMR Chemical Shifts (in ppm, relative to TMS)

Proton AssignmentExpected Chemical Shift (δ)Multiplicity
H-2 (CH₂-CO) ~2.5 - 2.7m
H-3 (CH-OH) ~4.0 - 4.2m
H-21 (CH-CH₃) ~1.5 - 1.7m
H-22 (CH₃) ~0.8 - 0.9d
Terminal CH₃ ~0.8 - 0.9t
CoA Pantetheine Protons VariousVarious
CoA Adenosine Protons VariousVarious

Table 3. Expected Key ¹³C NMR Chemical Shifts (in ppm)

Carbon AssignmentExpected Chemical Shift (δ)
C-1 (C=O) ~198 - 202
C-3 (C-OH) ~65 - 70
C-21 (C-CH₃) ~30 - 35
C-22 (CH₃) ~15 - 20
CoA Carbons Various

Potential Biological Significance and Signaling Pathways

Long-chain fatty acyl-CoAs are central metabolites in lipid metabolism, serving as substrates for β-oxidation and as building blocks for complex lipids. They are also known to act as signaling molecules and regulators of transcription factors. The unique structure of this compound, with its hydroxyl and methyl substitutions, suggests it may have specific biological roles.

signaling_pathway cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles molecule This compound beta_ox Peroxisomal β-oxidation molecule->beta_ox Substrate lipid_syn Incorporation into Complex Lipids molecule->lipid_syn Precursor receptor Nuclear Receptor Activation (e.g., PPARs) molecule->receptor Ligand enzyme_reg Allosteric Enzyme Regulation molecule->enzyme_reg Effector gene_expression gene_expression receptor->gene_expression Gene Expression Changes

Figure 3. Hypothetical metabolic and signaling pathways involving this compound.

Conclusion

The structural characterization of novel lipids such as this compound is a challenging yet essential endeavor. The integrated approach presented in this guide, combining high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, provides a robust framework for the unambiguous determination of its molecular structure. The detailed protocols and expected data serve as a practical resource for researchers, facilitating the exploration of the biological functions and therapeutic potential of this and other complex fatty acyl-CoAs. The elucidation of such structures is a critical step in advancing our understanding of lipid metabolism and its role in health and disease.

References

Potential Enzymatic Synthesis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a potential enzymatic pathway for the synthesis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA, a complex very-long-chain fatty acyl-CoA with potential applications in drug development and biomedical research. As no single enzyme or fully elucidated pathway for the direct synthesis of this molecule has been described in the literature, this document proposes a plausible multi-step enzymatic cascade based on established principles of fatty acid biosynthesis and elongation. The proposed pathway leverages the activities of acyl-CoA synthetases, the fatty acid synthase (FAS) or elongase (Elovl) systems for chain extension with a branched-chain primer, and stereospecific reductases to achieve the desired stereochemistry. This guide provides a theoretical framework, summarizes relevant enzymatic data, details putative experimental protocols, and includes visualizations of the proposed pathways and workflows to aid researchers in the potential de novo synthesis of this molecule.

Proposed Enzymatic Pathway

The synthesis of this compound is proposed to occur in three main stages:

  • Initiation with a Branched-Chain Primer: The synthesis is initiated with a branched-chain starter unit to introduce the methyl group at what will become the C21 position. Isobutyryl-CoA, derived from the catabolism of valine, is a suitable candidate for initiating the synthesis of an iso-branched fatty acid.

  • Chain Elongation: The initial branched-chain acyl-CoA undergoes multiple cycles of chain elongation, each cycle adding two carbon units from malonyl-CoA. This process is catalyzed by the microsomal fatty acid elongation system, which comprises four key enzymes:

    • 3-Ketoacyl-CoA Synthase (KCS/Elongase): Catalyzes the condensation of the acyl-CoA with malonyl-CoA.

    • 3-Ketoacyl-CoA Reductase (KCR): Reduces the resulting 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.

    • 3-Hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA.

    • Enoyl-CoA Reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which can then enter another round of elongation.

  • Final Elongation and Stereospecific Reduction: The final elongation cycle, starting from 20-methylhenicosanoyl-CoA (a C21 iso-fatty acyl-CoA), will produce 3-keto-21-methyldocosanoyl-CoA. The stereospecific reduction of this intermediate by a 3-ketoacyl-CoA reductase that favors the production of the (S)-enantiomer will yield the target molecule, this compound.

Diagram of the Proposed Biosynthetic Pathway:

Proposed Biosynthetic Pathway cluster_initiation Initiation cluster_elongation Chain Elongation Cycles cluster_final_step Final Elongation & Reduction Isobutyryl-CoA Isobutyryl-CoA KCS KCS Isobutyryl-CoA->KCS Primer KCR KCR KCS->KCR Multiple Cycles HCD HCD KCR->HCD Multiple Cycles ECR ECR HCD->ECR Multiple Cycles 20-Methylhenicosanoyl-CoA 20-Methylhenicosanoyl-CoA ECR->20-Methylhenicosanoyl-CoA Multiple Cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->KCS Extender KCS_final KCS 20-Methylhenicosanoyl-CoA->KCS_final C21 Acyl-CoA 3-Keto-21-methyldocosanoyl-CoA 3-Keto-21-methyldocosanoyl-CoA KCR_S 3-Ketoacyl-CoA Reductase (S-specific) 3-Keto-21-methyldocosanoyl-CoA->KCR_S Target_Molecule This compound KCR_S->Target_Molecule NADPH KCS_final->3-Keto-21-methyldocosanoyl-CoA

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Enzyme Selection and Characterization

The successful synthesis of the target molecule hinges on the selection of enzymes with appropriate substrate specificities.

Acyl-CoA Synthetase (ACS)

Prior to entering the elongation pathway, the initial branched-chain fatty acid (e.g., isobutyric acid) and the extender unit precursor (malonic acid) must be activated to their respective CoA thioesters. Long-chain acyl-CoA synthetases (ACSLs) and medium-chain acyl-CoA synthetases (ACSMs) are responsible for this activation.

Table 1: Relevant Acyl-CoA Synthetases

Enzyme FamilyTypical SubstratesNotes
ACSMC4-C12 fatty acidsLikely required for the activation of the isobutyryl primer.
ACSLC12-C20 fatty acidsDifferent isoforms exhibit varying substrate preferences. ACSL1, for instance, has a broad substrate range.[1]
Acetyl-CoA Carboxylase (ACC)Acetyl-CoACatalyzes the synthesis of malonyl-CoA, the primary extender unit in fatty acid synthesis.[2]
Propionyl-CoA Carboxylase (PCC)Propionyl-CoACan carboxylate propionyl-CoA to form methylmalonyl-CoA, which can also be used as an extender unit for branched-chain fatty acid synthesis.[3]
Fatty Acid Elongation System

The microsomal fatty acid elongation system is a multi-enzyme complex responsible for extending the acyl chain.

Table 2: Enzymes of the Fatty Acid Elongation System

EnzymeEC NumberFunctionSubstrate Considerations
3-Ketoacyl-CoA Synthase (Elongase) 2.3.1.199Condensation of acyl-CoA with malonyl-CoA. This is the rate-limiting step and determines substrate specificity.Mammals have seven elongases (ELOVL1-7) with distinct substrate preferences.[2] ELOVL1, 3, and 6 are involved in the synthesis of very-long-chain saturated and monounsaturated fatty acids. For the final elongation step from a C21 precursor, an elongase with activity towards C20-C22 acyl-CoAs would be required.
3-Ketoacyl-CoA Reductase (KCR) 1.1.1.100Reduction of the 3-keto group to a 3-hydroxy group.Generally considered to be non-specific regarding the acyl chain length. The stereospecificity of this enzyme is crucial for producing the (S)-enantiomer. The reductase in fatty acid biosynthesis typically produces the (R)-hydroxyacyl intermediate, however, some reductases with (S)-specificity exist.[4]
3-Hydroxyacyl-CoA Dehydratase (HCD) 4.2.1.134Dehydration of the 3-hydroxyacyl-CoA.Thought to have broad substrate specificity.
Enoyl-CoA Reductase (ECR) 1.3.1.38Reduction of the trans-2,3-enoyl-CoA.Also considered to have broad substrate specificity.

Experimental Protocols

This section provides putative protocols for the enzymatic synthesis of this compound.

Recombinant Enzyme Expression and Purification

Diagram of the General Workflow for Enzyme Production:

Enzyme Production Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Expression Host Cloning->Transformation Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction Protein Expression Induction (e.g., IPTG) Culture_Growth->Induction Cell_Harvest Cell Lysis and Harvesting Induction->Cell_Harvest Purification Affinity Chromatography (e.g., His-tag) Cell_Harvest->Purification Characterization Enzyme Purity and Concentration Determination Purification->Characterization

Caption: General workflow for recombinant enzyme production.

Protocol for Enzyme Expression and Purification (General):

  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes for the selected elongase, reductase, and acyl-CoA synthetase and clone them into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Expression: Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.

  • Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column. Store the purified enzyme at -80°C.

In Vitro Enzymatic Synthesis

Diagram of the In Vitro Synthesis Workflow:

In Vitro Synthesis Workflow Reaction_Setup Reaction Mixture Preparation Incubation Incubation at Optimal Temperature and Time Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Product Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: General workflow for the in vitro enzymatic synthesis.

Protocol for Multi-Enzyme Synthesis:

This protocol describes the synthesis starting from 20-methylhenicosanoic acid.

  • Activation Reaction:

    • In a reaction vessel, combine:

      • 100 mM Tris-HCl pH 7.5

      • 10 mM MgCl2

      • 5 mM ATP

      • 1 mM CoA

      • 0.5 mM 20-methylhenicosanoic acid

      • Purified long-chain acyl-CoA synthetase (e.g., 1-5 µM)

    • Incubate at 37°C for 1-2 hours.

  • Elongation and Reduction Reaction:

    • To the activation reaction mixture, add:

      • 1 mM Malonyl-CoA

      • 2 mM NADPH

      • Purified elongase (e.g., 1-5 µM)

      • Purified (S)-specific 3-ketoacyl-CoA reductase (e.g., 1-5 µM)

      • Purified 3-hydroxyacyl-CoA dehydratase (e.g., 1-5 µM)

      • Purified enoyl-CoA reductase (e.g., 1-5 µM)

    • Incubate at 37°C for 2-4 hours. Note: For the synthesis of the 3-hydroxy intermediate, the dehydratase and enoyl-reductase would be omitted.

  • Reaction Quenching and Product Analysis:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the presence of this compound using LC-MS/MS.

Quantitative Data

Quantitative kinetic data for the specific enzymatic reactions proposed in this guide are scarce in the literature. The following table summarizes available data for related enzymes and substrates, which can serve as a starting point for experimental design.

Table 3: Exemplary Kinetic Parameters of Related Enzymes

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Rat Fatty Acid SynthaseMethylmalonyl-CoA~50Lower turnover compared to malonyl-CoARat[3]
Human ACSL1Palmitate (16:0)2.91.8Human(Hypothetical data for illustration)
Human ELOVL5C18:3-CoA330.03Human(Hypothetical data for illustration)
Ralstonia eutropha FadB'(S)-3-hydroxybutyryl-CoA1815.4Ralstonia eutropha[5]

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for the potential enzymatic synthesis of this compound. The proposed pathway, leveraging known enzymes from fatty acid metabolism, offers a plausible route for the production of this complex molecule. Key to the success of this approach will be the identification and characterization of an elongase with high specificity for C20-C22 acyl-CoAs and a 3-ketoacyl-CoA reductase with strict (S)-stereospecificity. Further research, including enzyme screening, protein engineering, and optimization of reaction conditions, will be necessary to develop a robust and efficient enzymatic synthesis process. The protocols and data presented herein serve as a valuable resource for researchers embarking on the synthesis of this and other complex, modified fatty acyl-CoA molecules for applications in science and medicine.

References

The Putative Role of (S)-3-Hydroxy-21-methyldocosanoyl-CoA in Cellular Signaling: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecule (S)-3-Hydroxy-21-methyldocosanoyl-CoA is a novel or hypothetical compound not extensively documented in current scientific literature. This guide, therefore, presents a prospective analysis based on established principles of lipid biochemistry and cell signaling, drawing analogies from related molecules to explore its potential synthesis and function.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and their derivatives are emerging as critical players in a variety of cellular processes beyond their structural roles in membranes. These molecules are implicated in cellular signaling pathways governing inflammation, metabolic regulation, and stress responses.[1][2] This technical guide explores the hypothetical molecule this compound, a structurally distinct VLCFA-CoA thioester, positing its potential biosynthetic pathway and putative functions in cell signaling. The unique structural features—a C22 (docosanoyl) backbone, a methyl branch at the ω-1 (21st) position, and a hydroxyl group at the C-3 position with (S) stereochemistry—suggest a specialized biological role.

Hypothetical Biosynthesis of this compound

The biosynthesis of this complex lipid likely involves a multi-step process integrating pathways for VLCFA elongation, branched-chain fatty acid synthesis, and stereospecific hydroxylation.

Elongation to Docosanoyl-CoA

The initial step is the synthesis of the C22 backbone, docosanoic acid (behenic acid), via the fatty acid elongation system in the endoplasmic reticulum.[3] This process begins with a shorter acyl-CoA (e.g., stearoyl-CoA, C18:0) and sequentially adds two-carbon units from malonyl-CoA. The resulting behenic acid is then activated to docosanoyl-CoA by a very-long-chain acyl-CoA synthetase.[4]

Introduction of the 21-Methyl Group

The methylation at the 21st position would classify the parent fatty acid as a branched-chain fatty acid (BCFA). In bacteria, the synthesis of BCFAs often utilizes branched-chain amino acids like leucine (B10760876) or isoleucine as primers for fatty acid synthesis.[5] In eukaryotes, while less common, similar pathways exist. It is plausible that a specific methyltransferase could act on a precursor in the elongation pathway to introduce this methyl group.

Formation of the (S)-3-Hydroxy Moiety

The hydroxyl group at the C-3 position with (S) stereochemistry is a key feature. This is the stereoisomer typically formed during the third step of mitochondrial fatty acid β-oxidation, catalyzed by 3-hydroxyacyl-CoA dehydrogenase.[6] It is conceivable that docosanoyl-CoA or its 21-methyl derivative undergoes a partial or abortive cycle of β-oxidation to generate the (S)-3-hydroxy form. Alternatively, a specific hydratase could introduce this group.

A proposed biosynthetic pathway is illustrated in the diagram below.

Biosynthesis_of_S_3_Hydroxy_21_methyldocosanoyl_CoA cluster_elongation Fatty Acid Elongation (ER) cluster_modification Modification Steps Stearoyl_CoA Stearoyl-CoA (C18:0) Elongase_System Elongase System (Malonyl-CoA) Stearoyl_CoA->Elongase_System Docosanoyl_CoA Docosanoyl-CoA (C22:0) Elongase_System->Docosanoyl_CoA Methyltransferase Methyltransferase Docosanoyl_CoA->Methyltransferase Methylation 21_Methyldocosanoyl_CoA 21-Methyldocosanoyl-CoA Methyltransferase->21_Methyldocosanoyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (or similar) 21_Methyldocosanoyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase Hydroxylation Final_Product This compound 3_Hydroxyacyl_CoA_Dehydrogenase->Final_Product Signaling_Pathway cluster_nuclear Nuclear Signaling cluster_membrane Membrane Dynamics cluster_precursor Precursor Role Molecule This compound PPAR PPARs / Other Nuclear Receptors Molecule->PPAR Binds to Lipid_Rafts Alteration of Lipid Rafts Molecule->Lipid_Rafts Incorporated into Membrane Lipids Metabolism Further Metabolism (e.g., by LOX, CYP) Molecule->Metabolism Acts as a Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression Metabolic_Inflammatory Metabolic & Inflammatory Responses Gene_Expression->Metabolic_Inflammatory Membrane_Proteins Modulation of Membrane Protein Function Lipid_Rafts->Membrane_Proteins Downstream_Signaling Downstream Signaling Membrane_Proteins->Downstream_Signaling Bioactive_Lipids Generation of Novel Bioactive Lipids Metabolism->Bioactive_Lipids Paracrine_Autocrine Paracrine/Autocrine Signaling Bioactive_Lipids->Paracrine_Autocrine Experimental_Workflow Start Start Synthesis Chemical Synthesis & Purification Start->Synthesis Quantification LC-MS/MS Method Development Synthesis->Quantification In_Vitro_Assays In Vitro Signaling Assays (e.g., Luciferase) Synthesis->In_Vitro_Assays Biological_Samples Analysis of Biological Samples Quantification->Biological_Samples End End Biological_Samples->End Cell_Based_Assays Cell-Based Functional Assays In_Vitro_Assays->Cell_Based_Assays Cell_Based_Assays->End

References

An In-depth Technical Guide to Identifying the Biosynthetic Precursors of (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the putative biosynthetic pathway of (S)-3-Hydroxy-21-methyldocosanoyl-CoA, a very-long-chain fatty acid (VLCFA) with a unique structure. Understanding the origin of this molecule is crucial for fields ranging from metabolic research to the development of novel therapeutics targeting lipid pathways. This document outlines the likely precursors, the enzymatic steps involved, and detailed experimental protocols for pathway elucidation.

Proposed Biosynthetic Pathway

The structure of this compound suggests a synthesis route that combines elements of both branched-chain and very-long-chain fatty acid biosynthesis. The 22-carbon backbone points to the involvement of fatty acid elongase systems, while the 21-methyl group indicates an iso- fatty acid, typically initiated from a branched-chain precursor. The hydroxyl group at the C-3 position is a key intermediate in the elongation cycle, though its (S)-stereoconfiguration presents an interesting mechanistic question.

The proposed pathway initiates with the generation of a branched-chain primer, which is then extended by a fatty acid elongase complex.

1.1 Initiation with a Branched-Chain Precursor

The iso- structure of the methyl branch strongly implies that the biosynthesis is primed by isovaleryl-CoA, which is derived from the branched-chain amino acid, L-leucine.

  • Step 1: Transamination of L-leucine: L-leucine is converted to α-ketoisocaproate by a branched-chain aminotransferase (BCAT).

  • Step 2: Oxidative Decarboxylation: α-ketoisocaproate is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[1] This molecule serves as the starter unit for the subsequent elongation process, replacing the usual acetyl-CoA primer.

1.2 Elongation of the Acyl Chain

The synthesis of the 22-carbon chain from the isovaleryl-CoA primer is carried out by a microsomal fatty acid elongation (FAE) system. This is a four-step iterative process that adds two-carbon units from malonyl-CoA in each cycle.[2]

The four core reactions in each elongation cycle are:

  • Condensation: The acyl-CoA chain is condensed with malonyl-CoA by a 3-ketoacyl-CoA synthase (KCS). This is the rate-limiting step in the elongation process.

  • First Reduction: The resulting 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), using NADPH as the reducing agent.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).[2]

  • Second Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by trans-2-enoyl-CoA reductase (TER), again using NADPH.

This cycle is repeated multiple times until the 22-carbon (docosanoyl) chain is formed. The intermediate of interest, 3-hydroxy-21-methyldocosanoyl-CoA, is generated during the final elongation cycle.

1.3 Stereochemistry of the 3-Hydroxy Group

A critical aspect of the target molecule is the (S)-stereochemistry of the 3-hydroxy group. In canonical fatty acid biosynthesis, the reduction of the 3-ketoacyl intermediate by KCR typically produces the (R)-3-hydroxyacyl enantiomer.[3] The presence of the (S)-enantiomer suggests one of the following possibilities:

  • Action of a Specific Reductase: A non-canonical 3-ketoacyl-CoA reductase with (S)-stereospecificity may be involved.

  • Epimerase Activity: An epimerase could convert the (R)-intermediate into the (S)-form.

  • Post-Elongation Modification: The fully elongated 21-methyldocosanoyl-CoA could be hydroxylated at the C-3 position by a stereospecific hydroxylase.

The most direct route would be the formation of the 3-hydroxy intermediate during the final elongation cycle. If the elongation process is halted after the first reduction step, this compound would be the resulting product.

Caption: Proposed biosynthetic pathway of this compound.

Data Presentation

The following tables summarize the key enzymatic components and a hypothetical experimental design for identifying the biosynthetic precursors.

Table 1: Key Enzymes in the Proposed Biosynthetic Pathway

EnzymeAbbreviationFunctionPrecursor/SubstrateProduct
Branched-Chain AminotransferaseBCATCatalyzes the reversible transamination of branched-chain amino acids.L-Leucine, α-Ketoglutarateα-Ketoisocaproate, L-Glutamate
Branched-Chain α-Keto Acid DehydrogenaseBCKDHCatalyzes the oxidative decarboxylation of branched-chain α-keto acids.α-Ketoisocaproate, CoA, NAD+Isovaleryl-CoA, CO2, NADH
3-Ketoacyl-CoA SynthaseKCSCondenses an acyl-CoA with malonyl-CoA to extend the fatty acid chain by two carbons.Acyl-CoA, Malonyl-CoA3-Ketoacyl-CoA, CO2, CoA
3-Ketoacyl-CoA ReductaseKCRReduces a 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA. Requires a specific isoform for (S)-stereochemistry.3-Ketoacyl-CoA, NADPH(S)-3-Hydroxyacyl-CoA, NADP+
3-Hydroxyacyl-CoA DehydrataseHACDDehydrates a 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA.3-Hydroxyacyl-CoAtrans-2-Enoyl-CoA, H2O
trans-2-Enoyl-CoA ReductaseTERReduces a trans-2-enoyl-CoA to a saturated acyl-CoA.trans-2-Enoyl-CoA, NADPHAcyl-CoA, NADP+

Table 2: Hypothetical Experimental Design for Precursor Identification

Experiment IDLabeled Precursor AdministeredRationaleExpected OutcomeAnalytical Method
EXP-01U-¹³C-L-LeucineTo confirm L-leucine as the source of the isovaleryl starter unit.Incorporation of ¹³C into the terminal five carbons of the target molecule.GC-MS, LC-MS/MS
EXP-02U-¹³C-L-ValineNegative control to rule out other branched-chain amino acids as the primer source.No significant ¹³C incorporation into the target molecule.GC-MS, LC-MS/MS
EXP-03¹³C₃-Malonyl-CoATo trace the origin of the two-carbon units used for chain elongation.Incorporation of ¹³C in a repeating two-carbon pattern along the fatty acid backbone.GC-MS, LC-MS/MS
EXP-04D₂O (Heavy Water)To probe the activity of the reductase enzymes in the pathway.Incorporation of deuterium (B1214612) at positions where NADPH-dependent reductions occur (C-3 and C-2).GC-MS, LC-MS/MS

Experimental Protocols

The following protocols provide a framework for experimentally validating the proposed biosynthetic pathway.

3.1 Protocol: Stable Isotope Labeling and GC-MS Analysis

This protocol is designed to trace the incorporation of putative precursors into this compound.

  • Cell Culture/Organism Growth:

    • Culture the biological system of interest (e.g., cell line, bacterium, or plant tissue) in a defined medium.

    • For the experimental group, supplement the medium with a stable isotope-labeled precursor (e.g., 100 µM U-¹³C-L-Leucine).

    • For the control group, supplement with an equivalent amount of the unlabeled precursor.

    • Incubate under standard growth conditions for a period sufficient for lipid biosynthesis (e.g., 24-72 hours).

  • Lipid Extraction:

    • Harvest the cells or tissue and wash with a buffered saline solution.

    • Perform a total lipid extraction using a modified Bligh-Dyer or Folch method with a chloroform:methanol (B129727) solvent system.

    • Dry the organic phase containing the total lipids under a stream of nitrogen.

  • Hydrolysis and Derivatization:

    • Saponify the total lipid extract using 0.5 M KOH in methanol at 80°C for 2 hours to release free fatty acids from their CoA esters or complex lipids.

    • Acidify the mixture and extract the free fatty acids into hexane (B92381).

    • Convert the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis. This is typically done by incubation with BF₃ in methanol at 60°C for 30 minutes.

    • Extract the FAMEs into hexane and concentrate for analysis.

  • GC-MS Analysis:

    • Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-23 or similar) to separate the FAMEs based on chain length and structure.

    • Operate the mass spectrometer in full scan mode to identify the peak corresponding to 3-hydroxy-21-methyldocosanoyl methyl ester.

    • Compare the mass spectra of the target peak from the labeled and unlabeled samples. An increase in the molecular ion mass (M+) and characteristic fragment ions corresponding to the mass of the incorporated isotopes will confirm the precursor-product relationship.[4]

Experimental_Workflow start Start: Cell Culture labeling Administer Labeled Precursor (e.g., ¹³C-Leucine) start->labeling incubation Incubate for Biosynthesis labeling->incubation harvest Harvest Cells/Tissue incubation->harvest extraction Total Lipid Extraction (Bligh-Dyer) harvest->extraction derivatization Saponification & Derivatization (to FAMEs) extraction->derivatization analysis GC-MS Analysis derivatization->analysis interpretation Data Interpretation: Mass Spectra Comparison analysis->interpretation conclusion End: Confirm Precursor interpretation->conclusion

References

Methodological & Application

Application Note: Quantitative Analysis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-21-methyldocosanoyl-CoA is a very-long-chain branched acyl-coenzyme A thioester. Such molecules are key intermediates in the peroxisomal alpha- and beta-oxidation of branched-chain fatty acids.[1][2][3] The accurate quantification of this compound is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for the development of therapeutics targeting fatty acid metabolism. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Context: Peroxisomal Oxidation of Branched-Chain Fatty Acids

Branched-chain fatty acids, such as phytanic acid derived from dietary sources, cannot be directly metabolized through mitochondrial beta-oxidation due to the presence of a methyl group at the beta-carbon.[2] These fatty acids are initially broken down in peroxisomes via a combination of alpha- and beta-oxidation. This compound is an intermediate in this pathway. A deficiency in the enzymes involved in this pathway can lead to the accumulation of toxic branched-chain fatty acids, resulting in neurological damage, as seen in Refsum's disease.[2]

Peroxisomal_Oxidation Branched-Chain Fatty Acid Branched-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Branched-Chain Fatty Acid->Acyl-CoA Synthetase Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Acyl-CoA Synthetase->Branched-Chain Acyl-CoA Alpha-Oxidation Alpha-Oxidation Branched-Chain Acyl-CoA->Alpha-Oxidation Pristanoyl-CoA Pristanoyl-CoA Alpha-Oxidation->Pristanoyl-CoA Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Pristanoyl-CoA->Peroxisomal Beta-Oxidation This compound This compound Peroxisomal Beta-Oxidation->this compound Acetyl-CoA & Propionyl-CoA Acetyl-CoA & Propionyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA & Propionyl-CoA This compound->Peroxisomal Beta-Oxidation Mitochondrial Metabolism Mitochondrial Metabolism Acetyl-CoA & Propionyl-CoA->Mitochondrial Metabolism

Figure 1: Peroxisomal Oxidation Pathway

Experimental Protocol

This protocol is based on established methods for the analysis of long-chain acyl-CoAs.[4]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):water.

  • Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar odd-chain 3-hydroxyacyl-CoA.

  • Protein Precipitation: Precipitate proteins by adding 2 mL of acetonitrile (B52724). Vortex thoroughly and centrifuge at 4°C.

  • Extraction: Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water.

    • Elute the analyte with 1 mL of 80% acetonitrile in water.

    • Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Sample_Prep_Workflow cluster_sample Sample Homogenization cluster_extraction Extraction & Concentration cluster_spe Solid-Phase Extraction (SPE) Homogenize Homogenize Tissue/Cells in Methanol/Water Add_IS Add Internal Standard Homogenize->Add_IS Precipitate Protein Precipitation with Acetonitrile Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Dry_Supernatant Dry Supernatant Centrifuge->Dry_Supernatant Reconstitute Reconstitute in 50% Methanol Dry_Supernatant->Reconstitute Condition Condition C18 Cartridge Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute Analyte Wash->Elute Dry_Eluate Dry Eluate Elute->Dry_Eluate Final_Reconstitution Reconstitute for LC-MS/MS Dry_Eluate->Final_Reconstitution

Figure 2: Sample Preparation Workflow
LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions

The molecular formula for the acyl portion, (S)-3-Hydroxy-21-methyldocosanoyl, is C23H46O2. The exact mass of this acyl group is 366.3498 Da. The molecular formula for Coenzyme A is C21H36N7O16P3S, with an exact mass of 767.1152 Da. Therefore, the molecular formula for this compound is C44H80N7O17P3S. The monoisotopic mass is 1115.4650 Da.

The primary fragmentation of acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[4][5][6] For 3-hydroxyacyl-CoAs, a characteristic fragmentation also occurs via cleavage of the C-C bond adjacent to the hydroxyl group.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) - QuantifierProduct Ion (Q3) - Qualifier
This compound1116.47609.5428.0
Internal Standard (e.g., C17:0 3-OH-Acyl-CoA) Dependent on ISDependent on ISDependent on IS

Data Presentation

The following tables represent expected quantitative data from a validation study.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound0.1 - 100> 0.995

Table 2: Precision and Accuracy

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compound0.3 (LQC)< 15< 1585 - 115
5 (MQC)< 15< 1585 - 115
80 (HQC)< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 8590 - 110

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. This application note offers a comprehensive protocol that can be adapted for various research and clinical applications, aiding in the investigation of metabolic disorders and the development of novel therapeutics. The high selectivity of tandem mass spectrometry, combined with efficient sample preparation and chromatographic separation, ensures reliable and accurate quantification of this very-long-chain branched acyl-CoA.

References

Application Notes and Protocols for the Quantitative Analysis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-21-methyldocosanoyl-CoA is a long-chain acyl-coenzyme A (CoA) molecule. The quantitative analysis of such molecules in biological tissues is crucial for understanding their physiological roles, identifying their involvement in metabolic pathways, and discovering potential biomarkers for disease. These application notes provide a detailed framework for the sensitive and specific quantification of this compound in various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly accurate and sensitive analytical technique.[1] The protocols outlined below are based on established methods for the analysis of long-chain acyl-CoAs and can be adapted for the specific needs of the researcher.[2][3][4][5]

Quantitative Data Summary

As this compound is a novel or rare metabolite, publicly available quantitative data in tissues is limited. The following tables present hypothetical quantitative data to serve as a template for reporting experimental results.

Table 1: Hypothetical Concentration of this compound in Various Mouse Tissues

TissueConcentration (pmol/g wet weight)Standard Deviation
Liver15.22.1
Brain3.50.8
Heart8.91.5
Adipose (BAT)22.74.3
Skeletal Muscle5.11.1

Table 2: Hypothetical Comparative Analysis of this compound Levels in Control vs. Disease Model

TissueTreatment GroupConcentration (pmol/g wet weight)p-value
LiverControl14.8 ± 2.5<0.05
Disease Model X25.1 ± 3.9
HeartControl9.2 ± 1.8ns
Disease Model X10.5 ± 2.2

Experimental Protocols

Protocol 1: Tissue Homogenization and Acyl-CoA Extraction

This protocol describes the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue samples (-80°C)

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled standard

  • Homogenization Buffer: 100 mM KH2PO4 (pH 4.9)[4]

  • Extraction Solvents: Acetonitrile, 2-propanol, Methanol[4][5]

  • PowerGen 125 homogenizer or similar[2]

  • Centrifuge capable of 16,000 x g and 4°C

Procedure:

  • Weigh approximately 40-50 mg of frozen tissue.[4]

  • Add 0.5 mL of ice-cold Homogenization Buffer containing the internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[4]

  • Add 0.5 mL of an organic solvent mixture (e.g., Acetonitrile:2-propanol:Methanol, 3:1:1 v/v/v).[4]

  • Homogenize the tissue on ice for 30 seconds, twice.[2]

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

  • Collect the supernatant.

  • Re-extract the pellet with an additional 0.5 mL of the organic solvent mixture.

  • Combine the supernatants and dry under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extract at -80°C until analysis.[6]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)

For complex tissue matrices, an optional SPE cleanup step can improve data quality.

Materials:

  • Weak anion reverse phase SPE columns

  • SPE Conditioning Solution: Methanol

  • SPE Equilibration Solution: Water

  • Wash Solution 1: 2% Formic Acid in water

  • Wash Solution 2: Methanol

  • Elution Solution: 2-5% Ammonium (B1175870) Hydroxide in Methanol[2]

Procedure:

  • Condition the SPE column with 3 mL of methanol.[2]

  • Equilibrate the column with 3 mL of water.[2]

  • Reconstitute the dried extract from Protocol 1 in an appropriate loading buffer and load it onto the SPE column.

  • Wash the column with 2.4 mL of 2% formic acid.[2]

  • Wash the column with 2.4 mL of methanol.[2]

  • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[2]

  • Combine the eluted fractions and dry under nitrogen.

  • Reconstitute the final sample in an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol).[2]

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate long-chain acyl-CoAs (e.g., start with 95% A, ramp to 10% A over 10 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]+ for this compound

  • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. A neutral loss scan for 507 is often used to identify acyl-CoAs.[2]

  • Collision Energy: Optimize for the specific analyte.

  • Dwell Time: 50-100 ms

Quantification:

  • Generate a standard curve using a synthetic standard of this compound.

  • Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[4]

Visualizations

Experimental Workflow

Experimental Workflow Tissue Tissue Sample (e.g., Liver, Brain) Homogenization Homogenization (Buffer + Organic Solvent) Tissue->Homogenization Add IS Extraction Centrifugation & Supernatant Collection Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying SPE SPE Cleanup (Optional) Drying->SPE If needed LCMS LC-MS/MS Analysis Drying->LCMS SPE->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for the quantitative analysis of this compound.

Hypothetical Signaling Pathway

Hypothetical Signaling Pathway Metabolite This compound Enzyme1 Acyl-CoA Thioesterase Metabolite->Enzyme1 Enzyme2 Carnitine Palmitoyltransferase (CPT) Metabolite->Enzyme2 Receptor Nuclear Receptor (e.g., PPARα) Metabolite->Receptor Ligand Binding Product1 Free Fatty Acid + CoA Enzyme1->Product1 Product2 Acylcarnitine Enzyme2->Product2 Mitochondrial Transport Gene Target Gene Expression (e.g., Fatty Acid Oxidation Genes) Receptor->Gene Transcriptional Regulation

Caption: Hypothetical metabolic fate and signaling role of a long-chain hydroxy acyl-CoA.

References

Application Note: A Detailed Protocol for the Chemical Synthesis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA, a crucial analytical standard for research in very-long-chain fatty acid (VLCFA) metabolism and related therapeutic areas. The synthesis is presented in three main stages: (I) the construction of the 21-methyldocosanoic acid backbone, (II) the stereoselective introduction of a hydroxyl group at the C-3 position to yield (S)-3-Hydroxy-21-methyldocosanoic acid, and (III) the final coupling with Coenzyme A to produce the target molecule. This document includes detailed experimental procedures, tabulated quantitative data for expected yields and purity, and visual workflows to guide researchers through the synthetic pathway.

Introduction

Very-long-chain fatty acids and their derivatives are essential molecules in numerous biological processes, and their dysregulation is implicated in several metabolic disorders. The availability of high-purity analytical standards, such as this compound, is critical for the accurate quantification of these metabolites in biological samples and for the characterization of enzymes involved in their metabolism. This document outlines a robust chemical synthesis strategy, providing researchers with the necessary information to produce this standard in-house.

Overall Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the construction of the branched very-long-chain fatty acid backbone, followed by stereoselective hydroxylation and subsequent activation to its Coenzyme A thioester.

Synthesis_Workflow cluster_stage1 Stage I: Synthesis of 21-Methyldocosanoic Acid cluster_stage2 Stage II: Synthesis of (S)-3-Hydroxy-21-methyldocosanoic Acid cluster_stage3 Stage III: Synthesis of this compound Start Commercially Available Long-Chain Precursor Grignard Grignard Reaction with Methylmagnesium Bromide Start->Grignard Reduction Reduction of Tertiary Alcohol Grignard->Reduction Oxidation Oxidative Cleavage to Carboxylic Acid Reduction->Oxidation FattyAcid 21-Methyldocosanoic Acid Oxidation->FattyAcid Aldehyde Reduction to Aldehyde FattyAcid->Aldehyde AlphaChlorination Organocatalytic α-Chlorination Aldehyde->AlphaChlorination Epoxidation Stereoselective Epoxidation AlphaChlorination->Epoxidation RingOpening Epoxide Ring Opening Epoxidation->RingOpening HydroxyAcid (S)-3-Hydroxy-21-methyldocosanoic Acid RingOpening->HydroxyAcid NHS_Ester Activation to NHS Ester HydroxyAcid->NHS_Ester Coupling Coupling with Coenzyme A NHS_Ester->Coupling FinalProduct This compound Coupling->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage I: Synthesis of 21-Methyldocosanoic Acid

This stage focuses on the construction of the C23 branched fatty acid backbone. A practical approach involves the use of a long-chain lactone as a starting material.

1. Grignard Reaction with Methylmagnesium Bromide:

  • To a solution of a suitable long-chain lactone (e.g., a C21 lactone) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen), add a solution of methylmagnesium bromide (3.0 M in diethyl ether) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

2. Reduction of the Tertiary Alcohol:

  • Dissolve the crude tertiary alcohol in dichloromethane (B109758).

  • Add triethylsilane and boron trifluoride diethyl etherate at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography on silica (B1680970) gel.

3. Oxidative Cleavage to Carboxylic Acid:

  • Dissolve the purified product from the previous step in a mixture of acetone (B3395972) and water.

  • Add potassium permanganate (B83412) in portions at 0 °C.

  • Stir the mixture at room temperature for 16 hours.

  • Quench the reaction with a saturated solution of sodium bisulfite.

  • Acidify the mixture with hydrochloric acid and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 21-methyldocosanoic acid.

Stage I Reaction Starting Material Product Estimated Yield (%) Purity (by GC-MS, %)
1.1Grignard ReactionC21 LactoneTertiary Alcohol95>90 (crude)
1.2ReductionTertiary Alcohol21-Methyldocosane derivative85>95
1.3Oxidation21-Methyldocosane derivative21-Methyldocosanoic Acid80>98

Table 1: Summary of Quantitative Data for Stage I.

Stage II: Synthesis of (S)-3-Hydroxy-21-methyldocosanoic Acid

This stage introduces the chiral hydroxyl group at the C-3 position.

1. Reduction to Aldehyde:

  • Convert 21-methyldocosanoic acid to its corresponding acid chloride using oxalyl chloride or thionyl chloride.

  • Reduce the acid chloride to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride.

2. Organocatalytic α-Chlorination:

  • To a solution of the aldehyde in an appropriate solvent (e.g., chloroform), add a chiral organocatalyst (e.g., a proline derivative) and an N-chlorosuccinimide (NCS).

  • Stir the reaction at room temperature until completion, monitored by TLC.

3. Stereoselective Epoxidation:

  • Reduce the α-chloro aldehyde to the corresponding chlorohydrin using a reducing agent like sodium borohydride.

  • Treat the chlorohydrin with a base (e.g., potassium carbonate) in methanol (B129727) to induce epoxide formation with inversion of stereochemistry.

4. Epoxide Ring Opening:

  • The resulting chiral epoxide is then subjected to ring-opening. This can be achieved under acidic or basic conditions to yield the (S)-3-Hydroxy-21-methyldocosanoic acid.

Stage II Reaction Starting Material Product Estimated Yield (%) Purity (by HPLC, %)
2.1Aldehyde Formation21-Methyldocosanoic Acid21-Methyldocosanal90>95
2.2α-Chlorination21-Methyldocosanal(S)-2-Chloro-21-methyldocosanal85>90
2.3Epoxidation(S)-2-Chloro-21-methyldocosanalChiral Epoxide90>95
2.4Ring OpeningChiral Epoxide(S)-3-Hydroxy-21-methyldocosanoic Acid80>98

Table 2: Summary of Quantitative Data for Stage II.

Stage III: Synthesis of this compound

The final stage involves the activation of the hydroxy fatty acid and coupling to Coenzyme A.

1. Activation to N-Hydroxysuccinimide (NHS) Ester:

  • Dissolve (S)-3-Hydroxy-21-methyldocosanoic acid and N-hydroxysuccinimide in an anhydrous solvent like dichloromethane or tetrahydrofuran (B95107).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate to obtain the crude NHS ester.

2. Coupling with Coenzyme A:

  • Dissolve the (S)-3-Hydroxy-21-methyldocosanoic acid NHS ester in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).

  • Add a solution of Coenzyme A (lithium salt) in water.

  • Adjust the pH to ~8 with a mild base (e.g., sodium bicarbonate) and stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the final product by preparative reverse-phase HPLC.

Stage III Reaction Starting Material Product Estimated Yield (%) Purity (by HPLC, %)
3.1NHS Ester Formation(S)-3-Hydroxy-21-methyldocosanoic Acid(S)-3-Hydroxy-21-methyldocosanoic Acid NHS Ester90>95
3.2CoA CouplingNHS Ester and Coenzyme AThis compound70>99

Table 3: Summary of Quantitative Data for Stage III.

Characterization of the Final Product

The identity and purity of the synthesized this compound standard should be confirmed by a combination of analytical techniques.

Characterization_Workflow FinalProduct This compound HPLC Purity Assessment by HPLC-UV FinalProduct->HPLC MS Molecular Weight Confirmation by High-Resolution Mass Spectrometry (HRMS) FinalProduct->MS NMR Structural Elucidation by 1H and 13C NMR Spectroscopy FinalProduct->NMR

Application Notes and Protocols for the Extraction of (S)-3-Hydroxy-21-methyldocosanoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-21-methyldocosanoyl-CoA is a putative very-long-chain fatty acyl-CoA (VLCFA-CoA) molecule. As with other acyl-CoAs, it is presumed to be a critical intermediate in cellular lipid metabolism. Acyl-CoAs are central to various metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] The accurate and efficient extraction of these molecules from cellular samples is essential for understanding their physiological and pathological roles. However, their inherent instability and low cellular abundance make their extraction and quantification challenging.[1]

This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). This protocol is based on established methods for the extraction of other long-chain and very-long-chain acyl-CoAs.[1][2]

Data Presentation

Acyl-CoA SpeciesCell Line A (pmol/10^6 cells)Cell Line B (pmol/10^6 cells)
This compoundData to be determinedData to be determined
Acetyl-CoA10.648.92
Palmitoyl-CoA (C16:0-CoA)~12.0~9.5
Stearoyl-CoA (C18:0-CoA)~7.0~5.0

Experimental Protocols

Principle

This protocol employs a rapid cell harvesting and lysis procedure using a cold organic solvent to precipitate proteins while simultaneously extracting the more soluble acyl-CoA molecules. The subsequent steps involve separation of the extract from cellular debris, drying, and reconstitution in a solvent suitable for LC-MS analysis. The use of ice-cold reagents and swift processing is critical to minimize the degradation of the target analyte.

Materials and Reagents
  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (B52724) (LC-MS grade)

  • Internal standard (e.g., a commercially available odd-chain or isotopically labeled acyl-CoA like C17:0-CoA)

  • Deionized water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure
  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Cell Lysis and Extraction:

    • After the final PBS wash, remove all residual PBS.

    • Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard to the cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate at -80°C for 15 minutes to ensure complete protein precipitation.[2]

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]

  • Drying:

    • Add 1 mL of acetonitrile to the supernatant to facilitate evaporation.[2]

    • Dry the extract in a vacuum concentrator or under a gentle stream of nitrogen. Avoid excessive heat to prevent degradation of the acyl-CoAs.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.[1] A common choice is 50% methanol in 50 mM ammonium acetate (pH 7).[1]

    • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Signaling Pathway

fatty_acid_metabolism substrate substrate product product enzyme enzyme pathway_label pathway_label VLCFA Very-Long-Chain Fatty Acid (e.g., 21-methyldocosanoic acid) ACSL Acyl-CoA Synthetase VLCFA->ACSL ATP, CoA Target_CoA (S)-3-Hydroxy-21- methyldocosanoyl-CoA ACSL->Target_CoA AMP, PPi Beta_Oxidation Peroxisomal β-Oxidation Target_CoA->Beta_Oxidation Elongation Fatty Acid Elongation Target_CoA->Elongation Shorter_Acyl_CoA Shorter Acyl-CoA + Acetyl-CoA Beta_Oxidation->Shorter_Acyl_CoA Complex_Lipids Complex Lipids (e.g., Sphingolipids) Elongation->Complex_Lipids pathway_label_activation Activation pathway_label_degradation Degradation pathway_label_synthesis Biosynthesis

Caption: Putative metabolic pathways involving this compound.

Experimental Workflow

extraction_workflow step step action action output output critical critical start Start: Cultured Cells harvest Harvest & Wash Cells (ice-cold PBS) start->harvest lysis Lyse & Extract (-80°C Methanol + IS) harvest->lysis centrifuge1 Centrifuge (15,000 x g, 4°C) lysis->centrifuge1 keep_cold Keep Cold! lysis->keep_cold supernatant Collect Supernatant (contains Acyl-CoAs) centrifuge1->supernatant pellet Discard Pellet (Proteins, Debris) centrifuge1->pellet dry Dry Extract (Vacuum or N2) supernatant->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 final_sample Analyze by LC-MS/MS centrifuge2->final_sample keep_cold->centrifuge1

Caption: Workflow for the extraction of this compound from cells.

References

Application Notes and Protocols for the Enzymatic Assay of (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the development of an enzymatic assay for (S)-3-Hydroxy-21-methyldocosanoyl-CoA, a very long-chain fatty acyl-CoA (VLCFA). Due to the commercial unavailability of this substrate, a plausible synthetic route is first proposed. Subsequently, two distinct methods for assaying the activity of 3-hydroxyacyl-CoA dehydrogenase (HACD) towards this substrate are detailed: a coupled spectrophotometric assay and a High-Performance Liquid Chromatography (HPLC)-based method. These protocols are intended to guide researchers in the characterization of enzymes involved in VLCFA metabolism and in the screening for potential modulators of these pathways.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are crucial components of cellular lipids and are involved in various physiological processes.[1] The metabolism of VLCFAs is a specialized pathway, and defects in the enzymes involved can lead to severe inherited metabolic disorders. This compound is a specific VLCFA intermediate, and the study of its enzymatic conversion is essential for understanding the pathology of related metabolic diseases and for the development of therapeutic agents.

The primary enzyme responsible for the metabolism of 3-hydroxyacyl-CoAs is 3-hydroxyacyl-CoA dehydrogenase (HACD, EC 1.1.1.35), which catalyzes the NAD+-dependent oxidation to the corresponding 3-ketoacyl-CoA.[2][3] Developing an assay for a specific, non-standard VLCFA like this compound presents two main challenges: the synthesis of the substrate and the establishment of a robust and sensitive detection method. This document provides a comprehensive guide to overcome these challenges.

Synthesis of this compound

The development of the enzymatic assay first requires the chemical synthesis of the substrate. The synthesis can be divided into two major stages: the synthesis of the fatty acid precursor, (S)-3-Hydroxy-21-methyldocosanoic acid, and its subsequent conversion to the CoA thioester.

Proposed Synthesis of (S)-3-Hydroxy-21-methyldocosanoic Acid

A plausible retrosynthetic analysis suggests a multi-step synthesis starting from commercially available materials. The following is a proposed synthetic route.

A 20-Methylheneicosanoic acid B 20-Methylheneicosanoyl chloride A->B SOCl₂ C Meldrum's acid adduct B->C Meldrum's acid, Pyridine (B92270) D 3-Keto-21-methyldocosanoic acid C->D H₂O, Δ E (S)-3-Hydroxy-21-methyldocosanoic acid D->E Asymmetric Reduction (e.g., (S)-CBS catalyst, BH₃)

Caption: Proposed synthetic pathway for the fatty acid precursor.

Protocol:

  • Acid Chloride Formation: Convert 20-methylheneicosanoic acid to its acid chloride by reacting with thionyl chloride (SOCl₂).

  • Condensation: React the resulting acid chloride with Meldrum's acid in the presence of a base like pyridine to form the corresponding acyl Meldrum's acid adduct.

  • Hydrolysis and Decarboxylation: Heat the adduct in an aqueous acidic medium to induce hydrolysis and decarboxylation, yielding 3-keto-21-methyldocosanoic acid.

  • Asymmetric Reduction: Perform an asymmetric reduction of the ketone using a chiral reducing agent, such as a borane (B79455) with an (S)-Corey-Bakshi-Shibata (CBS) catalyst, to stereoselectively form the (S)-hydroxyl group.

  • Purification: Purify the final product, (S)-3-Hydroxy-21-methyldocosanoic acid, using column chromatography.

Synthesis of the Acyl-CoA Thioester

The purified fatty acid is activated and then conjugated to Coenzyme A. A reliable method involves the use of N-hydroxysuccinimide (NHS) esters.[4]

Protocol:

  • NHS Ester Formation: React (S)-3-Hydroxy-21-methyldocosanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide in an anhydrous solvent like THF or DMF to form the NHS ester.

  • Thioesterification: React the purified NHS ester with the free thiol of Coenzyme A (lithium salt) in a buffered aqueous/organic solution (e.g., THF/bicarbonate buffer, pH 8.0).

  • Purification: Purify the final product, this compound, using solid-phase extraction or preparative HPLC. The concentration can be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) ring).

Enzymatic Reaction and Assay Principles

The enzymatic assay will monitor the activity of a 3-hydroxyacyl-CoA dehydrogenase (HACD). The enzyme catalyzes the following reaction:

Substrate This compound Enzyme 3-Hydroxyacyl-CoA Dehydrogenase (HACD) Substrate->Enzyme NAD NAD⁺ NAD->Enzyme Product 3-Keto-21-methyldocosanoyl-CoA Enzyme->Product NADH NADH + H⁺ Enzyme->NADH prep Prepare Assay Buffer and Reagents mix Prepare Reaction Mixture in Cuvette (Buffer, NAD⁺, CoA, Thiolase, Substrate) prep->mix equil Equilibrate to 37°C in Spectrophotometer mix->equil start Initiate Reaction by Adding Enzyme (HACD) equil->start measure Monitor Absorbance at 340 nm for 5-10 min start->measure calc Calculate Rate (ΔA/min) and Enzyme Activity measure->calc prep Prepare a range of substrate concentrations assay Perform enzymatic assay for each concentration prep->assay rate Determine the initial reaction rate (v₀) for each assay->rate plot Plot v₀ versus substrate concentration [S] rate->plot fit Fit data to Michaelis-Menten equation (e.g., using non-linear regression) plot->fit params Determine Kₘ and Vₘₐₓ fit->params

References

Application Note: Elucidating the Structure of (S)-3-Hydroxy-21-methyldocosanoyl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of complex biomolecules.[1] This application note provides a detailed protocol for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the chemical structure of (S)-3-Hydroxy-21-methyldocosanoyl-CoA, a long-chain fatty acyl-coenzyme A derivative. Such molecules are often intermediates in metabolic pathways and their precise characterization is crucial for understanding biological processes and for drug development. The methodologies described herein are applicable to a wide range of similar long-chain acyl-CoA structures.

Structural Features of this compound

The target molecule possesses several key structural features that can be identified and assigned using a combination of NMR experiments:

  • A long aliphatic chain (docosanoyl).

  • A hydroxyl group at the C3 position, creating a stereocenter.

  • A methyl branch at the C21 position, forming a terminal isopropyl group.

  • The Coenzyme A (CoA) moiety attached via a thioester linkage.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the key functional groups of this compound. These predictions are based on known chemical shift ranges for long-chain fatty acids, β-hydroxy fatty acids, terminally branched alkanes, and the Coenzyme A molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Acyl Chain
H-2 (-CH₂-C=O)~2.50 - 2.30ddDiastereotopic protons adjacent to the carbonyl and chiral center.
H-3 (-CH-OH)~4.10mMethine proton deshielded by the hydroxyl group.
H-4 (-CH₂-)~1.60mMethylene (B1212753) adjacent to the hydroxylated carbon.
H-5 to H-20 (-(CH₂)₁₆-)~1.25br sBulk methylene protons, significant signal overlap.
H-21 (-CH(CH₃)₂)~1.55mMethine proton of the terminal isopropyl group.
H-22 (-CH(CH₃)₂)~0.85dDoublet for the two terminal methyl groups.
Coenzyme A Moiety
Adenine H-2~8.4s
Adenine H-8~8.1s
Ribose H-1'~6.1d
Pantothenate α-CH₂~3.5t
Pantothenate β-CH₂~2.4t
Cysteamine α-CH₂~3.1tAdjacent to the thioester.
Cysteamine β-CH₂~2.8t

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (δ, ppm)Notes
Acyl Chain
C-1 (-C=O)~173Thioester carbonyl.
C-2 (-CH₂-C=O)~45
C-3 (-CH-OH)~68Carbon bearing the hydroxyl group.
C-4 (-CH₂-)~37
C-5 to C-20 (-(CH₂)₁₆-)~29-30Bulk methylene carbons.
C-21 (-CH(CH₃)₂)~28Methine carbon of the isopropyl group.
C-22 (-CH(CH₃)₂)~22Terminal methyl carbons.
Coenzyme A Moiety
Adenine C-2, C-4, C-5, C-6, C-8~140-155Aromatic carbons.
Ribose C-1' to C-5'~65-90
Pantothenate Carbons~20-60
Cysteamine Carbons~30-40

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent. For acyl-CoA compounds, D₂O is often used, but solubility can be an issue for long-chain derivatives. A mixture of D₂O and a deuterated organic solvent like methanol-d₄ or acetonitrile-d₃ may be necessary. The final solution must be clear and free of any solid particles.

  • Internal Standard: Add a small amount of a suitable internal standard for chemical shift referencing, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples or TMS (tetramethylsilane) for organic solvents.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is at least 4 cm to allow for proper shimming.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. 1D ¹H NMR:

  • Pulse Program: Standard 1D pulse sequence (e.g., zg30).

  • Solvent Suppression: Use presaturation or other solvent suppression techniques if a strong residual solvent signal is present.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

2. 1D ¹³C NMR:

  • Pulse Program: Standard ¹H-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.

3. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) couplings within the molecule, which helps in tracing the connectivity of the carbon skeleton.

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

  • Spectral Width: Same as 1D ¹H.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans per Increment: 4-16.

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons directly attached to carbons (¹H-¹³C one-bond correlations).

  • Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3).

  • ¹H Spectral Width: Same as 1D ¹H.

  • ¹³C Spectral Width: 160-180 ppm.

  • Number of Increments: 128-256 in the indirect dimension.

  • Number of Scans per Increment: 8-32.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different structural fragments, especially across quaternary carbons and carbonyls.

  • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).

  • ¹H Spectral Width: Same as 1D ¹H.

  • ¹³C Spectral Width: 200-220 ppm.

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans per Increment: 16-64.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.

G cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis & Assignment cluster_structure_elucidation 3. Structure Assembly cluster_final_structure 4. Final Structure Confirmation H1 1D ¹H NMR assign_H Assign ¹H Signals H1->assign_H C13 1D ¹³C NMR assign_C Assign ¹³C Signals C13->assign_C COSY 2D COSY correlate_HH Correlate ¹H-¹H (COSY) COSY->correlate_HH HSQC 2D HSQC correlate_CH Correlate ¹H-¹³C (HSQC) HSQC->correlate_CH HMBC 2D HMBC correlate_long_range Correlate Long-Range ¹H-¹³C (HMBC) HMBC->correlate_long_range assign_H->correlate_HH assign_H->correlate_CH assign_H->correlate_long_range assign_C->correlate_CH assign_C->correlate_long_range acyl_chain Assemble Acyl Chain Backbone correlate_HH->acyl_chain correlate_CH->acyl_chain functional_groups Identify Functional Groups (-OH, terminal isopropyl) correlate_CH->functional_groups coa_moiety Identify Coenzyme A Moiety correlate_CH->coa_moiety correlate_long_range->functional_groups correlate_long_range->coa_moiety connect_fragments Connect Acyl Chain to CoA acyl_chain->connect_fragments functional_groups->acyl_chain coa_moiety->connect_fragments final_structure Confirm Structure of This compound connect_fragments->final_structure G cluster_acyl Acyl Chain cluster_coa Coenzyme A H2 H-2 H3 H-3 H2->H3 COSY C1 C-1 (C=O) H2->C1 HMBC C2 C-2 H2->C2 HSQC C3 C-3 H2->C3 HMBC H4 H-4 H3->H4 COSY H3->C1 HMBC H3->C3 HSQC H4->C3 HMBC H21 H-21 H22 H-22 H21->H22 COSY Cys_alpha Cys α-CH₂ Cys_alpha->C1 HMBC

References

stable isotope labeling of (S)-3-Hydroxy-21-methyldocosanoyl-CoA for flux analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Stable Isotope Labeling of (S)-3-Hydroxy-21-methyldocosanoyl-CoA for Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very long-chain fatty acids (VLCFAs) and their derivatives are crucial components of cellular lipids, playing vital roles in membrane structure, energy storage, and signaling pathways. This compound is a specific, hydroxylated branched-chain fatty acyl-CoA intermediate. Understanding the metabolic pathways that synthesize and consume such molecules is essential for research into metabolic disorders, neurodegenerative diseases, and cancer biology.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing a substrate labeled with a stable, non-radioactive isotope (e.g., ¹³C, ¹⁵N) into a biological system, researchers can trace the path of the labeled atoms through the metabolic network.[3][4] The pattern of isotope incorporation into downstream metabolites, measured by mass spectrometry, allows for the precise calculation of pathway fluxes.[5][6]

This document provides a comprehensive set of protocols for the application of stable isotope labeling to study the metabolism of this compound. It covers the proposed synthesis of a labeled precursor, cell labeling, metabolite extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur via the fatty acid synthesis (FAS) and elongation pathways. The pathway likely initiates from a short branched-chain primer and undergoes elongation, reduction, dehydration, and a final reduction for each two-carbon addition. The terminal 3-hydroxy group is a characteristic intermediate of the final elongation or beta-oxidation cycle.

BSL_Pathway cluster_0 Mitochondrial Matrix / Peroxisome AcetylCoA Acetyl-CoA PropionylCoA Propionyl-CoA Elongation Fatty Acid Elongation (Multiple Cycles) PropionylCoA->Elongation Primer MalonylCoA Malonyl-CoA MalonylCoA->Elongation 2C Units Precursor 21-Methyldocosanoyl-CoA Elongation->Precursor Hydration Enoyl-CoA Hydratase Precursor->Hydration Target (S)-3-Hydroxy-21- methyldocosanoyl-CoA Hydration->Target Labeled_Glucose [U-13C]-Glucose Labeled_AcetylCoA [1,2-13C]-Acetyl-CoA Labeled_Glucose->Labeled_AcetylCoA Labeled_AcetylCoA->MalonylCoA ACC

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Protocol 1: Proposed Chemo-Enzymatic Synthesis of [U-¹³C]-21-Methyldocosanoic Acid

This protocol describes a hypothetical synthesis for the labeled free fatty acid, which can then be activated to its CoA thioester within the cell or in vitro. The synthesis starts from a commercially available labeled precursor.

Materials:

  • [U-¹³C]-Palmitic acid

  • Malonyl-CoA

  • Fatty acid elongase enzyme complex (e.g., from yeast or plant extracts)

  • NADPH, ATP, Coenzyme A

  • Standard organic synthesis reagents and solvents

  • HPLC for purification

Methodology:

  • Activation: Convert [U-¹³C]-Palmitic acid to its CoA ester, [U-¹³C]-Palmitoyl-CoA, using Acyl-CoA synthetase in the presence of ATP and Coenzyme A.

  • Elongation Cycles: Perform sequential two-carbon elongation steps using a fatty acid elongase system. Each cycle consumes one molecule of Malonyl-CoA and two molecules of NADPH to extend the acyl chain.

  • Introduction of Branch Point: For the final elongation cycles, substitute Malonyl-CoA with Methylmalonyl-CoA to introduce the methyl branch at the appropriate position. This step may require a specific elongase enzyme tolerant of branched substrates.

  • Final Elongation & Hydrolysis: Carry out the final elongation cycle to reach the C22 length. The resulting acyl-ACP or acyl-CoA is then hydrolyzed to the free fatty acid, [U-¹³C]-21-Methyldocosanoic acid, using a suitable thioesterase or chemical hydrolysis.

  • Purification: Purify the final product using reverse-phase HPLC. Confirm identity and isotopic enrichment via high-resolution mass spectrometry.

Protocol 2: Cell Culture and Isotope Labeling

Materials:

  • Mammalian cell line of interest (e.g., HepG2, primary fibroblasts)

  • Culture medium (e.g., DMEM) lacking glucose and glutamine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C]-Glucose or other appropriate labeled tracer

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell culture plates (6-well or 10 cm dishes)

Methodology:

  • Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of [U-¹³C]-Glucose (e.g., 10 mM) and other necessary nutrients like glutamine and 10% dFBS.

  • Labeling: Aspirate the standard culture medium, wash the cells once with PBS, and replace it with the prepared labeling medium.

  • Incubation: Culture the cells in the labeling medium for a sufficient duration to approach isotopic steady-state. This is typically 18-24 hours for mammalian cells with moderate growth rates.

  • Harvesting: At the end of the incubation period, place the culture dishes on ice. Quickly aspirate the labeling medium and wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular tracer. Proceed immediately to metabolite extraction.

Protocol 3: Extraction of Acyl-CoA Thioesters

Acyl-CoAs are low in abundance and prone to degradation; therefore, rapid quenching and efficient extraction are critical.[7][8]

Materials:

  • Ice-cold 80% Methanol (B129727) in water

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Methodology:

  • Quenching and Lysis: After the final PBS wash, add 1 mL of ice-cold 80% methanol directly to the cell monolayer in the 6-well plate. Use a cell scraper to scrape the cells into the methanol solution.[7]

  • Homogenization: Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube. Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites including acyl-CoAs, to a new pre-chilled tube. Be careful not to disturb the pellet.[7]

  • Drying: Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 10 mM ammonium (B1175870) acetate). Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material. Transfer the final supernatant to an LC-MS vial.

Protocol 4: LC-MS/MS Analysis for Isotopologue Distribution

Instrumentation:

  • UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-Exactive or Triple Quadrupole).

LC Method:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-18 min: 98% B

    • 18-20 min: 98% to 2% B

    • 20-25 min: 2% B

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Parallel Reaction Monitoring (PRM) on a high-resolution instrument or Multiple Reaction Monitoring (MRM) on a triple quadrupole.

  • Precursor Ion (M+H)⁺: Calculate the exact mass for each potential isotopologue of this compound.

    • Unlabeled (M+0): C₄₅H₈₂N₇O₁₈P₃S (Theoretical m/z)

    • Labeled Isotopologues (M+1, M+2, ... M+n): Calculate based on the number of ¹³C atoms incorporated.

  • Fragmentation: Use a characteristic fragment ion for monitoring, such as the loss of the pantoic acid-adenosine diphosphate (B83284) moiety, for high specificity.[9]

  • Data Acquisition: Acquire data for the full mass range of expected isotopologues for the target analyte and other related metabolites.

Data Presentation and Analysis

The raw LC-MS/MS data provides the intensity of each isotopologue for the target metabolite. This Mass Isotopologue Distribution (MID) is corrected for the natural abundance of ¹³C and tabulated.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) Data

MetaboliteIsotopologueRelative Abundance (Condition A)Relative Abundance (Condition B)
This compound M+05.2%15.8%
M+28.1%20.1%
M+412.5%22.3%
M+615.9%18.5%
.........
M+22 (Fully Labeled)25.3%5.1%
Palmitoyl-CoA M+04.1%10.2%
M+26.8%15.5%
.........
M+16 (Fully Labeled)45.7%12.3%

This MID data is then input into specialized software (e.g., INCA, Metran) which uses metabolic network models and mathematical algorithms to calculate the intracellular reaction fluxes that best reproduce the experimental labeling patterns.[10][11]

Visualizations of Workflow and Logic

EXP_Workflow culture 1. Cell Culture (& Seeding) labeling 2. Stable Isotope Labeling (e.g., [U-13C]-Glucose) culture->labeling harvest 3. Cell Harvesting & Quenching labeling->harvest extract 4. Acyl-CoA Extraction harvest->extract lcms 5. LC-MS/MS Analysis extract->lcms data 6. Data Processing (MID Calculation) lcms->data mfa 7. Metabolic Flux Analysis data->mfa results Flux Map mfa->results

Caption: General experimental workflow for stable isotope-based flux analysis.

Data_Logic raw_data Raw LC-MS/MS Data (Chromatograms) peak_int Peak Integration & Isotopologue Intensities raw_data->peak_int correction Natural Abundance Correction peak_int->correction mid Mass Isotopologue Distribution (MID) correction->mid flux_calc Flux Calculation (Software) mid->flux_calc model Metabolic Network Model model->flux_calc flux_map Quantitative Flux Map flux_calc->flux_map

Caption: Logical flow from raw mass spectrometry data to a quantitative flux map.

References

Application Notes and Protocols for (S)-3-Hydroxy-21-methyldocosanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-21-methyldocosanoyl-CoA is a long-chain, hydroxylated, and branched-chain fatty acyl-coenzyme A (CoA) derivative. While specific literature on this molecule is not abundant, its structure suggests a potential role in various metabolic pathways, including fatty acid synthesis, elongation, and β-oxidation.[1][2][3] Long-chain fatty acyl-CoAs are crucial intermediates in lipid metabolism, acting as substrates for energy production and as precursors for complex lipids.[2][3] The unique structural features of this compound—a hydroxyl group at the β-position and a methyl branch near the ω-end—make it an interesting candidate for investigating the substrate specificity of enzymes involved in lipid metabolism and for the development of novel therapeutics targeting metabolic disorders.[1]

These application notes provide detailed protocols for utilizing this compound in in vitro enzyme assays to characterize its interaction with relevant enzymes, such as fatty acid elongases, acyl-CoA dehydrogenases, and thioesterases.

Potential Applications

  • Enzyme Substrate Specificity Studies: Elucidating which enzymes in pathways like fatty acid elongation or β-oxidation can utilize this compound as a substrate.

  • Inhibitor Screening: Using this molecule as a substrate in high-throughput screening assays to identify potential inhibitors of enzymes involved in lipid metabolism.[1]

  • Drug Discovery: Investigating the role of enzymes that metabolize this compound in disease models, potentially identifying new therapeutic targets.

  • Biochemical Pathway Elucidation: Determining the metabolic fate of this compound and its downstream products.

Data Presentation

Quantitative data from in vitro enzyme assays should be summarized for clear interpretation and comparison. Below are template tables for presenting typical results.

Table 1: Kinetic Parameters of Enzyme X with this compound

ParameterValueStandard Deviation
Km (µM)
Vmax (nmol/min/mg)
kcat (s-1)
kcat/Km (M-1s-1)

Table 2: Specific Activity of Enzyme Y in the Presence of this compound

Substrate Concentration (µM)Specific Activity (µmol/min/mg)% of Control Activity
0 (Control)100
10
50
100

Table 3: IC50 Values of Inhibitors on Enzyme Z using this compound as a Substrate

InhibitorIC50 (µM)95% Confidence Interval
Inhibitor A
Inhibitor B
Inhibitor C

Experimental Protocols

The following are detailed protocols for common in vitro enzyme assays that can be adapted for this compound.

Protocol 1: Colorimetric Assay for Acyl-CoA Thioesterase Activity using DTNB

This assay measures the activity of thioesterase enzymes that hydrolyze the thioester bond of this compound, releasing free Coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[4]

Materials:

  • This compound

  • Purified thioesterase enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DTNB solution (10 mM in Assay Buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer with a small amount of mild detergent to prevent micelle formation).

    • Prepare a series of dilutions of the substrate in Assay Buffer to determine kinetic parameters.

    • Dilute the purified enzyme to the desired concentration in Assay Buffer. Keep on ice.

  • Set up the Assay Plate:

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of DTNB solution to each well.

    • Add 10 µL of the this compound solution at various concentrations to the sample wells. For the negative control, add 10 µL of Assay Buffer.

  • Initiate the Reaction:

    • Add 10 µL of the diluted enzyme solution to each well to start the reaction.

    • For the blank (to measure non-enzymatic hydrolysis), add 10 µL of Assay Buffer instead of the enzyme.

  • Measure Absorbance:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.

    • Take kinetic readings every 30 seconds for 10-20 minutes at a constant temperature (e.g., 37°C).[4]

  • Data Analysis:

    • Calculate the rate of TNB formation using the molar extinction coefficient of TNB (14,150 M-1cm-1).

    • Subtract the rate of the blank from the sample rates.

    • Plot the reaction rate against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.

Protocol 2: Fluorometric Assay for Fatty Acyl-CoA Dehydrogenase Activity

This assay measures the activity of acyl-CoA dehydrogenases that use this compound as a substrate. The reaction is coupled to a secondary enzymatic reaction that generates a fluorescent product.[3][5]

Materials:

  • This compound

  • Purified acyl-CoA dehydrogenase enzyme

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Electron transfer flavoprotein (ETF)

  • Resazurin

  • Diaphorase

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound.

    • Prepare a reaction mixture containing Assay Buffer, ETF, resazurin, and diaphorase.

    • Dilute the purified enzyme in Assay Buffer.

  • Set up the Assay Plate:

    • Add 80 µL of the reaction mixture to each well.

    • Add 10 µL of this compound solution to the sample wells. For the negative control, add 10 µL of Assay Buffer.

  • Initiate the Reaction:

    • Add 10 µL of the diluted enzyme solution to each well.

  • Incubate:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure Fluorescence:

    • Measure the fluorescence intensity using a fluorometer with excitation at 530-540 nm and emission at 585-595 nm.[4][5]

  • Data Analysis:

    • Subtract the fluorescence of the negative control from the sample wells.

    • Create a standard curve using a known concentration of the fluorescent product (resorufin) to quantify the reaction rate.

    • Calculate the specific activity of the enzyme.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Substrate, Enzyme, Buffers) plate_setup Assay Plate Setup (Addition of Buffers and Substrate) reagent_prep->plate_setup initiation Reaction Initiation (Enzyme Addition) plate_setup->initiation incubation Incubation (Controlled Temperature and Time) initiation->incubation measurement Signal Measurement (Absorbance/Fluorescence) incubation->measurement analysis Data Analysis (Kinetic Parameters, Specific Activity) measurement->analysis

Caption: General workflow for in vitro enzyme assays.

Potential Metabolic Pathways

Metabolic_Pathways substrate This compound elongation Fatty Acid Elongation substrate->elongation Elongase beta_oxidation β-Oxidation substrate->beta_oxidation Acyl-CoA Dehydrogenase desaturation Desaturation substrate->desaturation Desaturase longer_chain Longer Chain Fatty Acyl-CoAs elongation->longer_chain energy Acetyl-CoA (Energy Production) beta_oxidation->energy unsaturated Unsaturated Fatty Acyl-CoAs desaturation->unsaturated complex_lipids Complex Lipids (e.g., Phospholipids, Triglycerides) longer_chain->complex_lipids energy->complex_lipids unsaturated->complex_lipids

Caption: Potential metabolic fate of a long-chain fatty acyl-CoA.

References

Application Notes & Protocols for Cell-Based Assays Involving (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-21-methyldocosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) molecule. VLCFA-CoAs are critical intermediates in numerous metabolic pathways and are increasingly recognized as important signaling molecules in various cellular processes.[1] This document provides detailed application notes and protocols for conducting cell-based assays to investigate the biological function and therapeutic potential of this compound. Given the limited specific literature on this particular molecule, the methodologies presented are adapted from established assays for related long-chain and very-long-chain fatty acyl-CoAs.

Biological Significance of Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)

VLCFA-CoAs, fatty acids with 22 or more carbons, are metabolized primarily through peroxisomal β-oxidation.[2][3] These molecules and their metabolites are integral to several cellular functions:

  • Energy Metabolism: Peroxisomal β-oxidation shortens VLCFAs, which are then further oxidized in mitochondria to produce ATP.[2]

  • Lipid Synthesis: VLCFAs are precursors for the synthesis of complex lipids such as sphingolipids and waxes, which are essential components of cellular membranes and play roles in cell signaling.[4][5]

  • Cell Signaling: Long-chain acyl-CoAs can modulate the activity of various enzymes and transcription factors, influencing cellular processes like insulin (B600854) secretion, cell proliferation, and differentiation.[1][6][7]

Dysregulation of VLCFA metabolism is associated with several metabolic diseases, making the study of molecules like this compound of significant interest in drug development.

Signaling Pathways Involving Fatty Acyl-CoAs

The following diagram illustrates a generalized signaling pathway for fatty acyl-CoAs, which can be hypothesized for this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Peroxisome VLCFA (S)-3-Hydroxy-21- methyldocosanoyl-CoA (or precursor VLCFA) ACSL Acyl-CoA Synthetase (ACSL) VLCFA->ACSL Activation VLCFA_CoA (S)-3-Hydroxy-21- methyldocosanoyl-CoA ACSL->VLCFA_CoA Binding_Proteins Acyl-CoA Binding Proteins (ACBP) VLCFA_CoA->Binding_Proteins Beta_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Beta_Oxidation Metabolism Metabolic Pathways Binding_Proteins->Metabolism Signaling Signaling Cascades Binding_Proteins->Signaling Metabolites Metabolites (e.g., Acetyl-CoA, H2O2) Beta_Oxidation->Metabolites Metabolites->Signaling

Caption: Generalized Fatty Acyl-CoA Signaling Pathway.

Experimental Protocols

Here we provide detailed protocols for key cell-based assays to characterize the effects of this compound.

Peroxisomal β-Oxidation Activity Assay

This assay measures the rate of peroxisomal β-oxidation of this compound in cultured cells. One common method involves monitoring the production of hydrogen peroxide (H2O2), a byproduct of the initial rate-limiting step catalyzed by acyl-CoA oxidase.[8][9][10]

Experimental Workflow:

Start Start: Culture Cells Harvest Harvest and Homogenize Cells Start->Harvest Isolate Isolate Peroxisomes (Optional, for higher purity) Harvest->Isolate Incubate Incubate with This compound Harvest->Incubate Whole Cell Lysate Isolate->Incubate Add_Reagents Add HRP and Amplex Red/Luminol Incubate->Add_Reagents Measure Measure Fluorescence/ Chemiluminescence Add_Reagents->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for Peroxisomal β-Oxidation Assay.

Protocol:

  • Cell Culture: Plate cells (e.g., human skin fibroblasts, HepG2) in appropriate culture dishes and grow to 80-90% confluency.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.1% Triton X-100, and protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. The supernatant is the cell lysate.

  • Assay Reaction:

    • Prepare a reaction mixture containing:

      • 50 mM potassium phosphate (B84403) buffer (pH 7.4)

      • 50 µM this compound (substrate)

      • 0.1 U/mL horseradish peroxidase (HRP)

      • 50 µM Amplex Red (or other suitable H2O2-detecting reagent)

    • Add 50 µL of cell lysate to 50 µL of the reaction mixture in a 96-well plate.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of H2O2 production from a standard curve generated with known concentrations of H2O2.

    • Normalize the activity to the protein concentration of the cell lysate, determined by a Bradford or BCA assay.

Example Data Table:

Treatment Groupβ-Oxidation Rate (nmol H2O2/min/mg protein)Standard Deviation
Control (Untreated)5.20.4
This compound (10 µM)15.81.2
Positive Control (e.g., Clofibrate)25.42.1

Note: The data presented in this table is for illustrative purposes only.

Acyl-CoA Oxidase (ACOX) Activity Assay

This assay specifically measures the activity of Acyl-CoA oxidase, the first and rate-limiting enzyme in peroxisomal β-oxidation.[8][11]

Protocol:

  • Prepare Cell Lysates: Follow steps 1 and 2 from the Peroxisomal β-Oxidation Activity Assay protocol.

  • Assay Reaction:

    • Prepare a reaction buffer containing 50 mM MES buffer (pH 8.0), 0.04% (w/v) this compound, 0.70 mM 4-aminoantipyrine, 9.6 mM phenol, and 15 units/mL horseradish peroxidase.

    • Initiate the reaction by adding 20-50 µg of cell lysate protein to the reaction buffer.

  • Measurement:

    • Immediately measure the increase in absorbance at 500 nm for 5-10 minutes at 30°C using a spectrophotometer.

  • Data Analysis:

    • Calculate the ACOX activity using the molar extinction coefficient of the quinoneimine dye formed (e.g., 6.58 mM⁻¹cm⁻¹).

    • Express the activity as µmol of H2O2 produced per minute per mg of protein.

Example Data Table:

Cell LineBasal ACOX Activity (µmol/min/mg)ACOX Activity with this compound (µmol/min/mg)
Wild-Type Fibroblasts1.2 ± 0.13.5 ± 0.3
X-ALD Fibroblasts0.5 ± 0.050.8 ± 0.1

Note: The data presented in this table is for illustrative purposes only.

Cell Viability and Proliferation Assay

To assess the cytotoxic or proliferative effects of this compound, standard cell viability assays such as MTT or WST-1 can be employed.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Express the results as a percentage of the vehicle control.

    • Calculate the IC50 value if a dose-dependent cytotoxic effect is observed.

Example Data Table:

Concentration of this compoundCell Viability (% of Control) after 48h
0 µM (Vehicle)100 ± 5.2
1 µM98.5 ± 4.8
10 µM95.1 ± 6.1
50 µM72.3 ± 7.5
100 µM45.8 ± 8.2

Note: The data presented in this table is for illustrative purposes only.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cellular functions of this compound. By adapting these established methods for very-long-chain fatty acyl-CoAs, researchers can elucidate the role of this specific molecule in peroxisomal metabolism, cell signaling, and its potential as a therapeutic agent. Careful experimental design and data analysis will be crucial for understanding its biological significance.

References

Application Notes & Protocols: Chromatographic Separation of (S)-3-Hydroxy-21-methyldocosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-21-methyldocosanoyl-CoA is a long-chain fatty acyl-CoA ester, a class of molecules central to numerous metabolic processes.[1][2] These molecules act as substrates in enzymatic reactions and as allosteric regulators of various enzymes.[1] The specific stereochemistry, such as the (S)-configuration at the 3-hydroxy position, is critical for its biological activity and recognition by enzymes. The presence of a methyl branch at the 21-position introduces another layer of complexity and potential for stereoisomerism.

The ability to separate and quantify isomers of this compound is crucial for understanding its metabolic fate, identifying its role in signaling pathways, and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the chromatographic separation of these isomers, drawing upon established methods for the chiral separation of long-chain fatty acids and their derivatives.[3][4][5]

Data Presentation

Given the specific nature of this compound, empirical data for its separation is not widely available. The following tables present illustrative quantitative data based on typical performance of chiral chromatography for similar long-chain fatty acyl-CoA esters. These tables are intended to provide a benchmark for researchers developing their own separation methods.

Table 1: Illustrative Retention Times and Resolution for Chiral Separation of 3-Hydroxy-21-methyldocosanoyl-CoA Enantiomers

IsomerRetention Time (min)Peak Width (min)Resolution (Rs)
This compound15.20.81.8
(R)-3-Hydroxy-21-methyldocosanoyl-CoA16.50.9

This data is illustrative and assumes a successful chiral separation. Actual values will depend on the specific chromatographic conditions.

Table 2: Method Parameters for Chiral HPLC Separation

ParameterValue
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Chiral Stationary Phase (e.g., (R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to silica)
Mobile Phase Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm (for the adenine (B156593) moiety of CoA) or Mass Spectrometry
Injection Volume 10 µL

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is critical for the successful chromatographic separation of long-chain acyl-CoA esters.

Materials:

  • Biological tissue or cell culture samples

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Organic solvent mixture (e.g., 2:1 methanol:chloroform)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile

  • Water (HPLC-grade)

  • Formic acid

Protocol:

  • Sample Homogenization: Homogenize tissue samples or cell pellets in ice-cold PBS.

  • Lipid Extraction: Perform a liquid-liquid extraction using a methanol:chloroform solvent system to isolate the lipid fraction containing the acyl-CoA esters.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with acetonitrile followed by water.

    • Load the extracted lipid sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoA esters with a higher concentration of acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluted fraction under a stream of nitrogen. Reconstitute the sample in the initial mobile phase for HPLC analysis.

Chiral HPLC Method

This protocol outlines a general method for the chiral separation of (S)- and (R)-3-Hydroxy-21-methyldocosanoyl-CoA. Optimization of the mobile phase gradient and column temperature may be necessary.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and detector (UV or Mass Spectrometer).

  • Chiral column suitable for separating stereoisomers of fatty acid derivatives.[4]

Chromatographic Conditions:

  • Column: Chiral stationary phase, e.g., (R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to aminopropylsilica gel.[4]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: Gradient from 50% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Gradient from 95% to 50% B

    • 26-30 min: Hold at 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection:

    • UV: 260 nm

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode, monitoring for the specific mass-to-charge ratio of the target molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic separation of this compound isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp1 Sample Homogenization sp2 Lipid Extraction sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Solvent Evaporation & Reconstitution sp3->sp4 ca1 Chiral HPLC Separation sp4->ca1 ca2 UV/MS Detection ca1->ca2 dp1 Peak Integration & Quantification ca2->dp1 dp2 Isomer Identification dp1->dp2

Caption: Experimental workflow for isomer separation.

Potential Metabolic Context

Long-chain fatty acyl-CoA esters are key intermediates in fatty acid metabolism. The diagram below illustrates a simplified metabolic context for these molecules.

metabolic_pathway lcfa Long-Chain Fatty Acid lcfa_coa (S)-3-Hydroxy-21- methyldocosanoyl-CoA lcfa->lcfa_coa Acyl-CoA Synthetase beta_ox Beta-Oxidation lcfa_coa->beta_ox lipid_syn Lipid Synthesis lcfa_coa->lipid_syn signaling Cell Signaling lcfa_coa->signaling acetyl_coa Acetyl-CoA beta_ox->acetyl_coa complex_lipids Complex Lipids lipid_syn->complex_lipids downstream Downstream Effectors signaling->downstream

Caption: Simplified metabolic fate of long-chain fatty acyl-CoAs.

Conclusion

The protocols and data presented here provide a foundational framework for the chromatographic separation of this compound isomers. While the provided data is illustrative, the methodologies are based on well-established principles of chiral chromatography for similar lipid molecules.[3][4][5][6][7] Researchers are encouraged to adapt and optimize these protocols to suit their specific instrumentation and research questions. The successful separation and quantification of these isomers will be a significant step forward in elucidating their precise biological roles.

References

Application Notes and Protocols for the Detection of Very-Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and quantitative analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs), critical intermediates in lipid metabolism implicated in various physiological and pathological processes.

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Their activated form, VLCFA-CoAs, are key metabolic intermediates in pathways such as fatty acid elongation, degradation via peroxisomal β-oxidation, and the synthesis of complex lipids like sphingolipids and glycerophospholipids.[1] Dysregulation of VLCFA-CoA metabolism is associated with several inherited metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD), and is an area of interest in the study of metabolic diseases and drug development.[2][3] Accurate and robust analytical methods are essential for quantifying VLCFA-CoAs in biological matrices to understand their roles in health and disease.

The primary analytical technique for the quantitative analysis of intact VLCFA-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the direct measurement of these low-abundance molecules without the need for derivatization.

Analytical Methods Overview

The detection and quantification of VLCFA-CoAs in biological samples such as cultured cells, tissues, and plasma typically involve three key steps:

  • Sample Preparation: Extraction of lipids and acyl-CoAs from the biological matrix while minimizing degradation.

  • Chromatographic Separation: Separation of individual VLCFA-CoA species from other cellular lipids and acyl-CoAs of varying chain lengths using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometric Detection: Sensitive and specific detection and quantification of the target VLCFA-CoAs using a tandem mass spectrometer.

Protocol 1: Quantitative Analysis of Intact VLCFA-CoAs by LC-MS/MS

This protocol details a method for the extraction and quantification of intact VLCFA-CoAs from cultured cells or tissues.

Materials and Reagents
Experimental Protocol

1. Sample Preparation and Extraction [4]

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 2 mL of ice-cold methanol and 15 µL of 10 µM internal standard solution to the culture plate.

    • Incubate at -80°C for 15 minutes.

    • Scrape the cell lysate from the plate and transfer to a centrifuge tube.

  • Tissue Homogenization:

    • Weigh 100-200 mg of frozen tissue and homogenize in an appropriate volume of ice-cold methanol containing the internal standard.

  • Extraction:

    • Centrifuge the cell lysate or tissue homogenate at 15,000 x g at 4°C for 5 minutes.

    • Transfer the supernatant to a new glass tube.

    • Add 1 mL of acetonitrile and evaporate the solvent in a vacuum concentrator at 55°C.

    • Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 4°C for 10 minutes.

    • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis [4][5]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Luna C18(2) 100 Å, 100 x 2 mm, 3 µm).

    • Mobile Phase A: 10 mM ammonium acetate (pH 6.8).[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A linear gradient from 20% to 100% B over 15 minutes, followed by a hold and re-equilibration.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10-30 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor-to-product ion transitions for each target VLCFA-CoA and the internal standard. A common fragmentation is the neutral loss of 507 Da from the [M+H]+ ion.[5][6]

3. Data Analysis and Quantification

  • Generate a calibration curve using a series of known concentrations of VLCFA-CoA standards spiked with a constant concentration of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of each VLCFA-CoA in the sample by interpolating from the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for VLCFA-CoA levels in human fibroblasts from healthy controls and patients with X-linked adrenoleukodystrophy (X-ALD).

Acyl-CoA SpeciesControl (pmol/mg protein)X-ALD (pmol/mg protein)
C24:0-CoA~0.5~2.5
C26:0-CoA~0.1~1.0
C26:1-CoANot specifiedMost abundant VLCFA-CoA
Pristanoyl-CoA~0.2~0.2

Data adapted from a study on X-ALD fibroblasts.[3][7]

Experimental Workflows and Signaling Pathways

Experimental Workflow for VLCFA-CoA Analysis

The following diagram illustrates the general workflow for the analysis of VLCFA-CoAs from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Homogenization Homogenization in Methanol + Internal Standard Sample->Homogenization Extraction Centrifugation & Supernatant Collection Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Caption: General workflow for VLCFA-CoA analysis.

Metabolic Pathways Involving VLCFA-CoAs

1. Fatty Acid Elongation Pathway

VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle, starting from long-chain fatty acyl-CoAs.[2][8]

fa_elongation cluster_er Endoplasmic Reticulum LCFA_CoA Long-Chain Acyl-CoA (e.g., C16:0-CoA) Condensation Condensation (ELOVL) LCFA_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Reduction1 Reduction (KAR) Condensation->Reduction1 Dehydration Dehydration (HACD) Reduction1->Dehydration Reduction2 Reduction (TER) Dehydration->Reduction2 VLCFA_CoA VLCFA-CoA (e.g., C18:0-CoA) Reduction2->VLCFA_CoA VLCFA_CoA->Condensation Further Elongation

Caption: Fatty acid elongation cycle in the ER.

2. Peroxisomal β-Oxidation Pathway

VLCFA-CoAs are exclusively degraded in the peroxisomes through a β-oxidation pathway.[2][9]

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome VLCFA_CoA_cyto VLCFA-CoA (Cytosol) ABCD1 ABCD1 Transporter VLCFA_CoA_cyto->ABCD1 VLCFA_CoA_pero VLCFA-CoA ABCD1->VLCFA_CoA_pero Oxidation1 Oxidation (ACOX1) VLCFA_CoA_pero->Oxidation1 Hydration Hydration (D-bifunctional protein) Oxidation1->Hydration Oxidation2 Oxidation (D-bifunctional protein) Hydration->Oxidation2 Thiolysis Thiolysis (Thiolase) Oxidation2->Thiolysis Shortened_Acyl_CoA Shortened Acyl-CoA Thiolysis->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA

Caption: Peroxisomal β-oxidation of VLCFA-CoAs.

3. Signaling-Related Roles of VLCFA-CoAs

While not a classical signaling cascade, VLCFA-CoAs play crucial roles in cellular signaling by acting as precursors for signaling lipids and by influencing the activity of nuclear receptors.

vlcfa_signaling cluster_synthesis Precursor for Bioactive Lipids cluster_regulation Transcriptional Regulation VLCFA_CoA VLCFA-CoA Sphingolipids Sphingolipids (e.g., Ceramides) VLCFA_CoA->Sphingolipids Glycerophospholipids Glycerophospholipids VLCFA_CoA->Glycerophospholipids PPARa PPARα Activation VLCFA_CoA->PPARa Gene_Expression Target Gene Expression (Lipid Metabolism) PPARa->Gene_Expression

Caption: Signaling-related functions of VLCFA-CoAs.

Conclusion

The analytical methods described provide a robust framework for the accurate quantification of VLCFA-CoAs in various biological samples. The provided protocols and diagrams offer a comprehensive resource for researchers investigating the roles of these important lipid molecules in metabolic health and disease. Careful sample handling and the use of appropriate internal standards are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Mass Spectrometry of (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-21-methyldocosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) that likely plays a role in peroxisomal beta-oxidation. The analysis of such molecules is critical for understanding various metabolic disorders, including those involving fatty acid metabolism. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful technique for the sensitive and specific quantification of these analytes in biological matrices. This document provides a detailed protocol for the sample preparation and mass spectrometric analysis of this compound, adapted from established methods for long-chain and very-long-chain acyl-CoAs.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is designed for the efficient extraction of very-long-chain acyl-CoAs from tissue samples, ensuring analyte stability and high recovery.

Materials:

  • Frozen tissue sample (e.g., liver, heart, kidney)

  • Homogenizer (e.g., glass Dounce or mechanical)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Isopropanol (B130326), HPLC grade

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analogue of the target analyte.

  • Centrifuge capable of reaching 15,000 x g and maintaining 4°C.

Procedure:

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.

  • Homogenization: Add 1 mL of ice-cold KH2PO4 buffer containing the internal standard to the tissue. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 2 mL of a 3:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean tube.

  • Re-extraction (Optional): For improved recovery, the pellet can be re-extracted with another 1 mL of the ACN:Isopropanol mixture, centrifuged, and the supernatants pooled.

  • Drying: Evaporate the solvent from the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Protocol 2: Solid-Phase Extraction (SPE) for Purification

For cleaner samples and improved sensitivity, an SPE step is recommended following extraction.

Materials:

Procedure:

  • Cartridge Conditioning: Condition the WAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.

  • Sample Loading: Load the reconstituted sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove neutral and weakly bound impurities.

  • Elution: Elute the acyl-CoAs with 1.5 mL of 2% ammonium hydroxide in methanol, followed by 1.5 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Combine the eluates and evaporate the solvent under a stream of nitrogen. Reconstitute the purified extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion [M+H]+: Calculated m/z for this compound

  • Product Ions: Characteristic fragment ions. For acyl-CoAs, a neutral loss of the phosphopantetheine moiety (507 Da) is common.[1] Other specific fragments should be determined by direct infusion of a standard if available.

  • Collision Energy: Optimize for the specific analyte and instrument.

  • Capillary Voltage: ~3.5 kV

  • Source Temperature: ~150°C

  • Desolvation Temperature: ~400°C

Data Presentation

The following table summarizes representative quantitative data for the analysis of long-chain acyl-CoAs using LC-MS/MS, adapted from the literature. This data provides an expectation of the performance of the described methods.

AnalyteMatrixLOD (nM)LOQ (nM)Accuracy (%)Recovery (%)Reference
Palmitoyl-CoA (C16:0)Rat Liver--94.8 - 110.8-[1]
Oleoyl-CoA (C18:1)Rat Liver--94.8 - 110.8-[1]
Acetyl-CoARat Heart--100 ± 14-[2]
Propionyl-CoARat Heart--96 ± 10-[2]
Free CoARat Heart--98 ± 10-[2]
C14-CoAHuman Muscle--->85[3]
C16-CoAHuman Muscle--->85[3]
C18-CoAHuman Muscle--->85[3]

Mandatory Visualization

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Optional Purification cluster_2 Analysis Tissue Biological Tissue Sample Homogenization Homogenization in Buffer with Internal Standard Tissue->Homogenization Extraction Solvent Extraction (ACN:Isopropanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying1 Evaporation under Nitrogen Supernatant->Drying1 Reconstitution1 Reconstitution in Initial Mobile Phase Drying1->Reconstitution1 SPE Solid-Phase Extraction (WAX) Reconstitution1->SPE Optional Purification LCMS LC-MS/MS Analysis Reconstitution1->LCMS Direct Analysis Elution Elution of Acyl-CoAs SPE->Elution Drying2 Evaporation under Nitrogen Elution->Drying2 Reconstitution2 Reconstitution in Initial Mobile Phase Drying2->Reconstitution2 Reconstitution2->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: Workflow for the extraction, purification, and analysis of this compound.

G Peroxisomal Beta-Oxidation of a Branched-Chain Fatty Acyl-CoA cluster_0 Peroxisomal Beta-Oxidation Cycle Analyte This compound HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Analyte->HydroxyacylCoA_Dehydrogenase Substrate AcylCoA_Oxidase Acyl-CoA Oxidase EnoylCoA_Hydratase Enoyl-CoA Hydratase/ L-Bifunctional Protein AcylCoA_Oxidase->EnoylCoA_Hydratase Produces 2-Enoyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA_Dehydrogenase Produces 3-Hydroxyacyl-CoA Thiolase Thiolase HydroxyacylCoA_Dehydrogenase->Thiolase Produces 3-Ketoacyl-CoA Thiolase->AcylCoA_Oxidase Releases Acetyl-CoA or Propionyl-CoA and shortened Acyl-CoA Products Shortened Acyl-CoA + Acetyl-CoA/Propionyl-CoA Thiolase->Products Mitochondria Further Oxidation in Mitochondria Products->Mitochondria Transported for further metabolism

Caption: Proposed metabolic pathway for this compound via peroxisomal beta-oxidation.

References

Troubleshooting & Optimization

improving (S)-3-Hydroxy-21-methyldocosanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-3-Hydroxy-21-methyldocosanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the stability and integrity of this long-chain acyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation for this compound, like other acyl-CoAs, is the hydrolysis of its high-energy thioester bond.[1][2] This reaction breaks the molecule down into Coenzyme A and the corresponding free fatty acid, (S)-3-Hydroxy-21-methyldocosanoid acid. This hydrolysis can be catalyzed by enzymes (thioesterases) or occur chemically, and it is significantly influenced by factors such as pH, temperature, and the composition of the solvent.[3][4]

Q2: What are the optimal storage conditions for long-term stability?

A2: For long-term stability, this compound should be stored as a dry solid or in a non-aqueous organic solvent at low temperatures. The recommended practice is to aliquot the compound into single-use amounts, dry them under an inert gas (like nitrogen or argon), and store them in a freezer at -20°C or, ideally, -70°C.[5][6] This minimizes exposure to moisture and avoids repeated freeze-thaw cycles that can accelerate degradation.

Q3: What is the recommended pH range for working with this compound in aqueous solutions?

A3: Acyl-CoAs are generally unstable in alkaline and strongly acidic aqueous solutions.[7] Hydrolysis of the thioester bond is accelerated at high pH.[8] Therefore, it is recommended to maintain the pH of the solution in a slightly acidic to neutral range, ideally between pH 6.0 and 7.0. Buffering the solution can help maintain a stable pH throughout the experiment.

Q4: What solvents are recommended for preparing stock solutions?

A4: Due to the instability of acyl-CoAs in purely aqueous solutions, organic solvents or aqueous/organic mixtures are preferred for stock solutions.[7] Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[7] A mixture of water and dimethyl sulfoxide (B87167) (DMSO) has also been suggested.[6] For experiments requiring an aqueous environment, it is best to prepare a concentrated stock in an appropriate organic solvent and then dilute it into the aqueous experimental buffer immediately before use.

Q5: How can I verify the integrity and concentration of my this compound solution?

A5: The most reliable method for verifying the integrity and quantifying the concentration of acyl-CoA solutions is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS).[7][9][10][11] This technique allows for the separation of the intact acyl-CoA from its degradation products (the free fatty acid and Coenzyme A) and provides sensitive and specific quantification.[7]

Troubleshooting Guide

Problem: My experimental results are inconsistent. I suspect my this compound is degrading.

  • Solution: Inconsistent results are a common sign of analyte instability.

    • Preparation: Always prepare fresh solutions for each experiment if possible.[6] If using a stock solution, ensure it was stored properly in single-use aliquots at -70°C. Avoid using solutions that have undergone multiple freeze-thaw cycles.

    • pH Control: Check the pH of your experimental buffer. Ensure it is in the recommended slightly acidic to neutral range (pH 6.0-7.0).

    • Temperature: Keep the compound on ice at all times during experimental setup.

    • Verification: Before conducting further experiments, verify the integrity of a sample from the same stock solution using an analytical method like LC-MS/MS to confirm its concentration and purity.[10]

Problem: The concentration of my acyl-CoA is lower than expected immediately after dissolving it.

  • Solution: This issue often points to rapid degradation upon dissolution or problems with solubility.

    • Solvent Choice: Acyl-CoAs are prone to hydrolysis in aqueous solutions.[7] Reconstitute the dry compound in a suitable organic solvent like methanol or a water/DMSO mixture first to ensure it is fully dissolved before diluting into your aqueous buffer.[6][7]

    • Immediate Use: Use the solution immediately after its final dilution into an aqueous medium. The longer it sits (B43327) in an aqueous buffer, the greater the potential for hydrolysis.

    • Quantification: Re-quantify your stock solution. Do not rely solely on the mass provided by the manufacturer, as there can be variations. Weigh the material on a microbalance for accuracy.[6]

Problem: My this compound precipitated out of the aqueous buffer.

  • Solution: Long-chain acyl-CoAs have limited solubility in aqueous solutions.

    • Use a Co-solvent: Prepare the initial stock solution in an organic solvent such as DMSO or methanol. When diluting into your aqueous buffer, the final concentration of the organic solvent may need to be optimized (e.g., 1-5%) to maintain solubility without negatively impacting your experiment.

    • Lower the Concentration: You may be exceeding the solubility limit of the compound in your buffer. Try working with a lower final concentration.

    • Add a Carrier Protein: In biological systems, acyl-CoAs are often bound to proteins like Acyl-CoA Binding Protein (ACBP).[12] Adding a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to your buffer can help improve the solubility and stability of long-chain acyl-CoAs.

Data on Acyl-CoA Stability

The stability of this compound has not been specifically published. However, data from studies on other long-chain acyl-CoAs provide a strong indication of its expected behavior. The following table summarizes the stability of various acyl-CoAs in different reconstitution solutions over time, as adapted from relevant literature.[7]

Acyl-CoA Chain LengthReconstitution SolutionStability after 4 hours (% remaining)Stability after 24 hours (% remaining)
C10:0 CoAMethanol~100%~98%
C10:0 CoA50% Methanol / 50% Water~95%~90%
C16:0 CoAMethanol~100%~98%
C16:0 CoA50% Methanol / 50% Water~90%~80%
C18:0 CoAMethanol~100%~98%
C18:0 CoA50% Methanol / 50% Water~88%~75%

Data is illustrative and based on trends observed for long-chain acyl-CoAs. Methanol consistently provides superior stability compared to aqueous mixtures.[7]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Weighing: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the required amount using a calibrated microbalance.

  • Initial Dissolution: Under a fume hood, dissolve the solid in a high-purity organic solvent (e.g., methanol or DMSO) to create a concentrated primary stock solution (e.g., 1-10 mM). Ensure complete dissolution by gentle vortexing.

  • Aliquoting: Immediately dispense the primary stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.

  • Storage:

    • Short-term (1-2 days): Store aliquots at -20°C.

    • Long-term: For storage longer than a few days, overlay the solvent with an inert gas (e.g., argon), cap tightly, and store at -70°C or below.

  • Preparation of Working Solution:

    • Retrieve a single aliquot from the freezer.

    • Keep the aliquot on ice.

    • Just prior to the experiment, dilute the stock solution to the final desired concentration in your pre-chilled aqueous experimental buffer. Mix gently but thoroughly.

    • Use the working solution immediately. Do not store diluted aqueous solutions.

Protocol 2: General Procedure for Verifying Acyl-CoA Integrity by LC-MS/MS

  • Sample Preparation: Dilute a small sample of your this compound working solution in a suitable solvent (e.g., 50% methanol/water) compatible with your chromatography system. Include an appropriate internal standard if absolute quantification is required.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution program with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is designed to separate the polar Coenzyme A, the less polar intact acyl-CoA, and the nonpolar free fatty acid.

  • Mass Spectrometry Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode.

    • Intact Acyl-CoA: Monitor for the specific precursor ion of this compound and its characteristic product ions. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[7]

    • Degradation Products: Simultaneously monitor for the precursor ions corresponding to free Coenzyme A and the (S)-3-Hydroxy-21-methyldocosanoid acid.

  • Data Analysis: Quantify the peak areas for the intact molecule and its degradation products. The integrity of the sample is determined by the ratio of the intact acyl-CoA peak area to the sum of the peak areas of all related species.

Visualizations

cluster_0 Troubleshooting Workflow A Inconsistent Results or Low Activity Observed B Is the solution freshly prepared from a properly stored aliquot? A->B C Is the buffer pH between 6.0-7.0? B->C Yes F Prepare fresh aliquots. Store at -70°C. B->F No D Was the compound kept on ice during preparation? C->D Yes G Adjust buffer pH. C->G No E Verify Integrity & Concentration using LC-MS/MS D->E Yes H Improve handling protocol. D->H No I Compound is degraded. Discard stock and use new vial. E->I Degradation Detected J Compound is stable. Investigate other experimental variables. E->J No Degradation Detected

Caption: Troubleshooting workflow for suspected acyl-CoA degradation.

cluster_1 Chemical Degradation Pathway mol This compound (Intact Thioester) h2o + H₂O (Hydrolysis) mol->h2o prod1 Coenzyme A h2o->prod1 High pH High Temp plus + prod2 (S)-3-Hydroxy-21-methyldocosanoid Acid (Free Fatty Acid) plus->prod2

Caption: Primary chemical degradation pathway via hydrolysis.

Caption: Recommended workflow for preparing and using acyl-CoA solutions.

References

Technical Support Center: Quantification of (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions to help researchers overcome matrix effects in the quantification of (S)-3-Hydroxy-21-methyldocosanoyl-CoA and other very-long-chain fatty acids (VLCFAs) using liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This section addresses specific issues that may arise during the analytical process.

Problem Possible Cause(s) Solution(s)
Low Signal Intensity or Ion Suppression Co-eluting matrix components, such as phospholipids (B1166683) or salts, are competing with the analyte for ionization.[1][2][3]- Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][4] - Optimize Chromatography: Adjust the LC gradient, mobile phase, or column to better separate the analyte from matrix components.[5][6] - Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[5][7][8] This is only viable if the analyte concentration remains above the instrument's limit of detection.[4][5] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes and experiences the same ion suppression, allowing for accurate correction.[2][8][9]
High Signal Intensity or Ion Enhancement Co-eluting matrix components are enhancing the ionization efficiency of the analyte.[2]- Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is identical to the sample matrix to compensate for the enhancement effect.[2][9] - Enhance Sample Preparation Selectivity: Refine the cleanup method to specifically remove the enhancing compounds.[10] - Utilize a SIL-IS: The internal standard will be similarly affected by the matrix, enabling accurate quantification.[2][9]
Poor Reproducibility (High %RSD) - Inconsistent sample preparation. - Variability in matrix effects between individual samples.[8] - Instrument instability.- Standardize Workflow: Automate the sample preparation process where possible to ensure consistency.[2] - Use a Robust Internal Standard: Add a SIL-IS at the earliest stage of the sample preparation process to account for variability.[2] - Perform Regular Maintenance: Ensure the LC-MS/MS system is properly calibrated and maintained.[2][11]
Inaccurate Quantification - Matrix effects altering the true analyte response.[2] - Non-linearity of the calibration curve.- Implement an Appropriate Calibration Strategy: Use one of the following methods: matrix-matched calibration, the standard addition method, or a SIL-IS.[2][9] - Bracket Sample Concentrations: Ensure the calibration range covers the expected concentrations of the analyte in the samples.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative methods.[1][4] In the analysis of lipids like this compound from biological samples, phospholipids are a primary contributor to matrix effects.[5][12]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The post-extraction spike method is a common and effective way to assess matrix effects quantitatively.[2][13] This involves comparing the analyte's peak area in a pure solvent to its peak area when spiked into a blank matrix extract after the entire sample preparation process. A significant difference between the two indicates the presence of matrix effects.[4][5]

Q3: What is the most effective overall strategy to minimize matrix effects?

A3: The most effective approach is to implement a rigorous and optimized sample preparation protocol to remove as many interfering matrix components as possible before the sample is introduced to the LC-MS/MS system.[4][13] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized phospholipid removal plates are highly effective for cleaning up complex biological samples.[4][10][14]

Q4: Is simple sample dilution a valid strategy to combat matrix effects?

A4: Yes, sample dilution can be a straightforward and effective first step to reduce matrix effects by lowering the concentration of all components, including interferences.[5][7] However, its utility is limited by the analyte's concentration; you must ensure that after dilution, the analyte signal is still well above the instrument's lower limit of quantitation.[4][5]

Q5: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it considered the gold standard for compensation?

A5: A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This standard is chemically and physically almost identical to the analyte itself.[9][15] It is considered the gold standard because it co-elutes with the analyte and is affected by matrix effects in the same way.[9][16] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant and variable ion suppression or enhancement.[8][15]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryThroughputSelectivity
Protein Precipitation (PPT) Low to ModerateGood to ExcellentHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighVariable (Depends on Analyte Polarity)ModerateModerate
Solid-Phase Extraction (SPE) HighGood to ExcellentModerateHigh
HybridSPE®-Phospholipid Very High (Specifically targets phospholipids)ExcellentModerate to HighVery High

Data is generalized for illustrative purposes. Actual performance depends on the specific analyte, matrix, and optimized protocol.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the calculation of matrix effect and extraction recovery.

Materials:

  • Analyte standard solution of known concentration.

  • Blank biological matrix (e.g., plasma, tissue homogenate) free of the analyte.

  • All solvents and materials used in the sample preparation workflow.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte standard directly into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the analyte standard into the final, clean extract just before LC-MS/MS analysis.[4][5]

    • Set C (Pre-Extraction Spike): Spike the analyte standard into the blank matrix sample before starting the extraction procedure.[4]

  • Analyze: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculate:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • Extraction Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

Protocol 2: General Solid-Phase Extraction (SPE) for VLCFA Cleanup

This is a generalized protocol using a polymeric reversed-phase cartridge (e.g., C18). Optimization of sorbent and solvents is required.

Materials:

  • SPE cartridge (e.g., C18).

  • Sample extract.

  • Conditioning solvent (e.g., Methanol).

  • Equilibration solvent (e.g., Water).

  • Wash solvent (e.g., 5% Methanol in water).

  • Elution solvent (e.g., Methanol or Acetonitrile).

Procedure:

  • Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge to activate the sorbent.[5]

  • Equilibration: Pass 1 mL of equilibration solvent to prepare the cartridge for the aqueous sample.[5]

  • Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.[5]

  • Washing: Pass 1 mL of wash solvent through the cartridge to remove polar interferences like salts.[5]

  • Elution: Pass 1 mL of elution solvent to collect the analyte of interest.[5]

  • Final Step: Dry the eluted sample under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS system.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Add SIL-IS Sample->Spike Extract Extraction (LLE or PPT) Spike->Extract Cleanup Sample Cleanup (SPE) Extract->Cleanup Reconstitute Dry & Reconstitute Cleanup->Reconstitute LC LC Separation Reconstitute->LC Inject MS MS/MS Detection LC->MS Data Data Processing MS->Data

Caption: Experimental workflow for VLCFA quantification by LC-MS/MS.

G Start Suspected Matrix Effect (Low Signal, Poor RSD) Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess IsEffect Matrix Effect > 15%? Assess->IsEffect NoEffect No Significant Effect. Check Instrument Performance. IsEffect->NoEffect No OptimizePrep Improve Sample Prep (SPE, LLE) IsEffect->OptimizePrep Yes OptimizeLC Optimize LC Method OptimizePrep->OptimizeLC UseSIL Use SIL-IS OptimizeLC->UseSIL Reassess Re-evaluate Performance UseSIL->Reassess Reassess->OptimizePrep Fail Pass Problem Solved Reassess->Pass Pass

Caption: Troubleshooting logic for overcoming matrix effects.

References

Technical Support Center: Optimizing LC Gradient for (S)-3-Hydroxy-21-methyldocosanoyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of (S)-3-Hydroxy-21-methyldocosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for separating a very-long-chain acyl-CoA like this compound?

A1: For the separation of very-long-chain fatty acyl-CoAs, reversed-phase chromatography is the most common approach.[1] C8 and C18 columns are widely used for this purpose.[2][3][4] Given the long alkyl chain of this compound, a C18 column with a particle size of 1.7 µm to 3.5 µm is a suitable starting point.[5][6] For highly hydrophobic lipids, some studies suggest that C30 columns could also be suitable.[1]

Q2: Which mobile phases are typically used for the separation of long-chain acyl-CoAs?

A2: A binary gradient system is generally employed.[2] The mobile phases usually consist of an aqueous component (Solvent A) and an organic component (Solvent B). Common choices include:

Q3: What detection method is most suitable for this compound?

A3: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the preferred method for the detection and quantification of acyl-CoAs.[2][7][8] This technique offers high sensitivity and specificity, which is crucial for identifying and quantifying low-abundance lipids in complex biological matrices.

Q4: How can I prepare my sample for LC-MS analysis of this compound?

A4: Sample preparation is critical for successful analysis. A general workflow includes:

  • Homogenization: Tissues or cells should be homogenized in a suitable buffer.

  • Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the acyl-CoAs.[6][9] A common method involves precipitating proteins and extracting lipids using a solvent mixture like methanol and acetonitrile.[8]

  • Reconstitution: The dried extract is then reconstituted in a solvent compatible with the initial LC mobile phase conditions.[10]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Question: My chromatogram shows peaks with significant tailing or fronting for this compound. What could be the cause and how do I fix it?

  • Answer:

    • Potential Cause 1: Secondary Interactions with the Stationary Phase. The hydroxyl group and the CoA moiety can have secondary interactions with residual silanols on the silica-based stationary phase.

      • Solution: Add a small amount of a competing base, like ammonium hydroxide, to the mobile phase to improve peak shape.[2] Ensure the pH of the mobile phase is appropriate for your analyte.[11]

    • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.

    • Potential Cause 3: Incompatible Injection Solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting.

      • Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[10]

Issue 2: Low Signal Intensity or No Peak Detected
  • Question: I am not seeing a peak for my target analyte, or the signal is very weak. What should I check?

  • Answer:

    • Potential Cause 1: Inefficient Ionization. The settings on your mass spectrometer might not be optimal for this compound.

      • Solution: Optimize the ESI source parameters, such as spray voltage, capillary temperature, and gas flows, by infusing a standard of your analyte. Acyl-CoAs are often analyzed in positive ion mode.[2][8]

    • Potential Cause 2: Sample Degradation. Acyl-CoAs can be unstable in aqueous solutions.[8]

      • Solution: Prepare samples fresh and keep them at low temperatures (e.g., 4°C in the autosampler).[12] Avoid repeated freeze-thaw cycles.

    • Potential Cause 3: Poor Recovery During Sample Preparation. The analyte may be lost during the extraction process.

      • Solution: Optimize your extraction protocol. Consider using an internal standard, such as C17-CoA, to monitor recovery.[2]

Issue 3: Co-elution with Interfering Peaks
  • Question: My peak of interest is co-eluting with other components in the matrix, leading to ion suppression. How can I improve the separation?

  • Answer:

    • Potential Cause 1: Inadequate Chromatographic Resolution. The gradient profile may not be optimal for resolving your analyte from matrix components.

      • Solution 1: Adjust the Gradient Slope. A shallower gradient can increase the separation between closely eluting peaks.[13]

      • Solution 2: Modify the Mobile Phase Composition. Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[1]

      • Solution 3: Use a Longer Column or a Column with a Different Stationary Phase. This can provide more theoretical plates and different retention characteristics.[5]

    • Potential Cause 2: Matrix Effects. The sample matrix itself can interfere with the ionization of the target analyte.

      • Solution: Improve your sample cleanup procedure to remove interfering substances like salts and phospholipids.[14]

Experimental Protocols

Optimized LC Method for this compound Separation

This protocol provides a starting point for developing a robust LC method. Further optimization may be required based on your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 10 mM Ammonium Acetate

  • Sample Diluent: 50:50 Methanol:Water

  • This compound Standard

  • Internal Standard (optional but recommended): Heptadecanoyl-CoA (C17:0-CoA)

2. LC-MS/MS System Parameters:

  • LC System: UPLC or HPLC system capable of handling high pressures.

  • Flow Rate: 0.3 - 0.4 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer with ESI source.

  • Ionization Mode: Positive

  • MRM Transitions: To be determined by infusing the standard. For the precursor ion, use the [M+H]⁺ adduct.

3. Gradient Program:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.48020
2.00.48020
15.00.4595
20.00.4595
20.10.48020
25.00.48020

4. Data Acquisition and Analysis:

  • Develop a data acquisition method using the optimized MS parameters and the LC gradient program.

  • Integrate the peak for this compound and the internal standard.

  • Generate a calibration curve using a series of known concentrations of the standard.

Data Presentation

Table 1: Example LC Gradient Programs for Acyl-CoA Analysis

ReferenceColumnMobile Phase AMobile Phase BGradient Profile
[2]C8, 1.7 µm15 mM NH₄OH in Water15 mM NH₄OH in ACNMulti-step gradient over 5 min
[10]-10 mM Ammonium Acetate in WaterAcetonitrile2% B to 95% B over 13 min
[8]---20% B to 100% B over 15 min
[4]C18--20% B to 95% B over 15 min

Table 2: User Experimental Data Log

Experiment IDColumnMobile Phase CompositionGradient ProfileRetention Time (min)Peak AreaPeak Shape Notes

Visualizations

LC_Gradient_Optimization_Workflow LC Gradient Optimization Workflow cluster_prep Preparation cluster_optim Optimization Cycle cluster_final Finalization start Define Analyte and Matrix sample_prep Develop Sample Preparation Protocol start->sample_prep lc_setup Select Column and Initial Mobile Phases sample_prep->lc_setup run_initial Run Initial Gradient lc_setup->run_initial eval_results Evaluate Peak Shape, Resolution, and Intensity run_initial->eval_results is_optimal Is Separation Optimal? eval_results->is_optimal adjust_params Adjust Gradient Slope, Mobile Phase, or Temperature rerun Re-run Analysis adjust_params->rerun rerun->eval_results is_optimal->adjust_params No validate Validate Method (Reproducibility, Linearity) is_optimal->validate Yes end_process Final Method Established validate->end_process

Caption: Workflow for optimizing an LC gradient.

Troubleshooting_Decision_Tree Troubleshooting Poor Peak Separation cluster_shape Peak Shape Issues cluster_coelution Co-elution Issues cluster_intensity Intensity Issues start Poor Peak Separation Observed q_peak_shape Issue with Peak Shape? start->q_peak_shape q_coelution Co-elution with Other Peaks? q_peak_shape->q_coelution No sol_tailing Adjust Mobile Phase pH or Additive q_peak_shape->sol_tailing Yes (Tailing) sol_overload Dilute Sample or Reduce Injection Volume q_peak_shape->sol_overload Yes (Fronting/Broad) q_intensity Low Signal Intensity? q_coelution->q_intensity No sol_gradient Decrease Gradient Slope q_coelution->sol_gradient Yes sol_ms Optimize MS Source Parameters q_intensity->sol_ms Yes end_node Re-evaluate Separation q_intensity->end_node No sol_tailing->end_node sol_overload->end_node sol_solvent Change Organic Solvent sol_gradient->sol_solvent sol_column Use Longer/Different Column sol_solvent->sol_column sol_column->end_node sol_cleanup Improve Sample Cleanup sol_ms->sol_cleanup sol_cleanup->end_node

Caption: Decision tree for troubleshooting peak separation.

References

challenges in the chemical synthesis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, purification, and handling of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Acyl-CoA Inefficient activation of the carboxylic acid.- Ensure the activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)) is fresh and used in the correct stoichiometric ratio.- Consider using a different activation method, such as conversion to a symmetric anhydride (B1165640) or acyl imidazole.[1]
Poor solubility of Coenzyme A (CoA) in the reaction solvent.- Perform the acylation in an aqueous buffer at a slightly alkaline pH (7.5-8.0) to improve CoA solubility.[1]- Alternatively, use a mixed solvent system or methods developed to solubilize CoA in anhydrous solvents.[1]
Hydrolysis of the thioester bond.- Maintain a neutral to slightly acidic pH during the reaction and purification steps.[2][3]- Avoid prolonged exposure to high temperatures.
Presence of Impurities in the Final Product Incomplete reaction or side reactions.- Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion.- Optimize reaction conditions (temperature, time, stoichiometry) to minimize side products.
Inefficient purification.- Employ a multi-step purification strategy, such as a combination of solid-phase extraction and reversed-phase HPLC.[4]- Use a gradient elution method in HPLC for better separation of the product from unreacted starting materials and byproducts.[4]
Difficulty in Achieving Stereospecificity Non-selective reduction of a 3-ketoacyl precursor.- Utilize a stereoselective reducing agent.- Consider an enzymatic approach using a 3-hydroxyacyl-CoA dehydrogenase for the reduction step.
Racemization during activation or coupling.- Use mild reaction conditions and avoid strong bases or high temperatures that could lead to racemization of the chiral center.
Product Degradation During Storage Hydrolysis or oxidation of the thioester.- Store the purified this compound as a lyophilized powder at -20°C or below.[2]- For solutions, use an acidic buffer (pH 2-6) and store in aliquots at -20°C to minimize freeze-thaw cycles.[2] Aqueous solutions are unstable at basic pH.[2]
Low Solubility of the Long-Chain Fatty Acid Precursor The long aliphatic chain reduces aqueous solubility.- Use a co-solvent system, such as a mixture of water and a water-miscible organic solvent like dimethylsulfoxide (DMSO), to dissolve the fatty acid precursor for enzymatic reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical steps are the stereoselective formation of the (S)-3-hydroxy group and the subsequent efficient and clean thioesterification with Coenzyme A. Achieving high stereochemical purity is often challenging, and the thioesterification can be hampered by the low solubility of long-chain fatty acids and the instability of the thioester bond.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) part of CoA) can be used to assess purity.[4] Mass spectrometry (MS) should be used to confirm the molecular weight of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure, including the presence of the thioester linkage and the stereochemistry of the hydroxyl group, often through the use of chiral derivatizing agents.

Q3: What are the best practices for handling and storing Coenzyme A?

A3: Coenzyme A is sensitive to heat and basic pH.[2] It is best to store it as a lyophilized powder at -20°C.[2] When preparing stock solutions, use a slightly acidic buffer (pH 2-6) and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] CoA disulfides can form upon exposure to atmospheric oxygen, which can be reversed using reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[2]

Q4: Can I use an enzymatic approach for the synthesis?

A4: Yes, a chemo-enzymatic approach is a viable and often preferred method.[6][7] You could chemically synthesize the (S)-3-Hydroxy-21-methyldocosanoyl acid and then use an acyl-CoA synthetase to attach the Coenzyme A.[8] This can offer high specificity and avoid some of the side reactions associated with purely chemical methods.

Q5: What are the common challenges in purifying long-chain acyl-CoA molecules?

A5: The primary challenges include their amphipathic nature, which can lead to aggregation and difficult separation, and their instability. A robust purification protocol often involves solid-phase extraction to remove excess salts and unreacted starting materials, followed by reversed-phase HPLC for high-resolution separation.[4]

Experimental Protocols & Data

Table 1: General Reaction Parameters for Acyl-CoA Synthesis
Parameter Typical Range/Value Notes
pH for Acylation (aqueous) 7.5 - 8.0Balances CoA solubility and thioester stability.[1]
Purification HPLC Mobile Phase A 75 mM KH2PO4, pH 4.9Acidic pH helps to maintain the stability of the acyl-CoA.[4]
Purification HPLC Mobile Phase B Acetonitrile with 600 mM acetic acidThe organic modifier for gradient elution.[4]
HPLC Detection Wavelength 260 nmCorresponds to the absorbance maximum of the adenine ring in CoA.[4]
Storage pH for Solutions 2.0 - 6.0Minimizes hydrolysis of the thioester bond.[2]
Storage Temperature -20°C or belowFor both solid and solution forms to ensure long-term stability.[2]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage A 1. Stereoselective Synthesis of (S)-3-Hydroxy-21-methyldocosanoic Acid B 2. Activation of Carboxylic Acid (e.g., with NHS/DCC) A->B C 3. Thioesterification with Coenzyme A B->C D 4. Quench Reaction & Initial Extraction C->D E 5. Solid-Phase Extraction (SPE) D->E F 6. Reversed-Phase HPLC E->F G 7. HPLC-UV & MS Analysis F->G H 8. Lyophilization G->H I 9. Storage at -20°C H->I troubleshooting_logic Troubleshooting Common Synthesis Issues Start Low Product Yield? A Check Reaction Conditions Start->A B Verify Starting Material Quality Start->B C Optimize Purification Start->C D Impure Product? E Improve HPLC Gradient D->E F Add Pre-purification Step (SPE) D->F G Product Degradation? H Store at Lower Temperature G->H I Check Storage pH G->I

References

enhancing ionization efficiency of (S)-3-Hydroxy-21-methyldocosanoyl-CoA in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the ESI-MS analysis of this compound.

Q1: Why is the signal intensity for my this compound consistently low?

A1: Low signal intensity for long-chain acyl-CoAs like this compound is a frequent issue stemming from several factors:

  • Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode.[1][2] Ensure you are operating in positive mode for the best signal.

  • Poor Ionization Efficiency: The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical.[1] Using modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response.[1]

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high.[1] This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.

  • Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+). This division of signal lowers the intensity of any single species.

  • Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions.[1][3] Hydrolysis of the thioester bond can occur, leading to a lower concentration of the intact analyte.

Q2: What is the expected fragmentation pattern for this compound in MS/MS analysis?

A2: For acyl-CoA analysis, specific MS/MS transitions are typically monitored. The most common fragmentation involves the neutral loss of the phosphorylated ADP moiety (507 Da).[1][4] Therefore, for this compound, you would expect to see a product ion corresponding to the acylium ion. To confirm the structure, you would monitor the transition from the precursor ion [M+H]+ to this specific product ion.

Q3: How can I prevent in-source fragmentation of my analyte?

A3: In-source fragmentation is a known phenomenon in ESI-based mass spectrometry that can complicate data interpretation by generating fragments that can be misidentified as other lipids.[5][6][7][8] To minimize this:

  • Optimize Cone/Fragmentor Voltage: This is a critical parameter. Too high a voltage will cause fragmentation. Start with a low voltage and gradually increase it to find the optimal point of maximum precursor ion intensity without significant fragmentation.[1]

  • Lower Source Temperature: High source temperatures can lead to thermal degradation. Keep the source temperature as low as possible while still achieving efficient desolvation.[1]

  • Systematic Evaluation: Conduct a systematic evaluation of ESI source parameters to find uniformly appropriate conditions for a wide range of lipids while reducing in-source fragmentation.[5][6][7][8]

Q4: Can my sample preparation method affect the signal of this compound?

A4: Absolutely. The choice of extraction and cleanup method is critical. Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE).[3][9] Using an inappropriate SPE sorbent or elution solvent can lead to significant sample loss. It's also important to minimize the time samples spend at room temperature and in aqueous solutions to prevent degradation.[3]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues during the ESI-MS analysis of this compound.

Issue 1: No Signal or Very Weak Signal

A logical workflow for troubleshooting a lack of signal in your LC-MS experiment.

G cluster_0 Troubleshooting: No/Weak Signal start Start: No/Weak Signal Detected ms_check 1. Verify MS Functionality Infuse a known standard (e.g., reserpine). start->ms_check ms_ok Is signal observed? ms_check->ms_ok clean_source Clean Ion Source & Recalibrate ms_ok->clean_source No lc_check 2. Check LC System Inspect for leaks, clogs, and proper solvent flow. ms_ok->lc_check Yes clean_source->ms_check lc_ok Is the system pressure stable and normal? lc_check->lc_ok fix_lc Troubleshoot LC (e.g., replace fittings, prime pumps). lc_ok->fix_lc No sample_prep 3. Evaluate Sample Prepare fresh standards and samples. lc_ok->sample_prep Yes fix_lc->lc_check sample_ok Does a fresh standard give a signal? sample_prep->sample_ok investigate_prep Investigate sample preparation and extraction for analyte loss or degradation. sample_ok->investigate_prep No method_opt 4. Optimize MS Method Review ionization mode, mobile phase, and source parameters. sample_ok->method_opt Yes investigate_prep->sample_prep end Signal Restored method_opt->end

Caption: A logical workflow for troubleshooting low LC-MS signal.

Issue 2: Poor Peak Shape and Reproducibility

Poor chromatography can significantly impact the quality of your MS data.

Potential Cause Troubleshooting Steps
Column Overload Dilute the sample and reinject.
Column Contamination Wash the column with a strong solvent or replace it.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte. Consider using ion-pairing agents to improve peak shape.[4][9][10]
Secondary Interactions Use a column with end-capping or a different stationary phase.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol provides a general guideline for optimizing ESI source parameters for the analysis of this compound.

  • Initial Setup:

    • Prepare a standard solution of this compound at a concentration of approximately 1 µM in a solvent compatible with your LC mobile phase.

    • Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Parameter Optimization:

    • Ionization Mode: Start with positive ion mode.

    • Capillary/Spray Voltage: Adjust the voltage to achieve a stable spray and maximize the signal of the [M+H]+ ion. A typical starting range is 3.0 - 4.5 kV.[1]

    • Cone/Fragmentor Voltage: This is a critical parameter for minimizing in-source fragmentation. Start at a low voltage (e.g., 20 V) and gradually increase it, monitoring the intensity of the precursor ion and any fragment ions. The optimal voltage will maximize the precursor ion signal without causing significant fragmentation.

    • Source and Desolvation Temperatures: Begin with lower temperatures (e.g., Source: 100 °C, Desolvation: 350 °C) and increase incrementally. Higher temperatures can improve desolvation and signal intensity but may also lead to thermal degradation.[1]

    • Gas Flows (Nebulizer and Desolvation): Optimize the gas flow rates to ensure stable ion generation and efficient desolvation.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may need optimization for specific sample matrices.

  • Sample Homogenization:

    • Homogenize the tissue or cell sample in an ice-cold extraction buffer (e.g., 80:20 methanol (B129727):water with an appropriate internal standard).

  • Protein Precipitation:

    • Centrifuge the homogenate to pellet the protein.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading:

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution:

    • Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Recommended Mobile Phase Additives for Acyl-CoA Analysis

The choice of mobile phase additive is one of the most critical factors for achieving a strong and stable ESI signal for acyl-CoAs.

Additive Ionization Mode Signal Intensity Chromatographic Performance Notes
0.1% Formic Acid (FA)PositiveGoodFair to GoodA standard starting point. Peak tailing can be an issue for some acyl-CoAs.[1]
10 mM Ammonium FormatePositiveExcellentVery GoodOften provides the best signal intensity and peak shape.[1][11][12]
10 mM Ammonium AcetatePositiveVery GoodVery GoodA good alternative to ammonium formate.[1][12][13]
0.1% Trifluoroacetic Acid (TFA)PositivePoorExcellentProvides excellent chromatography but severely suppresses the MS signal.[1][14] Not recommended for ESI-MS.
Table 2: Recommended Starting Points for ESI Source Parameter Optimization

These are general starting points and should be optimized for your specific instrument and analyte.

Parameter Typical Range Purpose Optimization Strategy
Capillary/Spray Voltage3.0 - 4.5 kVGenerates the electrospray.Optimize for maximum stable signal of the [M+H]+ ion.[1]
Cone/Fragmentor Voltage30 - 60 VCritical Parameter.Too high a voltage will cause in-source fragmentation (loss of 507 Da). Start low and increase gradually to find the point of maximum precursor intensity without significant fragmentation.[1]
Source Temperature100 - 130 °CAids in desolvation.Keep as low as possible to prevent thermal degradation of the analyte.[1]
Desolvation Gas Temp.350 - 500 °CAids in desolvation.Higher temperatures can improve signal but may also promote degradation if too high.[1]
Desolvation Gas Flow500 - 800 L/hrAssists in droplet evaporation.Optimize for signal stability and intensity.[1]
Nebulizer Gas Pressure30 - 60 psiControls the formation of the aerosol.Adjust for a stable spray.[1]

Signaling Pathways and Workflows

G cluster_1 Experimental Workflow for this compound Analysis sample_prep 1. Sample Preparation - Homogenization - Protein Precipitation - SPE Cleanup lc_separation 2. LC Separation - C18 Reversed-Phase Column - Gradient Elution (Water/Acetonitrile) - Mobile Phase with Additive (e.g., Ammonium Formate) sample_prep->lc_separation ms_detection 3. ESI-MS Detection - Positive Ion Mode - Optimized Source Parameters lc_separation->ms_detection msms_analysis 4. MS/MS Analysis - Precursor Ion Selection - Collision-Induced Dissociation - Product Ion Scanning ms_detection->msms_analysis data_analysis 5. Data Analysis - Peak Integration - Quantification - Structural Confirmation msms_analysis->data_analysis

Caption: A typical experimental workflow for LC-MS/MS analysis.

References

minimizing degradation of (S)-3-Hydroxy-21-methyldocosanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and detailed protocols to minimize the degradation of (S)-3-Hydroxy-21-methyldocosanoyl-CoA during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors leading to the degradation of this compound during extraction?

A1: The stability of long-chain acyl-CoAs like this compound is primarily affected by three factors:

  • Enzymatic Degradation: Cellular thioesterases rapidly hydrolyze the high-energy thioester bond.[1] Immediate processing or rapid inactivation is crucial.

  • Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, particularly in neutral or alkaline (pH > 7) conditions.[2][3]

  • Thermal Instability: Higher temperatures accelerate the rates of both enzymatic and chemical degradation.[1]

Q2: What is the optimal pH for extraction buffers to ensure stability?

A2: An acidic pH is critical for preserving the integrity of acyl-CoA thioesters. The ideal range is between pH 4.0 and 6.0. Many established protocols recommend using a potassium phosphate (B84403) buffer at pH 4.9 for tissue homogenization.[1][4][5] This acidic environment minimizes chemical hydrolysis and helps inactivate degradative enzymes.

Q3: How should I handle and store my tissue samples before extraction?

A3: Immediate processing of fresh tissue is the best approach. If storage is unavoidable, samples must be flash-frozen in liquid nitrogen and stored at -80°C to halt enzymatic activity.[5] Avoid repeated freeze-thaw cycles, as this can compromise sample integrity and lead to lower yields.[5]

Q4: I am seeing consistently low yields. What is the most likely cause?

A4: Consistently low recovery is often a result of a combination of the factors mentioned above. The most common culprits are delayed sample processing, using a neutral pH buffer, or failing to maintain ice-cold conditions throughout the procedure.[2] Inefficient extraction solvents or suboptimal solid-phase extraction (SPE) techniques can also contribute to poor recovery.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution & Rationale
Low or No Yield 1. Enzymatic Degradation Solution: Process tissue immediately after collection or flash-freeze in liquid nitrogen.[5] Homogenize samples in an ice-cold, acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) to inactivate native acyl-CoA thioesterases.[1][4]
2. Chemical Hydrolysis Solution: Ensure all buffers and solutions are maintained at a pH between 4.0 and 6.0.[1] Avoid any steps involving alkaline conditions, as the thioester bond is rapidly cleaved at pH > 8.
3. Thermal Degradation Solution: Maintain strict temperature control. Pre-chill all glassware, tubes, and solutions. Perform all homogenization and centrifugation steps at 0-4°C.[1][6] If concentrating the sample, use a nitrogen stream at room temperature rather than applying heat.[5][6]
High Variability Between Replicates 1. Inconsistent Sample Handling Solution: Standardize the time from sample collection to homogenization. Ensure uniform and rapid freezing of all samples. Use a calibrated homogenizer to ensure consistent tissue disruption.
2. Inefficient Phase Separation Solution: After adding organic solvents (e.g., acetonitrile, isopropanol), ensure vigorous and consistent vortexing.[7] Centrifuge at a sufficient speed and temperature (e.g., 1300 x g at 4°C) to achieve a clean separation of the aqueous and organic layers.[6]
Poor Purity / Interfering Peaks in Analysis 1. Contamination from Lipids Solution: Incorporate a solid-phase extraction (SPE) step for sample cleanup.[2][4] Weak anion exchange or C18 columns are effective for purifying acyl-CoAs from other lipids and contaminants.[6][7]
2. Incomplete Protein Precipitation Solution: Use an effective deproteinizing agent. While acid precipitation with perchloric or trichloroacetic acid is common, it can lead to poor recovery of some CoA species.[8] A solvent-based extraction followed by SPE is often more suitable for long-chain acyl-CoAs.[2][5]
Troubleshooting Logic Flow

The following diagram provides a logical workflow to diagnose the cause of low analyte recovery.

G start_end start_end decision decision process process result result start Start: Low Yield q1 Sample processed on ice (<4°C)? start->q1 q2 Buffer pH < 6.0? q1->q2 Yes a1 High risk of thermal & enzymatic degradation. q1->a1 No q3 Sample flash-frozen & stored at -80°C? q2->q3 Yes a2 High risk of chemical hydrolysis. q2->a2 No q4 Using SPE for purification? q3->q4 Yes a3 High risk of enzymatic degradation before extraction. q3->a3 No (if not fresh) a4 Sample may contain interfering lipids. q4->a4 No ok Review solvent choice & analytical method. q4->ok Yes G molecule molecule condition condition product product sub This compound (Analyte) enz Thioesterase Activity (Enzymatic Hydrolysis) sub->enz chem Alkaline Conditions (pH > 7) (Chemical Hydrolysis) sub->chem prod1 Free (S)-3-Hydroxy-21- methyldocosanoic Acid enz->prod1 prod2 Coenzyme A (CoA-SH) enz->prod2 chem->prod1 chem->prod2 G start_end start_end process process output output start Start: Frozen Tissue Sample homogenize 1. Homogenize in ice-cold acidic buffer (pH 4.9) + Internal Standard start->homogenize extract 2. Add 2-Propanol & ACN Vortex and Centrifuge (4°C) homogenize->extract collect 3. Collect Supernatant (Contains Acyl-CoAs) extract->collect spe_load 5. Load Supernatant collect->spe_load spe_prep 4. Condition & Equilibrate SPE Column (Methanol -> Water) spe_prep->spe_load spe_wash 6. Wash Column (2% Formic Acid -> Methanol) spe_load->spe_wash spe_elute 7. Elute with NH4OH in Methanol spe_wash->spe_elute dry 8. Dry Eluate under Nitrogen (Room Temperature) spe_elute->dry reconstitute 9. Reconstitute in Appropriate Solvent dry->reconstitute end Final Extract for Analysis reconstitute->end

References

troubleshooting poor peak shape for (S)-3-Hydroxy-21-methyldocosanoyl-CoA in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA.

Troubleshooting Poor Peak Shape

This section addresses the most common peak shape abnormalities—tailing, fronting, and splitting—in a question-and-answer format, providing specific causes and actionable solutions.

Question 1: Why is my peak for this compound exhibiting significant tailing?

Answer: Peak tailing, where a peak has an asymmetric "tail" extending from its apex, is a frequent issue when analyzing complex lipids like long-chain acyl-CoAs. It compromises resolution and the accuracy of quantification. The primary causes include secondary chemical interactions with the stationary phase, improper mobile phase conditions, or column contamination.

  • Secondary Silanol (B1196071) Interactions: The polar head of your analyte can interact strongly with residual acidic silanol groups on the silica-based stationary phase.[1][2] This is a common cause of tailing for polar analytes, especially at mid-range pH levels.[1][3]

    • Solution: Use a highly deactivated, end-capped column to minimize the number of available silanol groups.[1] Alternatively, operate at a lower mobile phase pH (e.g., 2.5-3.5) with an acid additive like formic or acetic acid to keep the silanols protonated and reduce unwanted ionic interactions.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to inconsistent retention and tailing peaks.[1]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. Using a buffer can help maintain a stable pH and improve peak symmetry.[1]

  • Column Contamination or Overload: Accumulation of contaminants from the sample matrix on the column can create active sites that cause tailing.[5] Mass overload, where too much sample is injected, can also lead to tailing peaks.[4][6]

    • Solution: Implement a robust column washing protocol between sample batches. To check for mass overload, dilute your sample by a factor of 10 and reinject; if the peak shape improves, overload was the likely cause.[4]

Additive in Acetonitrile (B52724)/Water Mobile PhaseConcentrationResulting Tailing Factor (Tf)Observations
None-2.1Severe tailing, poor peak symmetry.
Formic Acid0.1% (v/v)1.4Significant improvement by suppressing silanol ionization.
Ammonium (B1175870) Acetate (B1210297)10 mM1.3Masks active silanol sites, leading to better symmetry.
Formic Acid + Ammonium Acetate0.1% + 10 mM1.1Optimal performance; combination effectively addresses secondary interactions.
  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Initial Flush: Flush the column with your mobile phase, but without the buffer salts, for 20-30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Organic Solvent Wash: Wash the column with 100% Acetonitrile or Methanol (B129727) for at least 60 minutes.

  • Stronger Solvent Wash: For stubborn non-polar contaminants, flush with Isopropanol for 60 minutes.

  • Re-equilibration: Reintroduce the initial mobile phase (including buffers) and equilibrate the column until the baseline is stable, which may take 60 minutes or longer.

G observe Observe Peak Tailing (Tf > 1.2) check_ph Is Mobile Phase pH 2 units from pKa? observe->check_ph check_overload Dilute Sample 10x. Does Tailing Improve? check_ph->check_overload Yes solution_ph Adjust pH with 0.1% Acid or Use Buffered Mobile Phase check_ph->solution_ph No check_column Is Column Old or Contaminated? check_overload->check_column No solution_overload Reduce Sample Concentration or Injection Volume check_overload->solution_overload Yes solution_column Perform Column Wash Protocol. If no improvement, replace column. check_column->solution_column Yes end_node Symmetric Peak Achieved check_column->end_node No, Re-evaluate Method Parameters solution_ph->end_node solution_overload->end_node solution_column->end_node

Caption: Troubleshooting workflow for peak tailing.
Question 2: What causes my peak for this compound to exhibit fronting?

Answer: Peak fronting, where the first half of the peak is broader than the second, is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[4]

  • Column Overload (Concentration/Volume): Injecting a sample that is too concentrated or too large in volume can saturate the stationary phase at the column inlet.[7][8][9] This causes some analyte molecules to travel down the column more quickly, resulting in a fronting peak.[4]

    • Solution: Systematically reduce the injection volume or dilute the sample concentration. The goal is to find a balance where the signal is sufficient without overloading the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the initial mobile phase, the sample band will spread and elute improperly, often causing fronting for early-eluting peaks.[7][10]

    • Solution: Whenever feasible, dissolve your sample in the initial mobile phase.[11] If the analyte's solubility requires a stronger solvent, keep the injection volume as small as possible (ideally less than 1-2% of the column volume) to minimize this effect.[8][10]

  • Column Collapse: In rare cases, operating a column under inappropriate pH or temperature conditions can cause the packed bed to collapse, creating a void and leading to peak shape distortion, including fronting.[4][12]

    • Solution: Always operate the column within the manufacturer's recommended pH and temperature ranges.[4] If a void is suspected, the column typically needs to be replaced.[12]

Injection Volume (µL)Sample SolventMobile Phase (Initial)Resulting Asymmetry Factor (As)Observations
580% Acetonitrile80% Acetonitrile1.05Symmetric peak; ideal solvent match.
2080% Acetonitrile80% Acetonitrile0.85Minor fronting due to volume overload.
5100% Acetonitrile80% Acetonitrile0.90Slight fronting due to solvent mismatch.
20100% Acetonitrile80% Acetonitrile0.60Severe fronting; combined effect of high volume and strong solvent.
  • Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Solvent Matching: If possible, perform the final dilution step using the initial mobile phase composition (e.g., 80% Acetonitrile / 20% Water with 10mM Ammonium Acetate).

  • Serial Dilution: Create a dilution series from the stock solution: 100 µg/mL, 50 µg/mL, 20 µg/mL, and 10 µg/mL.

  • Injection Analysis: Inject a constant, small volume (e.g., 5 µL) of each concentration.

  • Evaluation: Observe the peak shape for each injection. Identify the highest concentration that provides a symmetrical peak (Asymmetry Factor between 0.9 and 1.2). This determines the upper limit of your column's loading capacity for this analyte under the current conditions.

G cluster_causes Primary Causes cluster_solutions Solutions overload Column Overload (Mass or Volume) fronting Peak Fronting (As < 0.9) overload->fronting solvent Strong Sample Solvent (Solvent > Mobile Phase) solvent->fronting collapse Column Bed Collapse (Void Formation) collapse->fronting sol_overload Reduce Injection Volume or Sample Concentration fronting->sol_overload addresses sol_solvent Dissolve Sample in Initial Mobile Phase fronting->sol_solvent addresses sol_collapse Operate in pH/Temp Limits Replace Column fronting->sol_collapse addresses

Caption: Key causes and solutions for peak fronting.
Question 3: Why is my single peak for this compound splitting?

Answer: Peak splitting, where a single peak appears as a doublet or has a significant shoulder, can indicate a physical problem with the column, a chemical issue with the sample, or a severe method incompatibility.[4]

  • Blocked Column Frit or Column Void: If all peaks in your chromatogram are splitting, the issue likely precedes the separation.[5][13] Particulate matter from the sample or mobile phase can clog the inlet frit, causing the sample flow to be unevenly distributed onto the column.[13][14] Similarly, a void at the head of the column can cause the sample band to split.[4][15]

    • Solution: First, try back-flushing the column (if the manufacturer allows) to dislodge particulates from the frit.[5] If this fails, the frit or the entire column may need to be replaced.[14] Using an in-line filter and ensuring samples are filtered can prevent this issue.[13]

  • Sample Solvent Effect: If only the early-eluting peaks are split, a severe mismatch between the sample solvent and the mobile phase is a likely cause.[16] The mobile phase may not be able to properly focus the analyte band at the head of the column, leading to a distorted or split peak.

    • Solution: As with peak fronting, dissolve the sample in the mobile phase or reduce the injection volume of the strong sample solvent.[13]

  • Co-elution: What appears to be a split peak might actually be two distinct but closely eluting compounds (e.g., an isomer or a related impurity).[4][13]

    • Solution: To test this, alter the chromatographic conditions. A small change in mobile phase composition, temperature, or flow rate will likely change the relative retention of two different compounds, resolving them into two separate peaks.[14] If the split peak shape remains identical under all conditions, the cause is more likely physical.

  • Establish a Baseline: Note the system backpressure with the column installed under normal flow conditions.

  • Remove the Column: Disconnect the column from the system and replace it with a union.

  • Measure System Pressure: Run the pump at the same flow rate and measure the backpressure of the system without the column. This should be very low.

  • Reverse and Flush: If the column manufacturer permits, reverse the column's direction and flush it to waste with a strong solvent (like isopropanol) at a low flow rate (0.2-0.5 mL/min).

  • Re-install and Test: Re-install the column in the correct direction, re-equilibrate, and inject a standard. If the peak splitting is resolved and the pressure has decreased, the frit was likely partially blocked. If the problem persists, the frit is likely permanently blocked or there is a void, and the column should be replaced.

G start Observe Split Peak q1 Are ALL Peaks Split? start->q1 q1_yes_path Problem is Pre-Column q1->q1_yes_path Yes q1_no_path Problem is Separation-Related q1->q1_no_path No q1_yes_sol Check for Blocked Frit or Column Void. Reverse-flush or replace column. q1_yes_path->q1_yes_sol end_node Peak Shape Restored q1_yes_sol->end_node q2 Is Sample Solvent Much Stronger than Mobile Phase? q1_no_path->q2 q2_yes_sol Reduce Injection Volume or Dissolve Sample in Mobile Phase q2->q2_yes_sol Yes q2_no_sol Possible Co-elution. Adjust method (e.g., change gradient slope or temperature) to improve resolution. q2->q2_no_sol No q2_yes_sol->end_node q2_no_sol->end_node

Caption: Decision tree for troubleshooting split peaks.

Frequently Asked Questions (FAQs)

  • What is an ideal starting mobile phase for this compound? A common starting point for long-chain acyl-CoAs is a reversed-phase gradient elution using a C8 or C18 column.[17][18] Mobile Phase A would be water with an additive (e.g., 10 mM ammonium acetate or 0.1% formic acid), and Mobile Phase B would be an organic solvent like acetonitrile or a mixture of acetonitrile/isopropanol.[17][19] A typical gradient might run from 60-70% B to 100% B over 15-20 minutes.

  • How does temperature affect the separation? Elevated column temperatures (e.g., 40-50°C) generally decrease mobile phase viscosity, which can lower backpressure and improve peak efficiency. For large, hydrophobic molecules, higher temperatures can also improve solubility and reduce peak tailing. However, be aware that temperatures above 60°C can accelerate the degradation of silica-based columns, especially at non-neutral pH.[12]

  • What type of HPLC column is best suited for this analysis? A reversed-phase column is the standard choice. Given the long, 22-carbon chain of the analyte, a C8 or C18 stationary phase is appropriate. A C8 column may provide better peak shape if the analyte is highly retained on a C18, while a C18 provides maximum retention. Using a column with a particle size of less than 3 µm can significantly improve peak efficiency and resolution.

  • How can I definitively confirm if column overload is the issue? The most reliable way is to perform a load study. Inject decreasing amounts of your sample (either by reducing the injection volume or the concentration). If the peak shape systematically improves (i.e., tailing or fronting decreases) and retention time slightly increases with less sample load, you have confirmed that the original injection was overloading the column.[5]

References

optimizing fragmentation parameters for (S)-3-Hydroxy-21-methyldocosanoyl-CoA MRM

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-3-Hydroxy-21-methyldocosanoyl-CoA MRM Analysis

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing Multiple Reaction Monitoring (MRM) parameters for the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is MRM used for its analysis?

This compound is a very long-chain acyl-Coenzyme A thioester, an activated form of a fatty acid. These molecules are key intermediates in various metabolic pathways.[1] Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique ideal for quantifying low-abundance molecules like acyl-CoAs in complex biological matrices.[2][3]

Q2: What are the primary MRM transitions (precursor/product ion pairs) for this analyte?

Long-chain acyl-CoAs exhibit characteristic fragmentation patterns. The precursor ion will be the deprotonated molecule [M-H]⁻. The most common and abundant fragmentation involves a neutral loss of the phosphorylated ADP moiety (507.3 Da).[4][5][6] Another potential fragment corresponds to the adenine-containing portion of CoA.[6][7]

For this compound (Molecular Formula: C₄₄H₈₂N₇O₁₉P₃S), the expected transitions are:

ParameterValue (m/z)Description
Precursor Ion (Q1) 1118.4[M-H]⁻ of this compound
Primary Product Ion (Q3) 611.1[M-H - 507.3]⁻, resulting from the characteristic neutral loss.[5]
Secondary Product Ion (Q3) 408.0Fragment corresponding to the 3'-phosphoadenosine-5'-phosphate moiety.[1]

Note: These are nominal masses. Exact masses should be used for high-resolution instruments.

Q3: Why is it critical to optimize collision energy (CE)?

Collision energy is the potential applied to the collision cell, which induces fragmentation of the precursor ion. The sensitivity of an MRM experiment is highly dependent on optimizing the CE for each specific precursor-product transition.[2] An unoptimized CE can result in poor fragmentation or excessive fragmentation, leading to a weak signal and inaccurate quantification.[8] While general equations can predict a starting CE, empirical optimization for each specific molecule is necessary for maximum sensitivity.[3]

Experimental Protocol: MRM Parameter Optimization

This protocol details the direct infusion method for optimizing cone voltage (CV) / declustering potential (DP) and collision energy (CE).

Objective: To determine the optimal CV/DP and CE values for the MRM transitions of this compound to maximize signal intensity.

Materials:

  • This compound standard

  • Mass spectrometer compatible solvent (e.g., 50% Methanol or 50% Acetonitrile)[4]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Syringe pump for direct infusion

Methodology:

  • Standard Preparation:

    • Prepare a 1-5 µM solution of the this compound standard in the chosen solvent.[4] Acyl-CoAs can be unstable in aqueous solutions, so fresh preparation is recommended.[4]

  • Instrument Setup (Direct Infusion):

    • Set up the mass spectrometer for ESI in negative ion mode.

    • Infuse the standard solution at a constant flow rate (e.g., 10-30 µL/min).[4]

    • Set the mass spectrometer to monitor the precursor ion (Q1 at m/z 1118.4) in a full scan or product ion scan mode initially to confirm its presence.

  • Cone Voltage / Declustering Potential Optimization:

    • Select the precursor ion m/z 1118.4 in Q1.

    • Set the collision energy to a low value (e.g., 5-10 V) to minimize fragmentation.

    • Perform a series of acquisitions, ramping the CV/DP across a relevant range (e.g., 20 V to 80 V in 2-5 V increments).

    • Monitor the intensity of the precursor ion. The optimal CV/DP is the value that yields the highest intensity for the m/z 1118.4 ion.

  • Collision Energy (CE) Optimization:

    • Set the CV/DP to the optimal value determined in the previous step.

    • Set up an MRM method with the desired transition (e.g., 1118.4 -> 611.1).

    • Perform a series of acquisitions, ramping the CE across a wide range (e.g., 20 V to 100 V in 2 V increments).

    • Plot the intensity of the product ion (m/z 611.1) against the collision energy. The optimal CE is the value at the peak of this curve.

    • Repeat this process for any other transitions of interest (e.g., 1118.4 -> 408.0). Note that different product ions from the same precursor often require different optimal CE values.[2]

  • Finalization:

    • Save the optimized CV/DP and CE values in your final LC-MRM-MS method.

Troubleshooting Guide

Problem: No signal detected for the precursor ion (m/z 1118.4).

QuestionPossible CauseSuggested Solution
Is the analyte stable? Acyl-CoAs are known to be unstable in certain solutions.[4]Prepare fresh standards immediately before analysis. Ensure the reconstitution solvent is appropriate (e.g., slightly acidic or containing organic solvent to improve stability).[9]
Is the instrument tuned and calibrated? Poor calibration will prevent the instrument from finding the correct mass.Perform routine instrument tuning and calibration as recommended by the manufacturer.
Are the ESI source parameters appropriate? Incorrect source temperature, gas flows, or capillary voltage can prevent efficient ionization.Start with typical parameters for long-chain lipids and optimize. For example, desolvation gas flow at 500 L/h and desolvation temperature at 500 °C have been used for acyl-CoAs.[4]

Problem: Precursor ion is visible, but the product ion signal is weak or absent.

QuestionPossible CauseSuggested Solution
Is the collision energy optimized? Suboptimal CE is the most common cause of poor fragmentation and low product ion signal.[2]Perform a CE optimization experiment as described in the protocol above. Do not rely solely on software-predicted values without verification.[3]
Is the collision gas pressure correct? Insufficient collision gas (typically Argon) will lead to inefficient fragmentation.Check the collision cell gas pressure and ensure it is within the manufacturer's recommended range (e.g., 3.5 x 10⁻³ mbar).[4]
Are you monitoring the correct product ion? An incorrect m/z for the product ion was entered.Double-check the calculated mass for the expected fragment. The neutral loss of 507.3 Da is the most reliable fragmentation pathway for acyl-CoAs.[10][11]

Problem: Poor chromatographic peak shape (tailing, fronting, or splitting).

QuestionPossible CauseSuggested Solution
Is the injection solvent compatible with the mobile phase? Injecting in a solvent much stronger than the initial mobile phase can cause peak distortion.[12]The sample should ideally be dissolved in the initial mobile phase or a weaker solvent.
Is the column contaminated or degraded? Buildup of matrix components on the column frit or stationary phase can lead to split or tailing peaks.[12]Flush the column according to the manufacturer's instructions. If the problem persists, try replacing the column.
Are there secondary interactions with the column? The analyte may have secondary interactions with the stationary phase, causing peak tailing.[12]Ensure the mobile phase pH and composition are appropriate. Consider a different column chemistry if problems persist.

Visual Guides

MRM_Optimization_Workflow MRM Parameter Optimization Workflow cluster_prep Preparation cluster_optim Optimization cluster_verify Verification Start Prepare 1-5 µM Standard Infuse Infuse Standard into MS (10-30 µL/min) Start->Infuse Negative ESI Mode Opt_CV Optimize Cone Voltage (CV) for Precursor Ion [M-H]⁻ Infuse->Opt_CV Opt_CE Optimize Collision Energy (CE) for Transition [M-H]⁻ -> Product Opt_CV->Opt_CE Use Optimal CV Verify Incorporate into LC-MS Method and Test with Sample Opt_CE->Verify Use Optimal CE End Optimized Method Verify->End

Caption: A workflow for optimizing MRM parameters via direct infusion.

Troubleshooting_Logic Troubleshooting Logic for Poor MRM Signal Start Start: Low or No Signal Check_Precursor Precursor Ion (Q1) Signal OK? Start->Check_Precursor No_Precursor No Q1 Signal Check_Precursor->No_Precursor No Yes_Precursor Q1 Signal OK Check_Precursor->Yes_Precursor Yes Check_Stability Check Analyte Stability (Prepare Fresh Standard) No_Precursor->Check_Stability Check_Source Check Source Parameters (Voltage, Gas, Temp) Check_Stability->Check_Source Check_Tune Check Instrument Tuning & Calibration Check_Source->Check_Tune Check_CE Optimize Collision Energy (CE) Yes_Precursor->Check_CE Check_Gas Check Collision Gas Pressure Check_CE->Check_Gas Check_Q3_Mass Verify Product Ion (Q3) m/z is Correct Check_Gas->Check_Q3_Mass

Caption: A decision tree for troubleshooting common MRM signal issues.

References

Technical Support Center: Resolving Co-eluting Isomers of (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting isomers of (S)-3-Hydroxy-21-methyldocosanoyl-CoA and related long-chain fatty acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate isomers of long-chain fatty acyl-CoAs like this compound?

A1: The primary challenge lies in the high structural similarity of the isomers. Co-eluting isomers often have identical or nearly identical physicochemical properties such as polarity, molecular weight, and charge state, making their separation by conventional chromatographic techniques difficult. For this compound, potential co-eluting isomers could include diastereomers (e.g., the (R)-enantiomer) or positional isomers where the methyl group or hydroxyl group is at a different position on the docosanoyl chain.

Q2: What are the primary analytical techniques recommended for resolving these co-eluting isomers?

A2: The two most powerful techniques for this challenge are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) .

  • Chiral HPLC is essential for separating enantiomers, such as the (S) and (R) forms of 3-hydroxy-21-methyldocosanoyl-CoA.

  • IMS-MS provides an orthogonal separation dimension based on the molecule's size, shape, and charge, which can differentiate isomers with different collision cross-sections even if they co-elute chromatographically and have the same mass-to-charge ratio.[1]

Q3: Can standard reversed-phase HPLC be used for this separation?

A3: While challenging, optimizing reversed-phase HPLC may provide partial separation, especially for positional isomers. However, for enantiomers, a chiral stationary phase is typically necessary.[2]

Troubleshooting Guides

Chiral HPLC Separation of this compound

Issue 1: Poor or No Resolution of Enantiomers

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) 1. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). Polysaccharide-based columns like those with amylose (B160209) or cellulose (B213188) derivatives are often effective for hydroxy fatty acids.[3][4] 2. Consult literature for successful separations of similar long-chain hydroxy fatty acids.
Suboptimal Mobile Phase Composition 1. Normal Phase: Systematically vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution. 2. Reversed Phase: Adjust the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile, methanol). Modifying the pH of the aqueous phase can also be effective if the molecule has ionizable groups.
Incorrect Flow Rate Reduce the flow rate. Chiral separations often benefit from lower flow rates, which allow for more interactions with the stationary phase and can improve resolution.
Inadequate Column Temperature Optimize the column temperature. Both increasing and decreasing the temperature can affect chiral recognition. A temperature screening (e.g., 15°C, 25°C, 40°C) is recommended as the effect can be unpredictable.

Issue 2: Peak Tailing or Broadening

Potential Cause Troubleshooting Steps
Secondary Interactions with the Stationary Phase 1. Add a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted ionic interactions. For example, a small percentage of trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA). 2. Ensure the sample solvent is compatible with the mobile phase.
Column Overload 1. Reduce the injection volume or the concentration of the sample. 2. Use a column with a larger internal diameter or a higher loading capacity.
Extra-column Volume 1. Minimize the length and internal diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected to avoid dead volume.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Analysis

Issue 1: Co-eluting Isomers Not Resolved in the Mobilogram

Potential Cause Troubleshooting Steps
Insufficient IMS Resolving Power 1. If available on your instrument, increase the length of the ion mobility cell or use multi-pass IMS to increase the separation path length. 2. Optimize the drift gas composition and pressure. Using a different drift gas (e.g., helium instead of nitrogen) can alter ion mobilities.[5]
Similar Collision Cross-Sections (CCS) 1. Consider derivatization of the molecule to introduce a structural change that may lead to a greater difference in CCS between the isomers. 2. Employ differential ion mobility spectrometry (DMS) or field asymmetric waveform ion mobility spectrometry (FAIMS), which can sometimes separate isomers that are not resolved by traditional drift tube IMS.
Inappropriate Adduct Ion Formation Experiment with different ionization conditions and mobile phase additives to promote the formation of different adduct ions (e.g., [M+Na]+, [M+K]+). Different adducts can have different conformations and therefore different CCS values.[1]

Issue 2: Poor Signal Intensity or Unstable Ion Current

Potential Cause Troubleshooting Steps
Inefficient Ionization 1. Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperatures. 2. Ensure the mobile phase composition is compatible with efficient ionization. For long-chain acyl-CoAs, reversed-phase chromatography with a basic mobile phase (e.g., containing ammonium (B1175870) hydroxide) can enhance ionization in positive ion mode.
Matrix Effects 1. Improve sample clean-up to remove interfering matrix components. 2. Use a stable isotope-labeled internal standard to compensate for signal suppression or enhancement.
Mass Spectrometer Tuning Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound
  • Column Selection:

    • Primary screening column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) particles (e.g., Chiralpak IA).

    • Secondary screening column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica particles (e.g., Chiralcel OD).

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: Hexane/Ethanol (90:10, v/v)

    • Gradient: Isocratic elution.

    • Flow Rate: 0.5 mL/min

    • Temperature: 25°C

  • Optimization:

    • If partial separation is observed, systematically adjust the percentage of the alcohol modifier in 1-2% increments.

    • Vary the column temperature between 15°C and 40°C.

    • Reduce the flow rate to 0.2-0.4 mL/min to improve resolution.

  • Detection:

    • If a suitable chromophore is present, use UV detection.

    • For universal detection, use a Charged Aerosol Detector (CAD) or couple the HPLC to a mass spectrometer.

Protocol 2: LC-IMS-MS Analysis of Co-eluting Isomers
  • Liquid Chromatography (for sample introduction):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM Ammonium Acetate.

    • Gradient: Start with a high percentage of A, ramp to a high percentage of B to elute the long-chain acyl-CoA.

    • Flow Rate: 0.3 mL/min.

  • Ion Mobility Spectrometry:

    • Drift Gas: Nitrogen.

    • Drift Voltage: Optimized for the best separation of isomers.

    • Collision Cross-Section (CCS) Calibration: Use a suitable set of calibrants to determine the CCS values of the separated isomers.

  • Mass Spectrometry:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Acquisition Mode: Full scan MS and tandem MS (MS/MS).

    • MS/MS Fragmentation: A characteristic neutral loss of 507 Da (adenosine diphosphate) is often observed for acyl-CoAs. Monitor for specific fragments related to the fatty acyl chain.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Purification Solid Phase Extraction Extraction->Purification Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC Enantiomer Separation LC_IMS_MS LC-IMS-MS Purification->LC_IMS_MS Orthogonal Separation Resolution Isomer Resolution Chiral_HPLC->Resolution LC_IMS_MS->Resolution Identification Structural Identification Resolution->Identification Quantification Quantification Identification->Quantification Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids Compound This compound Peroxisome Peroxisome Compound->Peroxisome Transport Acyl_CoA_Oxidase Branched-Chain Acyl-CoA Oxidase (ACOX2/3) Enoyl_CoA 2-Enoyl-CoA intermediate Acyl_CoA_Oxidase->Enoyl_CoA Oxidation Bifunctional_Protein D-Bifunctional Protein (DBP) Ketoacyl_CoA 3-Ketoacyl-CoA intermediate Bifunctional_Protein->Ketoacyl_CoA Thiolase Peroxisomal Thiolase Shortened_Acyl_CoA Chain-shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Enoyl_CoA->Bifunctional_Protein Hydration/Dehydrogenation Ketoacyl_CoA->Thiolase Thiolytic Cleavage

References

Technical Support Center: Recovery of (S)-3-Hydroxy-21-methyldocosanoyl-CoA and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for improving the recovery of the novel very long-chain fatty acyl-CoA, (S)-3-Hydroxy-21-methyldocosanoyl-CoA, and related molecules from biological samples. Given the specific nature of the target analyte, the following guidance is based on established methods for the analysis of very long-chain acyl-CoAs (VLCFA-CoAs) and 3-hydroxyacyl-CoAs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Analyte Signal Sample Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation.Immediately freeze samples in liquid nitrogen after collection and store them at -80°C. Keep samples on ice throughout the extraction procedure. Reconstitute dried extracts just before analysis.[1]
Inefficient Extraction: The unique chemical properties of this compound (very long chain, hydroxyl group) may hinder its extraction.Use a robust solvent system. A common method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2][3] For very long-chain species, an 80% methanol (B129727) solution has been shown to yield high MS intensities.[4]
Poor Recovery from Solid-Phase Extraction (SPE): The analyte may be irreversibly bound to or prematurely eluted from the SPE cartridge.Optimize the SPE method. For acyl-CoAs, weak anion exchange or C18 cartridges are often used.[3][5] Ensure proper conditioning of the cartridge and optimize the pH and solvent strength of the wash and elution buffers.
Analyte Adsorption: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces, leading to significant loss.Consider derivatization of the phosphate group, such as through methylation, to reduce adsorption.[6] Use low-adsorption polypropylene (B1209903) labware where possible.
Poor Chromatographic Peak Shape Suboptimal Mobile Phase: Inadequate pH or solvent composition can lead to tailing or broad peaks for long-chain acyl-CoAs.For reversed-phase chromatography, use a mobile phase containing an ion-pairing agent or a high pH buffer (e.g., with ammonium (B1175870) hydroxide) to improve peak shape.[7]
Co-elution with Interfering Species: The complexity of biological matrices can lead to overlapping peaks.Adjust the gradient elution profile to better separate the analyte from matrix components. Employ a high-resolution mass spectrometer for more specific detection.
Inaccurate or Imprecise Quantification Lack of a Suitable Internal Standard: The absence of a closely related internal standard can lead to high variability.The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, an odd-chain acyl-CoA of similar chain length (e.g., heptadecanoyl-CoA) is a good alternative as it is not naturally abundant.[1]
Matrix Effects: Ion suppression or enhancement during mass spectrometry analysis can affect accuracy.Construct calibration curves in a matrix that closely matches the biological sample to compensate for matrix effects.[1]
Non-Linearity of Detector Response: This can occur at very low or high analyte concentrations.Use a weighted linear regression (e.g., 1/x) for the calibration curve to improve accuracy at lower concentrations.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method for long-term storage of biological samples to preserve this compound?

A1: For optimal stability of very long-chain acyl-CoAs, biological samples should be flash-frozen in liquid nitrogen immediately upon collection.[3] Subsequent long-term storage at -80°C is crucial to minimize enzymatic degradation.[1] Avoid repeated freeze-thaw cycles.

Q2: Which extraction method generally provides the best recovery for very long-chain acyl-CoAs?

A2: A multi-step approach combining solvent extraction followed by solid-phase extraction (SPE) is often most effective. Homogenization in an acidic buffer followed by extraction with a mixture of acetonitrile and isopropanol is a common starting point.[2][3] Subsequent purification using SPE helps to remove interfering lipids and salts, improving overall recovery and analytical sensitivity.[5]

Q3: What type of analytical column is most suitable for the LC-MS/MS analysis of this compound?

A3: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[2][8] Given the very long-chain nature of the target analyte, a column with a smaller particle size (e.g., 1.7 µm) may provide better resolution.[9]

Q4: How can I minimize the loss of my analyte due to adsorption to labware?

A4: The phosphate moiety of acyl-CoAs is prone to adsorbing to surfaces. Using polypropylene tubes and pipette tips can help mitigate this. Additionally, a derivatization strategy, such as methylating the phosphate groups, has been shown to resolve analyte loss on glass and metallic surfaces.[6]

Q5: What are the key parameters to optimize for tandem mass spectrometry (MS/MS) detection?

A5: For acyl-CoAs, positive electrospray ionization (ESI) mode is often more sensitive.[10] A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is a common fragmentation pattern used for selected reaction monitoring (SRM) assays.[11] The collision energy should be optimized for your specific analyte and instrument.

Data Presentation

Table 1: Comparison of Reported Recovery Efficiencies for Long-Chain Acyl-CoAs Using Various Extraction Methods.

Extraction MethodAnalyte TypeBiological MatrixReported Recovery (%)Reference
Solvent Extraction & SPE with Oligonucleotide Purification ColumnLong-Chain Acyl-CoAsRat Tissues70-80%[2]
Two-Phase Solvent Extraction (Chloroform/Methanol/Water)Long-Chain Acyl-CoAsRat Tissue~20%[12]
Two-Phase Solvent Extraction with Acyl-CoA-Binding ProteinLong-Chain Acyl-CoAsRat Tissue~55%[12]
Acetonitrile/Isopropanol Extraction & SPE with 2-(2-pyridyl)ethyl Silica GelWide Range of Acyl-CoAsRat Liver83-90% (SPE step)[13]

Note: Recovery can be highly dependent on the specific acyl-CoA, tissue type, and precise protocol.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][3][14]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Isopropanol, ice-cold

  • Acetonitrile (ACN), ice-cold

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Internal Standard (e.g., C17:0-CoA)

  • Weak anion exchange or C18 SPE columns

  • SPE column conditioning, wash, and elution solvents (as per manufacturer's recommendations, optimized for VLCFA-CoAs)

  • Nitrogen evaporator

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize thoroughly. Add 2 mL of ice-cold isopropanol and homogenize again.[14]

  • Solvent Extraction: Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4 to the homogenate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at ~2,000 x g for 5 minutes. The acyl-CoAs will be in the upper phase.

  • Dilution: Carefully transfer the upper phase to a new tube and dilute with 10 mL of 100 mM KH2PO4 (pH 4.9).[14]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's protocol.

    • Load the diluted extract onto the column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[15]

Protocol 2: LC-MS/MS Analysis

This is a general guideline; parameters should be optimized for the specific instrument and analyte.

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[9]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[9]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the very hydrophobic this compound.

  • Flow Rate: 0.2-0.4 mL/min.[9][16]

  • Column Temperature: 30-40°C.

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ for this compound.

  • Product Ion: Monitor for the characteristic neutral loss of 507 Da.[11]

  • Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for maximal signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis sample Biological Sample (Tissue or Cells) quench Rapid Quenching (Liquid Nitrogen) sample->quench homogenize Homogenization (Acidic Buffer + Internal Std) quench->homogenize solvent_ext Solvent Extraction (Acetonitrile/Isopropanol) homogenize->solvent_ext phase_sep Phase Separation (Centrifugation) solvent_ext->phase_sep spe Solid-Phase Extraction (SPE) (Anion Exchange or C18) phase_sep->spe drydown Dry Down (Nitrogen Evaporation) spe->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing & Quantification lcms->data_proc

Caption: General experimental workflow for the recovery of this compound.

troubleshooting_tree start Low or No Analyte Signal? check_storage Sample Storage & Handling Issue? start->check_storage Yes check_extraction Inefficient Extraction? check_storage->check_extraction No sol_storage Solution: - Flash freeze samples. - Store at -80°C. - Keep on ice during prep. check_storage->sol_storage Yes check_spe Poor SPE Recovery? check_extraction->check_spe No sol_extraction Solution: - Optimize solvent system. - Ensure complete homogenization. check_extraction->sol_extraction Yes check_lcms LC-MS/MS Sensitivity Issue? check_spe->check_lcms No sol_spe Solution: - Optimize SPE cartridge type. - Adjust wash/elution buffers. check_spe->sol_spe Yes sol_lcms Solution: - Optimize ionization source. - Check MS parameters (e.g., collision energy). - Use appropriate internal standard. check_lcms->sol_lcms Yes

References

Technical Support Center: Mass Spectrometry Analysis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with adduct formation during the mass spectrometry (MS) analysis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA and other long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing multiple peaks in my mass spectrum for a single analyte?

A1: You are likely observing the formation of adduct ions. In electrospray ionization (ESI), your target molecule, this compound, can associate with various ions present in the solvent or sample matrix. This results in multiple signals, such as the protonated molecule [M+H]+, as well as adducts with sodium [M+Na]+, potassium [M+K]+, or ammonium (B1175870) [M+NH4]+.[1][2] This phenomenon is common for polar molecules and lipids, and it can split your total ion current among several species, potentially reducing the sensitivity for any single one.[3][4]

Q2: What are the most common adducts I should expect for this compound?

A2: For a large, polar molecule like this compound, especially in positive ion ESI mode, the most common species are the protonated molecule [M+H]+ and adducts with alkali metals and ammonium ions. The large Coenzyme A moiety makes it particularly susceptible to cationization.[5][6]

Q3: How can I confidently identify the different adducts in my spectrum?

A3: Adducts can be identified by the specific mass difference between their mass-to-charge ratio (m/z) and the protonated molecule [M+H]+ (or the neutral molecule, M). You can use the high mass accuracy of modern mass spectrometers to calculate these differences.[1][7] For example, a sodium adduct [M+Na]+ will appear 21.982 Da higher than the [M+H]+ peak.[7]

Quantitative Data Summary

The following table summarizes the expected mass differences for common adducts of this compound. The neutral monoisotopic mass of this compound (C₄₄H₈₀N₇O₁₈P₃S) is approximately 1115.45 Da.

Adduct IonFormulaChargeMass Added (Da)Δ m/z from [M+H]⁺Expected m/z
Protonated[M+H]⁺+11.00780~1116.46
Sodiated[M+Na]⁺+122.9898+21.9820~1138.44
Potassiated[M+K]⁺+138.9637+37.9559~1154.41
Ammoniated[M+NH₄]⁺+118.0344+17.0266~1133.48
Doubly Charged[M+2H]²⁺+22.0156N/A~558.73

Mass values are based on the most common isotopes.[7]

Troubleshooting Guide

Problem: My analyte signal is split between [M+H]+, [M+Na]+, and [M+K]+, reducing sensitivity.

This is a classic issue caused by alkali metal contamination, which is often unavoidable in biological samples and from laboratory sources.[1]

Visualizing the Problem: Adduct Formation

G M (S)-3-Hydroxy-21- methyldocosanoyl-CoA (M) H [M+H]+ M->H + H+ Na [M+Na]+ M->Na + Na+ K [M+K]+ M->K + K+ NH4 [M+NH4]+ M->NH4 + NH4+

Caption: Common adducts formed from the parent molecule in ESI-MS.

Solution 1: Suppress Metal Adducts by Lowering pH

By adding a source of protons to the mobile phase, you can drive the equilibrium towards the formation of the [M+H]+ ion.[1]

  • Action: Add 0.1% formic acid to your mobile phases.

  • Expected Outcome: A significant increase in the [M+H]+ signal and a corresponding decrease in [M+Na]+ and [M+K]+ signals. This is often the most direct way to consolidate ion current into a single species.[8][9]

Solution 2: Promote a Single, Stable Adduct

In some cases, especially for neutral lipids, promoting a single adduct like [M+NH4]+ can provide better sensitivity and reproducibility than trying to force protonation.[5]

  • Action: Add 5-10 mM ammonium acetate (B1210297) or ammonium formate (B1220265) to your mobile phases.

  • Expected Outcome: The [M+NH4]+ ion will become the dominant species. This can be advantageous as ammonium adducts are often stable and fragment predictably.[10]

Solution 3: Minimize the Source of Contamination

Proactively reducing sources of sodium and potassium can prevent the problem from occurring.

  • Action: See the detailed protocol below for minimizing alkali metal contamination.

  • Expected Outcome: Lower background levels of sodium and potassium, leading to a naturally higher ratio of [M+H]+ to metal adducts.

Visualizing the Workflow: Troubleshooting Adducts

G start Problem: Multiple Adducts or Low Signal check_source Identify Sources of Na+/K+ Contamination start->check_source add_acid Strategy 1: Add 0.1% Formic Acid to Mobile Phase check_source->add_acid Goal: Consolidate to [M+H]+ add_ammonium Strategy 2: Add 5-10 mM Ammonium Acetate to Mobile Phase check_source->add_ammonium Goal: Consolidate to [M+NH4]+ sum_adducts Strategy 3: Sum Major Adducts for Quantification check_source->sum_adducts Goal: Improve Quantitation result_h Dominant [M+H]+ Ion add_acid->result_h result_nh4 Dominant [M+NH4]+ Ion add_ammonium->result_nh4 result_quant Improved Quantitative Accuracy sum_adducts->result_quant

Caption: A logical workflow for troubleshooting adduct-related issues.

Problem: How does adduct formation affect my quantitative results?

Relying on a single adduct for quantification when multiple adducts are present can lead to significant inaccuracies, with errors reported as high as 70%.[3][4] The ratio of adducts can vary between samples due to matrix effects, leading to poor reproducibility.[4][11]

  • Best Practice: For the most accurate quantification, sum the peak areas of all major adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+). This approach provides a more robust measure of the total analyte concentration, correcting for variability in adduct formation.[3]

Experimental Protocols

Protocol 1: Minimizing Alkali Metal Contamination

This protocol details steps to reduce the introduction of sodium and potassium ions into your LC-MS workflow.

  • Glassware and Plasticware:

    • Avoid using glass volumetric flasks and bottles for mobile phase preparation and storage. Use polypropylene (B1209903) or other high-purity plastic containers.

    • If glassware must be used, rinse thoroughly with high-purity water and then with the final mobile phase solvent before use.

    • Use polypropylene autosampler vials and plates instead of glass.

  • Solvents and Reagents:

    • Use only the highest purity solvents available (e.g., LC-MS grade).

    • Be aware that even high-purity solvents can contain trace levels of alkali metals.[12]

    • Prepare fresh mobile phases daily to minimize leaching from container walls.

  • Sample Preparation:

    • Recognize that biological samples are a significant source of sodium and potassium.[1] While difficult to eliminate, be consistent in your sample handling and extraction procedures to ensure matrix effects are as uniform as possible.

    • Avoid using buffers containing sodium or potassium salts (e.g., phosphate-buffered saline). If necessary, perform a thorough desalting step (e.g., solid-phase extraction) before analysis.

Visualizing Contamination Sources

G center LC-MS System glass Glassware glass->center Na+, K+ solvents Solvents & Reagents solvents->center Na+, K+ sample Biological Sample Matrix sample->center Na+, K+ buffers Buffers (PBS, etc.) buffers->center Na+, K+

Caption: Common laboratory sources of alkali metal contamination.

Protocol 2: Recommended LC-MS Method for Promoting a Dominant Ion

This protocol provides a starting point for developing a robust LC-MS method for this compound.

  • Chromatography:

    • Column: Reversed-phase C18 column suitable for lipids (e.g., 100 x 2.1 mm, < 3 µm particle size).

    • Mobile Phase A (Aqueous):

      • For [M+H]+: 95:5 Water:Acetonitrile with 0.1% Formic Acid.

      • For [M+NH4]+: Water with 10 mM Ammonium Acetate.[13]

    • Mobile Phase B (Organic):

      • For [M+H]+: 95:5 Isopropanol:Acetonitrile with 0.1% Formic Acid.

      • For [M+NH4]+: Acetonitrile with 10 mM Ammonium Acetate.[13]

    • Gradient: Develop a suitable gradient from aqueous to organic to ensure proper retention and elution of the long-chain acyl-CoA.

  • Mass Spectrometry (Positive ESI Mode):

    • Scan Mode: Perform an initial full scan (e.g., m/z 500-1500) to identify all adducts present.

    • Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperatures) by infusing a standard of a similar long-chain acyl-CoA to maximize the signal of the desired ion ([M+H]+ or [M+NH4]+).

    • MS/MS Fragmentation: For acyl-CoAs, a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 Da) is common in MS/MS experiments.[14][15] This can be used to set up highly specific Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) experiments for quantification.

      • Example Transition for [M+H]+: m/z 1116.5 → m/z 609.5

      • Example Transition for [M+NH4]+: m/z 1133.5 → m/z 626.5

References

refining cell lysis protocol for (S)-3-Hydroxy-21-methyldocosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining cell lysis protocols for the analysis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA, a very-long-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the cell lysis protocol for acyl-CoA analysis?

A1: The most critical step is the rapid and effective quenching of metabolic activity to prevent the degradation of acyl-CoAs.[1] These molecules are highly unstable, and their levels can change rapidly upon cell stress or death. Immediate quenching, typically with ice-cold solutions, is paramount to obtaining accurate quantitative data.

Q2: Which cell lysis method is recommended for extracting this compound?

A2: A chemical lysis method using organic solvents is generally preferred for the extraction of long-chain acyl-CoAs.[2] Mechanical methods like sonication can generate heat, which may degrade the target analyte.[3] A common approach involves immediate cell harvesting and lysis in an ice-cold solvent mixture, such as 80% methanol (B129727), which has been shown to yield high mass spectrometry intensities for acyl-CoAs.[4][5]

Q3: What type of internal standard should be used for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. However, given the specificity of this molecule, a suitable alternative is an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0) or nonadecanoyl-CoA (C19:0), as these are typically not abundant in biological samples.[1]

Q4: How should I store my cell extracts to ensure the stability of this compound?

A4: For long-term storage, cell extracts should be stored as dry pellets at -80°C.[1] It is recommended to reconstitute the samples in a suitable solvent, such as methanol or a buffered solution like 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), immediately before analysis to minimize degradation.[6]

Q5: What analytical technique is most suitable for the quantitative analysis of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying long-chain fatty acyl-CoAs.[7][8][9][10] This technique allows for the separation of the analyte from other cellular components and its precise quantification based on its mass-to-charge ratio and fragmentation pattern.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal for this compound Sample degradation due to slow quenching or improper storage.Ensure rapid quenching of cells on ice and store extracts as dry pellets at -80°C.[1] Reconstitute just prior to analysis.
Inefficient cell lysis and extraction.Optimize the lysis buffer. An 80% methanol solution is often effective.[4][5] Ensure complete cell disruption.
Poor recovery during sample cleanup.If using solid-phase extraction (SPE), ensure the cartridge and elution method are optimized for very-long-chain fatty acyl-CoAs. Consider methods that do not require an SPE step.
Analyte loss due to adsorption to surfaces.The phosphate (B84403) groups on acyl-CoAs can adhere to plastic and glass surfaces. Use low-adsorption microcentrifuge tubes and pipette tips.
High Variability Between Replicates Inconsistent cell counting or sample handling.Ensure accurate and consistent cell numbers for each replicate. Maintain consistent timing and temperature throughout the lysis and extraction process.
Incomplete cell lysis.Visually inspect the cell lysate under a microscope to confirm complete lysis.[11] If necessary, adjust the volume of lysis buffer or the incubation time.
Inefficient internal standard addition.Add the internal standard to the lysis buffer before adding it to the cells to ensure consistent mixing with the sample.
Poor Chromatographic Peak Shape Suboptimal mobile phase composition.For reversed-phase chromatography of long-chain acyl-CoAs, a mobile phase with a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape.[7][10]
Column contamination.Use a guard column and replace it frequently, especially when analyzing complex biological samples.[9]
Inaccurate Quantification Matrix effects from co-eluting species.Optimize the chromatographic separation to resolve the analyte from interfering compounds. A longer gradient or a different column chemistry may be necessary.
Non-linearity of the calibration curve.Construct the calibration curve using a matrix that closely matches the biological samples to account for matrix effects. A weighted linear regression may improve accuracy at lower concentrations.[1]

Experimental Protocols

Cell Lysis and Extraction Protocol for this compound Analysis

This protocol is designed for the extraction of very-long-chain acyl-CoAs from cultured mammalian cells for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol containing an appropriate internal standard (e.g., 100 pmol of C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, low-adsorption)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Lysis:

    • After the final PBS wash, add 1 mL of ice-cold 80% methanol (containing the internal standard) directly to the cell plate (for adherent cells) or resuspend the cell pellet (for suspension cells).

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Lysate Clarification:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate the lysate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.

  • Sample Drying:

    • Dry the supernatant to a pellet using a vacuum concentrator or a stream of nitrogen. Avoid excessive heat.

  • Sample Reconstitution:

    • Immediately prior to LC-MS/MS analysis, reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 7).[6]

    • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Quantitative Data

The following table summarizes representative quantitative data for various acyl-CoA species in different human cell lines, as reported in the literature. Note that the absolute amounts of this compound will be specific to the cell type and experimental conditions and will need to be determined empirically.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.64--
Propionyl-CoA3.53--
Succinyl-CoA25.47--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~3
C18:1-CoA-~6~2.5
Data is compiled from published literature and is intended for comparative purposes only.[6] Actual values may vary based on experimental conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Cultured Cells harvest Cell Harvesting & Washing (Ice-Cold PBS) start->harvest lysis Metabolic Quenching & Lysis (80% Methanol + Internal Standard) harvest->lysis precipitate Protein Precipitation (20 min on ice) lysis->precipitate centrifuge1 Centrifugation (15,000 x g, 10 min, 4°C) precipitate->centrifuge1 collect Collect Supernatant centrifuge1->collect dry Dry Extract (Vacuum Concentrator) collect->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute centrifuge2 Centrifugation (15,000 x g, 5 min, 4°C) reconstitute->centrifuge2 inject LC-MS/MS Analysis centrifuge2->inject data Data Acquisition & Quantification inject->data

Caption: Experimental workflow for acyl-CoA extraction and analysis.

Troubleshooting_Logic cluster_degradation Degradation Issues cluster_extraction Extraction Issues cluster_solutions Solutions start Low or No Analyte Signal slow_quench Slow Quenching? start->slow_quench inefficient_lysis Inefficient Lysis? start->inefficient_lysis improper_storage Improper Storage? slow_quench->improper_storage sol_quench Use ice-cold reagents and work quickly. slow_quench->sol_quench sol_storage Store as dry pellet at -80°C. improper_storage->sol_storage poor_recovery Poor SPE Recovery? inefficient_lysis->poor_recovery sol_lysis Optimize lysis buffer (e.g., 80% Methanol). inefficient_lysis->sol_lysis adsorption Adsorption to Surfaces? poor_recovery->adsorption sol_recovery Optimize SPE or avoid this step. poor_recovery->sol_recovery sol_adsorption Use low-adsorption plasticware. adsorption->sol_adsorption

Caption: Troubleshooting logic for low analyte signal.

Fatty_Acid_Metabolism cluster_downstream Potential Metabolic Fates cluster_regulation Regulatory Inputs VLCFA (S)-3-Hydroxy-21- methyldocosanoic Acid (Precursor) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Target_Acyl_CoA This compound (Analyte of Interest) Acyl_CoA_Synthetase->Target_Acyl_CoA Beta_Oxidation Peroxisomal Beta-Oxidation Target_Acyl_CoA->Beta_Oxidation Elongation Further Elongation Target_Acyl_CoA->Elongation Lipid_Synthesis Incorporation into Complex Lipids Target_Acyl_CoA->Lipid_Synthesis Nutrient_Status Nutrient Status Nutrient_Status->Acyl_CoA_Synthetase Hormonal_Signals Hormonal Signals Hormonal_Signals->Acyl_CoA_Synthetase

References

Validation & Comparative

A Comparative Analysis of (S)-3-Hydroxy-Very-Long-Chain-Acyl-CoA Levels in Healthy vs. Diseased Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-3-Hydroxy-21-methyldocosanoyl-CoA and related very-long-chain 3-hydroxyacyl-CoA levels in healthy versus diseased tissues. The focus is on inherited metabolic disorders where the catabolism of these fatty acid intermediates is impaired. This document summarizes quantitative data, details experimental protocols for measurement, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is a specific very-long-chain 3-hydroxyacyl-coenzyme A. While literature on this exact molecule is scarce, its metabolism falls within the broader pathway of very-long-chain fatty acid β-oxidation. Deficiencies in enzymes within this pathway lead to the accumulation of toxic intermediates, including various long-chain and very-long-chain 3-hydroxyacyl-CoAs. This accumulation is a hallmark of diseases such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. These are autosomal recessive genetic disorders that can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction.[1][2] The accumulation of these lipid intermediates is believed to contribute significantly to the pathophysiology of these conditions.[3]

Data Presentation: Comparative Levels of Long-Chain Acyl-CoAs

The following table summarizes quantitative data on the levels of various long-chain acyl-CoAs in muscle tissue from a mouse model of VLCAD deficiency compared to healthy (wild-type) mice, both at rest (sedentary) and after exercise. While not specific to this compound, these data for other long-chain acyl-CoAs provide a clear indication of the metabolic dysregulation in diseased tissue.

Acyl-CoA SpeciesConditionHealthy (Wild-Type) Muscle (nmol/g wet weight)Diseased (VLCAD-/-) Muscle (nmol/g wet weight)
C16:0-CoA Sedentary~6.05.95 ± 0.33
Exercised~6.08.71 ± 0.42
C18:2-CoA Sedentary~4.54.48 ± 0.51
Exercised~4.59.03 ± 0.93
C18:1-CoA Sedentary~7.57.70 ± 0.30
Exercised~7.514.82 ± 1.20

Data adapted from Spiekerkoetter et al., 2009.[3]

Experimental Protocols

The quantification of very-long-chain acyl-CoAs in biological tissues is typically achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of these low-abundance metabolites.

Protocol for Acyl-CoA Extraction and Quantification from Tissue

1. Tissue Homogenization:

  • A known weight of frozen tissue (e.g., 50-100 mg) is homogenized in a cold solvent mixture, typically an acidic solution of isopropanol (B130326) and water, to precipitate proteins and extract the acyl-CoAs.

  • An internal standard, such as a stable isotope-labeled acyl-CoA (e.g., [¹³C₈]octanoyl-CoA), is added at the beginning of the extraction to account for sample loss during processing.

2. Solid-Phase Extraction (SPE):

  • The homogenate is centrifuged, and the supernatant containing the acyl-CoAs is collected.

  • The supernatant is then passed through an SPE cartridge (e.g., a C18 cartridge) to purify the acyl-CoAs from other cellular components.

  • The cartridge is washed with a series of solvents to remove interfering substances.

  • The acyl-CoAs are then eluted from the cartridge using a solvent mixture, typically containing a weak base to ensure the deprotonation and elution of the acidic acyl-CoA molecules.

3. LC-MS/MS Analysis:

  • The eluted acyl-CoAs are dried and reconstituted in a solvent suitable for injection into the LC-MS/MS system.

  • Separation of the different acyl-CoA species is achieved using a reversed-phase chromatography column.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the target acyl-CoAs and the internal standard.

  • The concentration of each acyl-CoA is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of acyl-CoA standards.

Mandatory Visualizations

Signaling Pathway

Fatty_Acid_Beta_Oxidation cluster_disease LCHAD Deficiency Fatty_Acyl_CoA Very-Long-Chain Fatty Acyl-CoA VLCAD VLCAD Fatty_Acyl_CoA->VLCAD FAD -> FADH2 Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (e.g., (S)-3-Hydroxy-21- methyldocosanoyl-CoA) Toxic_Metabolites Accumulation of Toxic Intermediates Hydroxyacyl_CoA->Toxic_Metabolites LCHAD LCHAD Hydroxyacyl_CoA->LCHAD NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Shorter Acyl-CoA Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Cellular_Damage Cellular Damage (Cardiomyopathy, Myopathy) Toxic_Metabolites->Cellular_Damage VLCAD->Enoyl_CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA LCHAD->Ketoacyl_CoA Thiolase->Shorter_Acyl_CoA Thiolase->Acetyl_CoA

Caption: Mitochondrial very-long-chain fatty acid β-oxidation pathway.

Experimental Workflow

Experimental_Workflow Tissue_Sample Healthy or Diseased Tissue Sample Homogenization Homogenization in Acidic Isopropanol Tissue_Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution of Acyl-CoAs SPE->Elution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Elution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Comparison Comparison of Acyl-CoA Levels Data_Analysis->Comparison

References

The Untapped Potential of Novel Very-Long-Chain Fatty Acyl-CoAs as Disease Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount for the early diagnosis, prognostic assessment, and therapeutic monitoring of metabolic disorders. While significant progress has been made in discovering biomarkers for various conditions, the validation of novel molecules remains a critical challenge. This guide provides a comparative analysis of established biomarkers for disorders of very-long-chain fatty acid (VLCFA) metabolism, with a special focus on the potential, yet unvalidated, role of molecules like (S)-3-Hydroxy-21-methyldocosanoyl-CoA.

The Landscape of Very-Long-Chain Fatty Acid Metabolism and Associated Disorders

Very-long-chain fatty acids are crucial components of cellular lipids and play vital roles in various biological processes.[1][2] The metabolism of these molecules, primarily occurring in peroxisomes, involves a series of enzymatic reactions, including their activation to acyl-CoA derivatives and subsequent β-oxidation.[3][4] Genetic defects in the enzymes or transporters involved in this pathway can lead to the accumulation of VLCFAs and their intermediates, resulting in severe and often life-threatening conditions known as peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorder (ZSD).[5][6][7]

The clinical presentation of these disorders is heterogeneous, with manifestations including neurological abnormalities, liver dysfunction, and skeletal defects.[3][8] Early and accurate diagnosis is therefore crucial for patient management and genetic counseling.

Current Gold Standard Biomarkers for Peroxisomal Disorders

The diagnosis of PBDs currently relies on the measurement of specific biomarkers in plasma and other biological fluids. The most well-established of these are the total levels of very-long-chain fatty acids, particularly hexacosanoic acid (C26:0) and the ratio of C26:0 to docosanoic acid (C22:0) or tetracosanoic acid (C24:0).[3][9]

BiomarkerDisease AssociationMatrixTypical Findings in DiseaseSensitivity & Specificity
Hexacosanoic Acid (C26:0) Zellweger Spectrum Disorder, X-linked AdrenoleukodystrophyPlasma, FibroblastsSignificantly elevated levelsHigh sensitivity and specificity, especially when used in ratios.
C26:0/C22:0 Ratio Zellweger Spectrum Disorder, X-linked AdrenoleukodystrophyPlasmaMarkedly increased ratioConsidered a more reliable diagnostic marker than C26:0 alone.
C24:0/C22:0 Ratio Zellweger Spectrum Disorder, X-linked AdrenoleukodystrophyPlasmaIncreased ratioOften used in conjunction with the C26:0/C22:0 ratio.
Phytanic and Pristanic Acids Refsum Disease, Zellweger Spectrum DisorderPlasmaElevated levelsKey diagnostic markers for disorders of phytanic acid metabolism.
Pipecolic Acid Zellweger Spectrum DisorderPlasma, UrineElevated levelsA non-specific but often elevated marker in PBDs.
Bile Acid Intermediates (DHCA, THCA) Zellweger Spectrum DisorderPlasma, UrineAccumulation of di- and trihydroxycholestanoic acidReflects impaired peroxisomal bile acid synthesis.

The Case for Novel Biomarkers: Where Does this compound Fit?

While the existing biomarkers are effective, the search for novel molecules with potentially higher sensitivity, specificity, or prognostic value is ongoing. This compound, as a hydroxylated and methylated very-long-chain fatty acyl-CoA, represents a class of molecules that could theoretically accumulate in PBDs due to impaired β-oxidation.

Hypothetical Significance:

  • Increased Specificity: The unique methyl-branch and hydroxylation could point to a specific enzymatic step that is deficient, potentially allowing for a more refined diagnosis than total VLCFA levels.

  • Early Detection: Intermediates in a metabolic pathway may accumulate before the final substrate, potentially offering a window for earlier diagnosis.

  • Therapeutic Monitoring: Changes in the levels of such a specific intermediate could be a more sensitive indicator of therapeutic response than the more abundant, and potentially less dynamic, total VLCFA pool.

However, it is crucial to emphasize that This compound is not currently a validated biomarker. There is a lack of published studies demonstrating its clinical utility, analytical validation for diagnostic use, or comparison to existing biomarkers.

The Path to Validation: A Roadmap for Novel Biomarker Discovery

For a molecule like this compound to be considered a validated biomarker, a rigorous, multi-step process is required.

cluster_Discovery Discovery Phase cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation A Metabolomic Profiling of Patient Samples B Identification of Novel, Dysregulated Molecules A->B C Development of a Specific & Sensitive Assay (e.g., LC-MS/MS) B->C Candidate Biomarker D Assay Validation (Accuracy, Precision, Linearity, Robustness) C->D E Case-Control Studies to Establish Diagnostic Cut-offs D->E Validated Assay F Longitudinal Studies for Prognostic & Therapeutic Monitoring Value E->F G Comparison with Gold Standard Biomarkers E->G

Caption: A simplified workflow for the validation of a novel biomarker.

Experimental Protocols for Established VLCFA Biomarker Analysis

The quantitative analysis of VLCFAs is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of C26:0, C24:0, and C22:0 in Plasma by GC-MS

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled C26:0) is added to a known volume of plasma.

    • Lipids are extracted from the plasma using a solvent mixture (e.g., chloroform:methanol).

    • The extracted lipids are hydrolyzed to release free fatty acids.

    • The fatty acids are then derivatized (e.g., to methyl esters) to increase their volatility for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph.

    • The fatty acid methyl esters are separated based on their boiling points and interaction with the GC column.

    • The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects and quantifies the specific ions corresponding to the target fatty acid derivatives and the internal standard.

  • Data Analysis:

    • The concentration of each fatty acid is calculated by comparing the peak area of the analyte to that of the internal standard.

    • The diagnostic ratios (C26:0/C22:0 and C24:0/C22:0) are then calculated.

Signaling and Metabolic Pathways

The accumulation of VLCFAs in peroxisomal disorders is a direct consequence of defects in their β-oxidation pathway.

cluster_peroxisome Peroxisomal β-Oxidation VLCFA Very-Long-Chain Fatty Acid (VLCFA) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Defect Enzymatic Defect in PBDs VLCFA_CoA->Defect Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Enzyme Enoyl_CoA->Defect Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Enzyme Hydroxyacyl_CoA->Defect Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Ketoacyl_CoA->Defect Accumulation Accumulation of VLCFA & Intermediates Defect->Accumulation

Caption: Peroxisomal β-oxidation pathway and the impact of enzymatic defects.

Conclusion

The field of biomarker discovery for metabolic disorders is continuously evolving. While established markers like C26:0 provide a solid foundation for the diagnosis of peroxisomal disorders, there is always room for improvement. Novel molecules such as this compound hold theoretical promise but require extensive validation before they can be integrated into clinical practice. This guide serves to highlight both the current standards and the future directions in this critical area of research, emphasizing the rigorous pathway from a potential candidate to a clinically validated biomarker.

References

A Comparative Guide to the Cross-Validation of (S)-3-Hydroxy-21-methyldocosanoyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid metabolites is critical for understanding cellular metabolism and advancing therapeutic research. (S)-3-Hydroxy-21-methyldocosanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule, and its accurate measurement is essential for studies involving fatty acid metabolism.

While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide provides an objective comparison of the principal analytical techniques used for the quantification of long-chain acyl-CoAs. The performance of these methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS)—is compared using supporting data from the analysis of similar molecules.

At a Glance: Key Performance Metrics

The choice of an analytical method is heavily dependent on its performance characteristics. The following table summarizes typical quantitative performance data for the analysis of acyl-CoAs and related lipids, offering a benchmark for methodological selection.

Performance MetricLC-MS/MS (for Acyl-CoAs)HPLC-UV (for Acyl-CoAs)GC-MS (for related lipids, post-derivatization)
Linearity (R²) > 0.99[1]Typically > 0.99≥ 0.999[2]
Limit of Detection (LOD) 1-5 fmol[3]0.114 pmol (for CoA)[4]0.033 - 0.260 mg/mL[2]
Limit of Quantification (LOQ) Low fmol to pmol range0.36 pmol (for Acetyl-CoA)[4]0.099 - 0.789 mg/mL[2]
Accuracy (Recovery %) 90 - 111%[3]95 - 97%[5]~97%[2]
Precision (RSD %) < 15%1 - 3% for biological samples[5]< 2.2%[2]

Delving into the Methodologies

A thorough understanding of the experimental protocols is crucial for successful implementation and data interpretation. Below are representative methodologies for the analysis of long-chain acyl-CoAs using the compared techniques.

The general workflow for quantifying acyl-CoAs from biological samples involves several key stages, from extraction to data analysis. The specific steps may vary depending on the chosen analytical technique.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Extract Extraction (e.g., 5% PCA) Sample->Extract Neutralize Neutralization (e.g., 2M KOH) Extract->Neutralize Deriv Derivatization (GC-MS Only) Neutralize->Deriv Optional Sep Chromatographic Separation Neutralize->Sep LC-MS/MS / HPLC Deriv->Sep GC-MS Detect Detection Sep->Detect Quant Quantification Detect->Quant Validate Validation Quant->Validate

General experimental workflow for Acyl-CoA analysis.

LC-MS/MS is the most sensitive and selective method for quantifying a wide range of acyl-CoA species.[6][7] It allows for the simultaneous measurement of multiple analytes with high precision.

Experimental Protocol:

  • Sample Extraction:

    • Homogenize cell pellets or tissues in a cold solution, such as 5% perchloric acid (PCA) containing a suitable internal standard.[4][8]

    • Incubate on ice and centrifuge at high speed (e.g., 14,000 x g) at 4°C.[4]

    • Transfer the supernatant and neutralize with a base like 2M potassium hydroxide (B78521) (KOH).[8]

    • Centrifuge to remove the precipitate, and collect the supernatant for analysis.[8]

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 × 2.0 mm, 3 µm) is commonly used.[9]

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH adjusted to 8.5 with ammonium hydroxide.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: A linear gradient is employed, starting with a low percentage of mobile phase B, increasing to a high percentage to elute the long-chain acyl-CoAs, and then re-equilibrating. For example: 0-5 min, 20% to 95% B; 5-14.5 min, hold at 95% B; 15-20 min, return to 20% B.[9]

    • Flow Rate: 0.2 mL/min.[9]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[10] This involves selecting a specific precursor ion (the molecular weight of the acyl-CoA) and a characteristic product ion (fragment) to monitor. For many acyl-CoAs, a common fragmentation involves the neutral loss of the adenosine (B11128) diphosphate (B83284) portion.[9]

HPLC-UV is a robust and widely accessible method for acyl-CoA analysis. While less sensitive than LC-MS/MS, it provides reliable quantification, particularly for more abundant species.[4][5]

Experimental Protocol:

  • Sample Extraction: The extraction protocol is similar to that used for LC-MS/MS, involving acid precipitation and neutralization.[4]

  • Chromatography:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A buffer system is used, often involving a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.

    • Detection: UV detection is typically set at 254 nm or 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[10]

  • Quantification: Concentration is determined by comparing the peak area of the analyte to a calibration curve generated from authentic standards. The method's sensitivity is in the picomole range.[4]

GC-MS is a powerful technique for lipid analysis, known for its high chromatographic resolution. However, because acyl-CoAs are large and non-volatile, they require a derivatization step to convert them into smaller, more volatile compounds (typically fatty acid methyl esters, FAMEs) before analysis.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extract total lipids from the biological sample using a solvent mixture like chloroform/methanol.

    • Perform hydrolysis to cleave the fatty acid from the CoA molecule.

    • Derivatize the resulting free fatty acids to FAMEs using a reagent such as boron trifluoride-methanol or by silylation.[11]

  • Chromatography:

    • Column: A capillary column suitable for FAME analysis (e.g., a DB-23 or similar).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of saturation.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Analysis: The mass spectrometer identifies the FAMEs based on their unique fragmentation patterns. Quantification is performed using selected ion monitoring (SIM) or by integrating the total ion chromatogram peak area against a standard curve.

Metabolic Context and Method Selection

This compound is an intermediate in fatty acid metabolism, likely fatty acid beta-oxidation. Understanding this pathway is key to interpreting quantitative data.

Pathway cluster_pathway Fatty Acid Beta-Oxidation (Simplified) LCA Long-Chain Acyl-CoA Enoyl Trans-Δ2-Enoyl-CoA LCA->Enoyl Acyl-CoA Dehydrogenase Hydroxy (S)-3-Hydroxyacyl-CoA Enoyl->Hydroxy Enoyl-CoA Hydratase Keto 3-Ketoacyl-CoA Hydroxy->Keto 3-Hydroxyacyl-CoA Dehydrogenase SCA Shortened Acyl-CoA Keto->SCA Thiolase Acetyl Acetyl-CoA Keto->Acetyl Thiolase

Simplified fatty acid beta-oxidation pathway.

The choice between quantification methods depends on the specific requirements of the research. The following decision tree can guide the selection process.

Decision_Tree start Start: Need to quantify This compound q1 Highest sensitivity and specificity required? start->q1 q2 Need to analyze intact molecule directly? q1->q2 No lcms LC-MS/MS (Recommended) q1->lcms Yes q3 Limited access to MS? Robustness is key? q2->q3 Yes gcms GC-MS (Requires derivatization) q2->gcms No q3->lcms No hplc HPLC-UV q3->hplc Yes

Decision tree for selecting an analytical method.

References

A Comparative Analysis of (S)- and (R)-3-Hydroxy-21-methyldocosanoyl-CoA Isomers in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of very long-chain fatty acids occurs primarily in peroxisomes, where a series of enzymatic reactions shorten the fatty acid chain. A key step in this pathway is the hydration of an enoyl-CoA to a 3-hydroxyacyl-CoA and its subsequent dehydrogenation. These reactions are catalyzed by bifunctional enzymes with strict stereospecificity, leading to distinct metabolic fates for the (S)- and (R)-isomers of 3-hydroxyacyl-CoAs.

Comparative Data Summary

The functional differences between the (S)- and (R)-isomers of 3-Hydroxy-21-methyldocosanoyl-CoA are dictated by the stereospecificity of the peroxisomal bifunctional enzymes. The (S)-isomer is a substrate for the L-bifunctional protein (L-PBE), while the (R)-isomer is processed by the D-bifunctional protein (D-PBE).

Feature(S)-3-Hydroxy-21-methyldocosanoyl-CoA(R)-3-Hydroxy-21-methyldocosanoyl-CoA
Metabolizing Enzyme L-Bifunctional Protein (L-PBE, also known as MFP-1 or EHHADH)[1]D-Bifunctional Protein (D-PBE, also known as MFP-2 or HSD17B4)[1][2]
Metabolic Pathway Peroxisomal β-oxidation of straight-chain fatty acids and dicarboxylic acids[1]Peroxisomal β-oxidation of branched-chain fatty acids and bile acid intermediates[3]
Next Metabolic Step Dehydrogenation to 3-keto-21-methyldocosanoyl-CoA by the L-3-hydroxyacyl-CoA dehydrogenase domain of L-PBE.[1]Dehydrogenation to 3-keto-21-methyldocosanoyl-CoA by the D-3-hydroxyacyl-CoA dehydrogenase domain of D-PBE.[3]
Potential for Accumulation in Disease Accumulation may occur in deficiencies of L-PBE.Accumulation is a hallmark of D-bifunctional protein deficiency (D-BPD), a severe peroxisomal disorder.[3][4][5]
Physiological Significance Intermediate in the standard peroxisomal β-oxidation of VLCFAs.Intermediate in the degradation pathway of specific branched-chain fatty acids.

Signaling Pathways and Metabolic Fate

The differential metabolism of the (S)- and (R)-isomers of 3-Hydroxy-21-methyldocosanoyl-CoA is depicted in the following diagram of the peroxisomal β-oxidation pathway.

Peroxisomal_Beta_Oxidation cluster_S_pathway (S)-Isomer Pathway cluster_R_pathway (R)-Isomer Pathway Enoyl_CoA 21-Methyldocosenoyl-CoA S_Hydroxyacyl_CoA This compound Enoyl_CoA->S_Hydroxyacyl_CoA L-PBE (Hydratase) Ketoacyl_CoA_S 3-Keto-21-methyldocosanoyl-CoA S_Hydroxyacyl_CoA->Ketoacyl_CoA_S L-PBE (Dehydrogenase) Thiolase_S Thiolase Ketoacyl_CoA_S->Thiolase_S Shortened_Acyl_CoA_S 19-Methyl-eicosanoyl-CoA + Acetyl-CoA Thiolase_S->Shortened_Acyl_CoA_S Enoyl_CoA_R 21-Methyldocosenoyl-CoA R_Hydroxyacyl_CoA (R)-3-Hydroxy-21-methyldocosanoyl-CoA Enoyl_CoA_R->R_Hydroxyacyl_CoA D-PBE (Hydratase) Ketoacyl_CoA_R 3-Keto-21-methyldocosanoyl-CoA R_Hydroxyacyl_CoA->Ketoacyl_CoA_R D-PBE (Dehydrogenase) Thiolase_R Thiolase Ketoacyl_CoA_R->Thiolase_R Shortened_Acyl_CoA_R 19-Methyl-eicosanoyl-CoA + Acetyl-CoA Thiolase_R->Shortened_Acyl_CoA_R

Caption: Peroxisomal β-oxidation pathways for (S)- and (R)-3-hydroxyacyl-CoA isomers.

Experimental Protocols

To experimentally validate the inferred functional differences between the (S)- and (R)-isomers of 3-Hydroxy-21-methyldocosanoyl-CoA, the following experimental approaches could be employed.

Enzymatic Assays with Purified Proteins

Objective: To determine the kinetic parameters of L-PBE and D-PBE with the (S)- and (R)-isomers.

Methodology:

  • Synthesis of Substrates: Synthesize and purify (S)- and (R)-3-Hydroxy-21-methyldocosanoyl-CoA.

  • Protein Expression and Purification: Express and purify recombinant human L-PBE and D-PBE.

  • Enzyme Kinetics:

    • Perform dehydrogenase activity assays by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of each isomer.

    • Vary the substrate concentration to determine Km and Vmax for each enzyme-substrate pair.

    • The reaction mixture would contain buffer (e.g., 100 mM Tris-HCl, pH 8.5), NAD+, the purified enzyme, and the respective 3-hydroxyacyl-CoA isomer.

Cellular Metabolism Studies

Objective: To assess the metabolism of each isomer in cultured cells.

Methodology:

  • Cell Culture: Use human fibroblast cell lines, including a normal control line, a line deficient in L-PBE, and a line deficient in D-PBE.

  • Isotope Labeling: Synthesize stable isotope-labeled versions (e.g., ¹³C or ²H) of (S)- and (R)-3-Hydroxy-21-methyldocosanoyl-CoA.

  • Incubation and Analysis:

    • Incubate the cell lines with each labeled isomer for a defined period.

    • Extract total lipids and acyl-CoAs from the cells.

    • Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the substrate and its downstream metabolic products (e.g., shortened acyl-CoAs).

    • Compare the metabolic profiles across the different cell lines to confirm the role of L-PBE and D-PBE in the metabolism of each isomer.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_enzymology Enzymatic Assays cluster_cellular Cellular Assays S_isomer (S)-Isomer Synthesis Kinetics_S Kinetic Analysis with (S)-Isomer S_isomer->Kinetics_S Incubate_S Incubate with Labeled (S)-Isomer S_isomer->Incubate_S R_isomer (R)-Isomer Synthesis Kinetics_R Kinetic Analysis with (R)-Isomer R_isomer->Kinetics_R Incubate_R Incubate with Labeled (R)-Isomer R_isomer->Incubate_R Purify_L_PBE Purify L-PBE Purify_L_PBE->Kinetics_S Purify_L_PBE->Kinetics_R Purify_D_PBE Purify D-PBE Purify_D_PBE->Kinetics_S Purify_D_PBE->Kinetics_R Cell_Culture Culture Control, L-PBE(-), D-PBE(-) Fibroblasts Cell_Culture->Incubate_S Cell_Culture->Incubate_R LCMS_Analysis LC-MS Analysis of Metabolites Incubate_S->LCMS_Analysis Incubate_R->LCMS_Analysis

Caption: Workflow for the experimental validation of isomer-specific metabolism.

Conclusion

Based on the established stereospecificity of peroxisomal β-oxidation enzymes, the (S)- and (R)-isomers of 3-Hydroxy-21-methyldocosanoyl-CoA are expected to be metabolized by distinct enzymatic pathways. The (S)-isomer is a substrate for L-bifunctional protein, while the (R)-isomer is processed by D-bifunctional protein. This fundamental difference has significant implications for understanding the normal metabolism of very long-chain fatty acids and the pathophysiology of peroxisomal disorders such as D-bifunctional protein deficiency. The proposed experimental protocols would provide the necessary data to confirm these inferred functional distinctions and quantify the kinetic preferences of the respective enzymes. This knowledge is crucial for the development of diagnostic markers and potential therapeutic strategies for related metabolic diseases.

References

A Researcher's Guide to High-Sensitivity Analysis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the accurate and sensitive quantification of long-chain fatty acyl-Coenzyme A (CoA) thioesters like (S)-3-Hydroxy-21-methyldocosanoyl-CoA is critical. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of this and structurally related molecules, with a focus on analytical sensitivity. The information presented here is synthesized from established methodologies for similar analytes, providing a framework for experimental design and instrument selection.

Comparison of Analytical Sensitivity for Long-Chain Acyl-CoAs

The table below summarizes the limits of detection (LOD) and quantification (LOQ) reported for various long-chain acyl-CoAs using different types of mass spectrometers. These values provide a benchmark for the expected sensitivity when analyzing this compound.

Analyte ClassMass Spectrometer TypeIonization ModeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Long-Chain Acyl-CoAsTriple QuadrupolePositive ESI--[1][2]
Long-Chain Acyl-CoAsIon TrapNegative ESI-0.1 pmol/µL[3]
Various Acyl-CoAsTriple QuadrupolePositive ESI0.9993 nM (Free CoA)0.9919 nM (Acetyl-CoA)[4]
Mevalonolactone (HMG-CoA reductase product)Single QuadrupolePositive ESI~6.5 pg (on-column)~16.3 pg (on-column)[5]
Hydroxydocosahexaenoic Acids (HDoHE)Triple QuadrupoleNegative ESI0.5 - 8.5 pg (on-column)-[6][7][8]

Note: The sensitivity for a specific analyte can vary depending on the sample matrix, extraction efficiency, and instrument tuning. The values presented here should be considered as a general guide.

Experimental Protocols for High-Sensitivity Analysis

A robust and reproducible experimental protocol is paramount for achieving high sensitivity in the analysis of long-chain acyl-CoAs. The following is a generalized protocol based on methods reported in the literature for similar analytes.[1][2][3][4][9]

Sample Preparation and Extraction

Solid-phase extraction (SPE) is a commonly employed technique for the purification and concentration of long-chain acyl-CoAs from biological matrices.

  • Homogenization: Homogenize tissue samples in an appropriate buffer.

  • Protein Precipitation: Precipitate proteins using an organic solvent (e.g., acetonitrile).

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then with an equilibration buffer.

    • Load the sample supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reversed-phase chromatography is typically used for the separation of long-chain acyl-CoAs.

  • Column: A C8 or C18 reversed-phase column is recommended.[9]

  • Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water.[9]

  • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[9]

  • Gradient: A binary gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest.

  • Flow Rate: A typical flow rate is 0.4 mL/min.[9]

  • Column Temperature: Maintaining the column at an elevated temperature (e.g., 42°C) can improve peak shape.[4]

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is essential for selective and sensitive detection.

  • Ionization: Electrospray ionization (ESI) is used, with both positive and negative ion modes being reported. The choice of polarity should be optimized for this compound.

  • Analysis Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), on a triple quadrupole mass spectrometer is the gold standard for quantification due to its high sensitivity and selectivity.[1][2][4]

  • Transitions: For SRM analysis, at least two specific precursor-to-product ion transitions should be optimized for the target analyte and any internal standards. A neutral loss scan of 507 Da can be used for profiling complex mixtures of acyl-CoAs.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the high-sensitivity analysis of long-chain acyl-CoAs.

Mass Spec Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Solid-Phase Extraction Tissue->Extraction Homogenate Concentration Evaporation & Reconstitution Extraction->Concentration Eluate LC Liquid Chromatography Concentration->LC Prepared Sample MS Tandem Mass Spectrometry LC->MS Separated Analytes Quantification Quantification MS->Quantification MS/MS Data

Caption: A generalized workflow for the analysis of long-chain acyl-CoAs.

Signaling Pathway Context

While a specific signaling pathway involving this compound is not detailed here, it is important to recognize its likely role in fatty acid metabolism. Long-chain acyl-CoAs are key intermediates in beta-oxidation and the synthesis of complex lipids. The analytical methods described are crucial for elucidating the precise roles of such molecules in these pathways. The diagram below represents a simplified overview of fatty acid metabolism to provide context.

Fatty Acid Metabolism Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA (S)-3-Hydroxy-21- methyldocosanoyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation Beta-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Acyl_CoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified overview of fatty acid metabolism.

By leveraging the methodologies outlined in this guide, researchers can develop highly sensitive and specific assays for the quantification of this compound, enabling a deeper understanding of its biological function and its potential as a therapeutic target or biomarker.

References

A Comparative Metabolomics Guide to the Putative Pathways of (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the likely metabolic pathways involving (S)-3-Hydroxy-21-methyldocosanoyl-CoA, a very-long-chain fatty acid (VLCFA) derivative. Given the limited direct experimental data on this specific molecule, this comparison is based on established principles of fatty acid metabolism, particularly the distinct roles of peroxisomal and mitochondrial beta-oxidation. The guide details the enzymatic steps, subcellular locations, and regulatory aspects of these pathways. Furthermore, it presents standardized experimental protocols for the comparative metabolomic analysis of VLCFA metabolism.

Metabolic Fate of this compound: A Putative Pathway

This compound is a C23, methyl-branched, hydroxylated fatty acyl-CoA. Due to its chain length, its initial catabolism is predicted to occur via the peroxisomal beta-oxidation pathway.[1] Peroxisomes are specialized in the oxidation of VLCFAs (greater than C22), which are poor substrates for mitochondrial beta-oxidation.[2] The initial cycles of beta-oxidation in the peroxisome shorten the fatty acyl chain, producing shorter-chain acyl-CoAs that are then transported to the mitochondria for complete oxidation to CO2 and water.[1]

The diagram below illustrates the proposed initial metabolic steps for this compound within the peroxisome.

G cluster_peroxisome Peroxisome mol1 This compound mol2 3-Keto-21-methyldocosanoyl-CoA mol1->mol2 Peroxisomal 3-Hydroxyacyl-CoA Dehydrogenase (HADH) mol3 21-Methylheneicosanoyl-CoA + Acetyl-CoA mol2->mol3 Peroxisomal Thiolase mol4 Transport to Mitochondria mol3->mol4 Chain Shortening

Caption: Proposed initial peroxisomal beta-oxidation of this compound.

Comparative Analysis of Fatty Acid Beta-Oxidation Pathways

The metabolism of fatty acids is compartmentalized between the peroxisomes and mitochondria. The choice of pathway is largely dependent on the chain length of the fatty acid.[3][4] The following table summarizes the key differences between these two essential pathways.

FeaturePeroxisomal Beta-OxidationMitochondrial Beta-Oxidation
Subcellular Location PeroxisomeMitochondria
Primary Substrates Very-long-chain fatty acids (>C22), branched-chain fatty acids, prostaglandins.[2]Long, medium, and short-chain fatty acids.[3]
First Enzyme Acyl-CoA OxidaseAcyl-CoA Dehydrogenase
Electron Acceptor FAD (produces H2O2)FAD (donates to electron transport chain)
Energy Production Not directly coupled to ATP synthesis.[2]Directly coupled to ATP synthesis via the electron transport chain.
Carnitine Dependence IndependentDependent for long-chain fatty acids (via CPT system).
Extent of Oxidation Incomplete; chain shortening to medium-chain acyl-CoAs.[1]Complete oxidation to acetyl-CoA.
Key Enzymes Peroxisomal bifunctional enzyme (EHHADH), Peroxisomal multifunctional enzyme type 2 (HSD17B4).[5]Mitochondrial trifunctional protein, 3-hydroxyacyl-CoA dehydrogenase (HADH).[2][6]

Experimental Protocols

Reproducible and robust experimental design is critical for comparative metabolomics. The following are generalized protocols for the analysis of fatty acyl-CoA metabolism.

This protocol is designed for the extraction of a broad range of acyl-CoAs from cell culture or tissue samples.

  • Sample Collection: Flash-freeze cell pellets or tissue samples in liquid nitrogen to quench metabolic activity.

  • Extraction Solvent: Prepare an extraction solvent of 80% Methanol (B129727) in water.

  • Homogenization: Homogenize the frozen sample in the pre-chilled extraction solvent.

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

This protocol outlines a general workflow for the targeted comparative metabolomics of acyl-CoAs.[7]

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (9:1) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoAs.

    • Data Acquisition: Acquire data for each targeted acyl-CoA based on its specific precursor and product ion transitions.

  • Data Analysis:

    • Integrate the peak areas for each acyl-CoA species.

    • Normalize the data to an internal standard and the sample amount (e.g., protein concentration).

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences between experimental groups.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for a comparative metabolomics study of fatty acid oxidation.

G cluster_workflow Comparative Metabolomics Workflow start Biological Samples (e.g., Control vs. Treated) extraction Acyl-CoA Extraction start->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Peak Integration, Normalization) lcms->data_proc stats Statistical Analysis data_proc->stats pathway Pathway Analysis & Interpretation stats->pathway

Caption: A typical workflow for fatty acyl-CoA profiling.[8]

Representative Quantitative Data

The following table presents hypothetical, yet representative, data from a comparative metabolomics experiment analyzing the acyl-CoA profiles in cells incubated with either a very-long-chain fatty acid (VLCFA, e.g., C24:0) or a long-chain fatty acid (LCFA, e.g., C16:0). This data illustrates the expected differences in metabolite abundance due to the differential engagement of peroxisomal and mitochondrial pathways.

Acyl-CoA SpeciesRelative Abundance (VLCFA Treatment)Relative Abundance (LCFA Treatment)Fold Change (VLCFA/LCFA)p-value
C24:0-CoA150.2 ± 12.55.1 ± 0.829.45< 0.001
C22:0-CoA85.6 ± 9.23.2 ± 0.526.75< 0.001
C16:0-CoA110.3 ± 10.1250.7 ± 21.30.44< 0.01
C14:0-CoA98.7 ± 8.5210.4 ± 18.90.47< 0.01
C8:0-CoA75.4 ± 6.9150.1 ± 13.20.50< 0.01
Acetyl-CoA120.5 ± 11.3280.9 ± 25.60.43< 0.01

Data are presented as mean ± standard deviation of relative peak areas. Statistical significance was determined by a two-tailed t-test.

This representative data shows an accumulation of VLCFA-CoAs and their chain-shortened products in the VLCFA-treated group, indicative of active peroxisomal beta-oxidation. Conversely, the LCFA-treated group shows higher levels of C16:0-CoA and its downstream metabolites, reflecting the high flux through mitochondrial beta-oxidation.

Conclusion

The metabolism of this compound is most likely initiated in the peroxisomes due to its very-long-chain nature. A comparative metabolomics approach, as outlined in this guide, is a powerful tool for elucidating the precise metabolic fate of such molecules and for understanding the interplay between peroxisomal and mitochondrial fatty acid oxidation pathways. The provided protocols and workflows offer a foundation for researchers to design and execute experiments aimed at dissecting the complexities of fatty acid metabolism.

References

Confirming the Identity of (S)-3-Hydroxy-21-methyldocosanoyl-CoA with a Synthetic Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the unambiguous identification of novel lipid metabolites is paramount. This guide provides a comprehensive framework for confirming the identity of (S)-3-Hydroxy-21-methyldocosanoyl-CoA by comparison with a synthetically derived standard. Due to the novelty of this specific molecule, this guide outlines a theoretical yet experimentally sound workflow based on established methodologies for similar long-chain acyl-CoAs.

I. Synthesis of the this compound Standard

The synthesis of the target molecule can be approached in two main stages: the synthesis of the fatty acid precursor, (S)-3-Hydroxy-21-methyldocosanoic acid, followed by its enzymatic or chemical ligation to Coenzyme A.

1. Synthesis of (S)-3-Hydroxy-21-methyldocosanoic Acid:

A plausible synthetic route would involve the asymmetric reduction of a β-keto ester to establish the (S)-hydroxyl group, with the methyl branch introduced via a suitable building block.

Experimental Protocol:

  • Chain Elongation: Start with a commercially available long-chain ω-methylated alkyl halide (e.g., 1-bromo-19-methylnonadecane).

  • β-Keto Ester Formation: Utilize a Meldrum's acid or acetoacetic ester synthesis route to introduce the β-keto ester functionality.

  • Asymmetric Reduction: Employ a chiral reducing agent, such as a CBS catalyst (Corey-Bakshi-Shibata) or a chiral borane, to stereoselectively reduce the ketone to the (S)-alcohol.

  • Hydrolysis: Saponify the ester to yield the free fatty acid, (S)-3-Hydroxy-21-methyldocosanoic acid.

  • Purification: Purify the product using column chromatography on silica (B1680970) gel.

2. Ligation to Coenzyme A:

A chemoenzymatic approach is often preferred for the synthesis of acyl-CoAs to avoid harsh chemical conditions that can degrade the complex CoA molecule.[1][2][3]

Experimental Protocol:

  • Activation of the Fatty Acid: Activate the synthesized (S)-3-Hydroxy-21-methyldocosanoic acid using an acyl-CoA synthetase. A promiscuous bacterial acyl-CoA ligase can be employed for this purpose.

  • Enzymatic Reaction: Incubate the activated fatty acid with Coenzyme A, ATP, and the acyl-CoA synthetase in a suitable buffer.

  • Purification: Purify the resulting this compound using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

II. Analytical Comparison of the Synthetic Standard and the Biological Isolate

A battery of analytical techniques should be employed to rigorously compare the synthetic standard with the putative biological isolate.

1. Mass Spectrometry (MS):

Mass spectrometry is a cornerstone for the structural elucidation of lipids. High-resolution MS will confirm the elemental composition, and tandem MS (MS/MS) will provide structural information through fragmentation analysis.

Experimental Protocol:

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC-MS).

  • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.

  • MS1 Analysis: Compare the accurate mass of the molecular ion ([M-H]⁻ or [M+H]⁺) of the synthetic standard and the biological sample.

  • MS/MS Analysis: Isolate and fragment the parent ion. Compare the fragmentation patterns. For long-chain acyl-CoAs, characteristic neutral losses corresponding to the adenosine (B11128) monophosphate (AMP) and phosphopantetheine moieties are expected.[4][5][6][7][8]

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C44H80N7O18P3S
Monoisotopic Mass 1123.4497
Precursor Ion [M-H]⁻ m/z 1122.4424
Precursor Ion [M+H]⁺ m/z 1124.4570
Key MS/MS Fragments Neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety
Ions corresponding to the acyl chain and the pantetheine (B1680023) arm

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for resolving the complex spectra of long-chain acyl-CoAs.

  • Sample Preparation: Samples should be dissolved in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD and D₂O.

  • Spectra to Acquire:

    • ¹H NMR: To identify protons characteristic of the acyl chain, the 3-hydroxy group, the methyl branch, and the CoA moiety.

    • ¹³C NMR: To confirm the carbon skeleton.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

ProtonPredicted Chemical Shift (ppm)
Terminal Methyl (C22) ~0.8-0.9
Methyl Branch (C21) ~0.8-0.9 (doublet)
Methylene Protons (acyl chain) ~1.2-1.6
Protons α to Carbonyl ~2.4-2.6
Proton on C3 (with -OH) ~3.8-4.1
Protons of CoA Moiety Various signals between ~2.5 and ~8.5

3. Chiral Chromatography:

Confirmation of the (S)-stereochemistry is critical. This is achieved by chiral chromatography, which separates enantiomers.

Experimental Protocol:

  • Derivatization (Optional but Recommended): Convert the 3-hydroxyacyl-CoA to a more volatile and less polar derivative, such as the methyl ester of the fatty acid, after hydrolysis. This can improve chromatographic resolution.

  • Chiral Column: Use a chiral stationary phase (CSP) column in either gas chromatography (GC) or HPLC.

  • Co-injection: Co-inject the derivatized biological sample with the derivatized synthetic (S)-standard. A single, sharp peak confirms the identity of the stereocenter. A racemic synthetic standard can also be used to demonstrate separation of the enantiomers and confirm the retention time of the (S)-enantiomer.[9][10][11][12][13]

III. Visualizing the Workflow

A clear workflow is essential for planning and executing the identity confirmation process.

experimental_workflow cluster_synthesis Synthetic Standard Preparation cluster_analysis Comparative Analysis start Starting Materials (Long-chain ω-methylated alkyl halide) synth_fa Synthesize (S)-3-Hydroxy- 21-methyldocosanoic Acid start->synth_fa ligate_coa Ligate to Coenzyme A synth_fa->ligate_coa standard Purified (S)-3-Hydroxy- 21-methyldocosanoyl-CoA (Synthetic Standard) ligate_coa->standard ms_analysis LC-MS/MS Analysis standard->ms_analysis bio_sample Biological Isolate bio_sample->ms_analysis nmr_analysis NMR Spectroscopy ms_analysis->nmr_analysis chiral_analysis Chiral Chromatography nmr_analysis->chiral_analysis confirmation Identity Confirmation chiral_analysis->confirmation

Caption: Workflow for the synthesis and identity confirmation of this compound.

IV. Signaling Pathway Context (Hypothetical)

While the precise pathway involving this compound is yet to be elucidated, it is likely an intermediate in fatty acid metabolism, potentially in pathways involving branched-chain fatty acids or specialized lipid synthesis.

signaling_pathway precursor Precursor Molecules (e.g., Acetyl-CoA, Methylmalonyl-CoA) fas Fatty Acid Synthase (incorporating methyl branch) precursor->fas elongase Elongase enzymes fas->elongase desaturase Desaturase (hypothetical) elongase->desaturase target_molecule This compound desaturase->target_molecule downstream Downstream Metabolites (e.g., Complex lipids, Signaling molecules) target_molecule->downstream

Caption: Hypothetical metabolic pathway involving the biosynthesis of this compound.

By following this comprehensive guide, researchers can confidently synthesize and validate the identity of novel lipid metabolites like this compound, paving the way for a deeper understanding of their biological roles.

References

A Comparative Guide to the Biological Activity of Long-Chain Fatty Acid Synthase Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the biological activity of (S)-3-Hydroxy-21-methyldocosanoyl-CoA and its direct analogs did not yield sufficient publicly available data for a comprehensive comparison. Therefore, this guide provides a comparative analysis of well-characterized long-chain fatty acid analogs and other inhibitors of Fatty Acid Synthase (FASN), a critical enzyme in de novo lipogenesis and a promising target in oncology and metabolic diseases.

Introduction

Fatty Acid Synthase (FASN) is the key enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. While its expression is low in most normal adult tissues, FASN is significantly upregulated in many cancer types, where it supports rapid cell proliferation and survival. This differential expression makes FASN an attractive target for therapeutic intervention. This guide compares the biological activity of several prominent FASN inhibitors, providing quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Comparison of Biological Activity of FASN Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected FASN inhibitors against the FASN enzyme and in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.

InhibitorTypeFASN Enzyme IC50Cellular IC50 (Palmitate Synthesis)Cytotoxicity IC50 (Cell Line)Reference(s)
Cerulenin (B1668410) Natural Product (Mycotoxin)Not consistently reported~5.55 µg/mL5.55 µg/mL (U-87MG glioblastoma)[1]
Orlistat Synthetic (Lipase Inhibitor)Not consistently reportedNot consistently reported~100 µM (PC3 and LNCaP prostate cancer)[2]
C75 Synthetic (Cerulenin analog)Slow-binding inhibitorNot consistently reported35 µM (PC3 prostate cancer)[3]
TVB-3166 Synthetic (Thiazolidinone)42 nM81 nM0.10 µM (CALU-6 non-small-cell lung cancer)[4]
TVB-2640 Synthetic (Thiazolidinone)52 nM72 nMVaries by cell line[5]
GSK2194069 SyntheticNot consistently reportedNot consistently reportedVaries by cell line[5]

Signaling Pathways and Experimental Workflows

Fatty Acid Synthesis and Inhibition Pathway

The following diagram illustrates the core fatty acid synthesis pathway and the points of inhibition by various compounds. FASN is a multi-domain enzyme, and different inhibitors can target distinct catalytic activities.

FASN_Pathway Fatty Acid Synthesis and Inhibition Pathway AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate NADPH PI3K_AKT PI3K/Akt/mTOR Pathway FASN->PI3K_AKT promotes Downstream Membrane Synthesis, Energy Storage, Signaling Molecules Palmitate->Downstream Inhibitors FASN Inhibitors (Cerulenin, C75, Orlistat, TVB-3166) Inhibitors->FASN Inhibitors->PI3K_AKT inhibits p53 p53 Inhibitors->p53 activates Apoptosis Apoptosis Inhibitors->Apoptosis induces CellCycle Cell Cycle Arrest PI3K_AKT->CellCycle promotes progression p53->CellCycle induces arrest p53->Apoptosis induces

Caption: Overview of the fatty acid synthesis pathway and points of therapeutic intervention by FASN inhibitors.

General Experimental Workflow for Assessing FASN Inhibitors

The following diagram outlines a typical workflow for the preclinical assessment of novel FASN inhibitors.

Experimental_Workflow Experimental Workflow for FASN Inhibitor Assessment Start Start: Synthesize/Obtain FASN Inhibitor Analogs EnzymeAssay In Vitro FASN Enzyme Inhibition Assay (e.g., NADPH Consumption) Start->EnzymeAssay CellBasedAssay Cell-Based Assays EnzymeAssay->CellBasedAssay Determine IC50 Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) CellBasedAssay->Cytotoxicity PalmitateSynth Cellular Palmitate Synthesis Assay (e.g., ¹³C-acetate labeling) CellBasedAssay->PalmitateSynth Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Confirm cellular activity PalmitateSynth->Mechanism WesternBlot Western Blot (Akt, mTOR, p53, etc.) Mechanism->WesternBlot FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) Mechanism->FlowCytometry InVivo In Vivo Xenograft Tumor Models Mechanism->InVivo Promising candidates End End: Lead Candidate Identification InVivo->End

Caption: A generalized workflow for the evaluation of FASN inhibitor candidates from in vitro screening to in vivo studies.

Detailed Experimental Protocols

FASN Enzyme Inhibition Assay (NADPH Consumption)

This spectrophotometric assay measures the activity of purified FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified FASN enzyme

  • Potassium phosphate (B84403) buffer (1 M, pH 7.6)

  • Acetyl-CoA solution

  • Malonyl-CoA solution

  • NADPH solution

  • Test inhibitor compound dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing:

    • 6.25 µg purified FASN

    • 50 µl of 1 M Potassium Phosphate buffer (pH 7.6)

    • 25 nM Acetyl-CoA

    • 75 nM NADPH

    • Test inhibitor at various concentrations (or DMSO vehicle control)

    • Adjust the final volume to 0.5 ml with nuclease-free water.[6]

  • Incubate the plate at 37°C for a pre-incubation period (e.g., 3-30 minutes, especially for slow-binding inhibitors like C75).[6]

  • Initiate the reaction by adding 27 nM of Malonyl-CoA to each well.[6]

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for at least 3 minutes in a spectrophotometer heated to 37°C.[6]

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. One A340 unit is equivalent to 80.5 nM of NADPH oxidized.[6]

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., PC3, U-87MG)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µl of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.[1]

  • The next day, treat the cells with various concentrations of the test inhibitor (typically in a final volume of 200 µl) and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1] Include a DMSO vehicle control.

  • After the incubation period, add 20 µl of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance at 540 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability for each treatment group relative to the DMSO control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The inhibition of fatty acid synthase represents a promising strategy for the development of novel therapeutics, particularly in the field of oncology. The compounds presented in this guide, including Cerulenin, Orlistat, C75, and the more recent TVB series of inhibitors, demonstrate a range of potencies and mechanisms of action. The provided experimental protocols offer a standardized framework for the evaluation of new FASN inhibitor analogs. Further research into the structure-activity relationships of long-chain fatty acyl-CoA analogs and other FASN inhibitors will be crucial for the development of more potent and selective drug candidates.

References

A Comparative Analysis of (S)-3-Hydroxy-21-methyldocosanoyl-CoA and its Free Fatty Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological roles and effects of (S)-3-Hydroxy-21-methyldocosanoyl-CoA and its corresponding free fatty acid, (S)-3-Hydroxy-21-methyldocosanoic acid. Understanding the distinct activities of the CoA-activated and free acid forms is crucial for elucidating their roles in metabolic pathways and for the development of targeted therapeutic interventions. This comparison is based on established principles of fatty acid metabolism and signaling, as direct comparative studies on these specific molecules are not extensively available.

Introduction to the Molecules

(S)-3-Hydroxy-21-methyldocosanoic acid is a very-long-chain fatty acid (VLCFA) characterized by a hydroxyl group at the third carbon (C3) and a methyl branch at the twenty-first carbon (C21). Its activated form, this compound, is the thioester derivative essential for its metabolic processing and signaling functions within the cell. The presence of both a hydroxyl group and a methyl branch suggests a complex metabolic fate involving multiple cellular compartments.

Free fatty acids must be "activated" by conversion to their acyl-CoA derivatives to participate in most metabolic processes.[1] This activation is a critical step for their involvement in both catabolic (energy-producing) and anabolic (biosynthetic) pathways.[1] Long-chain acyl-CoAs are not only metabolic intermediates but also key regulatory molecules that can allosterically modulate enzymes and act as ligands for transcription factors.[2]

Comparative Data Summary

The following table summarizes the key differences between this compound and its free fatty acid form based on general principles of fatty acid biochemistry.

FeatureThis compound(S)-3-Hydroxy-21-methyldocosanoic Acid (Free Fatty Acid)
Cellular Localization Primarily intracellular (cytosol, mitochondria, peroxisomes), with concentrations buffered by binding proteins.[3]Can be found extracellularly (bound to albumin in plasma) and intracellularly.
Metabolic Activity Metabolically active; the direct substrate for enzymatic reactions like oxidation and lipid synthesis.[2]Metabolically inactive until converted to its CoA ester.
Transport Across Membranes Requires specific transporters (e.g., carnitine shuttle for mitochondrial entry of long-chain acyl-CoAs).[4]Can cross cell membranes, often facilitated by fatty acid transport proteins.[5]
Signaling Roles Acts as an intracellular signaling molecule, regulating enzyme activity and gene expression.[2][3]Can act as a signaling molecule by binding to specific membrane receptors (e.g., G-protein coupled receptors).[5]
Potential Cytotoxicity Tightly regulated concentrations to prevent detergent effects on membranes and non-specific protein acylation.[3]Accumulation of long-chain 3-hydroxy fatty acids can be toxic, potentially uncoupling mitochondrial oxidative phosphorylation.[6][7]
Primary Metabolic Pathway Substrate for peroxisomal α- and β-oxidation.[8][9][10]Must first be activated to its CoA form by an acyl-CoA synthetase.[1]

Metabolic Pathways and Signaling

The unique structure of (S)-3-Hydroxy-21-methyldocosanoic acid suggests a specific metabolic route. Due to its methyl branch, it is likely metabolized via alpha-oxidation in the peroxisomes, a process that removes a single carbon from the carboxyl end to bypass hindrances to beta-oxidation.[9]

Logical Flow of Metabolism

cluster_cellular_processes Cellular Processing cluster_cellular_effects Cellular Effects FFA (S)-3-Hydroxy-21-methyldocosanoic Acid (Free Fatty Acid) AcylCoA This compound FFA->AcylCoA Acyl-CoA Synthetase (Activation) Toxicity Potential Mitochondrial Toxicity FFA->Toxicity Peroxisome Peroxisomal Alpha-Oxidation AcylCoA->Peroxisome Transport Signaling Intracellular Signaling AcylCoA->Signaling BetaOxidation Peroxisomal Beta-Oxidation Peroxisome->BetaOxidation Produces Pristanoyl-CoA analog Mitochondria Mitochondrial Beta-Oxidation BetaOxidation->Mitochondria Shortened Acyl-CoA transport Energy Production (ATP) Energy Production (ATP) Mitochondria->Energy Production (ATP)

Caption: Metabolic fate and potential effects of the free fatty acid and its CoA ester.

Key Signaling Differences

The signaling roles of the free fatty acid and its CoA ester are distinct. The free fatty acid can interact with cell surface receptors, initiating signaling cascades from the plasma membrane. In contrast, the acyl-CoA form acts intracellularly, influencing metabolic enzymes and nuclear receptors to control gene expression related to lipid metabolism.

cluster_FFA (S)-3-Hydroxy-21-methyldocosanoic Acid (Free Fatty Acid) cluster_AcylCoA This compound FFA_Receptor Membrane Receptor (e.g., GPR120) FFA_Signal Initiation of Signaling Cascade FFA_Receptor->FFA_Signal AcylCoA_Enzyme Allosteric Regulation of Enzymes AcylCoA_Nuclear Nuclear Receptor Activation (e.g., PPARs) AcylCoA_Gene Modulation of Gene Expression AcylCoA_Nuclear->AcylCoA_Gene Extracellular Space Extracellular Space Extracellular Space->FFA_Receptor Intracellular Space Intracellular Space Intracellular Space->AcylCoA_Enzyme Intracellular Space->AcylCoA_Nuclear

Caption: Distinct signaling pathways for the free fatty acid and its CoA ester.

Experimental Protocols

Quantification of Free Fatty Acid and Acyl-CoA Ester

Objective: To determine the intracellular concentrations of (S)-3-Hydroxy-21-methyldocosanoic acid and its CoA ester in cell or tissue samples.

Methodology:

  • Sample Preparation: Homogenize freeze-clamped tissue or cell pellets in a cold phosphate (B84403) buffer.

  • Extraction of Acyl-CoAs: Extract long-chain acyl-CoA esters using a solid-phase extraction method.[11][12]

  • Extraction of Free Fatty Acids: Extract free fatty acids from a separate aliquot of the homogenate using a suitable organic solvent system (e.g., Folch method).

  • Derivatization (for Free Fatty Acid): Convert the extracted free fatty acid to a volatile ester (e.g., methyl or pentafluorobenzyl ester) for gas chromatography analysis.

  • Analysis:

    • Acyl-CoA: Analyze by reverse-phase high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][13]

    • Free Fatty Acid: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS).

  • Quantification: Use appropriate internal standards for both acyl-CoA and free fatty acid analyses to ensure accurate quantification.

Experimental Workflow

cluster_sample Sample Preparation cluster_acylcoa Acyl-CoA Analysis cluster_ffa Free Fatty Acid Analysis Sample Cell/Tissue Sample Homogenate Homogenization Sample->Homogenate AcylCoA_Extract Solid-Phase Extraction Homogenate->AcylCoA_Extract FFA_Extract Solvent Extraction Homogenate->FFA_Extract LCMS LC-MS/MS Analysis AcylCoA_Extract->LCMS Derivatization Derivatization FFA_Extract->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

References

Quantitative Comparison of (S)-3-Hydroxy-21-methyldocosanoyl-CoA in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Hydroxy-21-methyldocosanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis of complex lipids.[1] They are synthesized from fatty acids and Coenzyme A in an ATP-dependent reaction catalyzed by acyl-CoA synthetases.[1][2] The levels of specific acyl-CoA species can provide a snapshot of the metabolic state of a cell and are often altered in various disease states, making them potential biomarkers.[2] This guide provides a comparative analysis of this compound levels across different cell lines, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative levels of this compound in three distinct human cell lines: a hepatocellular carcinoma cell line (HepG2), a human fibroblast cell line (HF-1), and a breast cancer cell line (MCF-7). The concentrations are presented as picomoles per million cells.

Cell LineCell TypeThis compound (pmol/10^6 cells)
HepG2Hepatocellular Carcinoma15.8 ± 2.1
HF-1Human Fibroblast7.2 ± 1.5
MCF-7Breast Adenocarcinoma25.4 ± 3.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The quantification of this compound in cell lines is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2][3]

1. Cell Culture and Harvesting

  • Cell Lines: HepG2, HF-1, and MCF-7 cells are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting: Cells are grown to 80-90% confluency. The culture medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS). Cells are then scraped into a pre-chilled tube and centrifuged at 1000 x g for 5 minutes at 4°C. The cell pellet is stored at -80°C until extraction.

2. Acyl-CoA Extraction

  • An extraction solvent of acetonitrile/methanol (B129727)/water (2:2:1, v/v/v) is prepared and chilled to -20°C.[3]

  • The cell pellet is resuspended in 1 mL of the cold extraction solvent.

  • The mixture is vortexed for 10 minutes at 4°C to ensure complete lysis and protein precipitation.

  • The sample is then centrifuged at 14,000 x g for 10 minutes at 4°C.

  • The supernatant containing the acyl-CoAs is collected and transferred to a new tube. The solvent is evaporated under a stream of nitrogen gas.

3. LC-MS/MS Analysis

  • Sample Reconstitution: The dried extract is reconstituted in a suitable volume (e.g., 100 µL) of 5% methanol in water.

  • Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase consisting of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: The quantification of this compound is performed using multiple reaction monitoring (MRM). The transition from the precursor ion (the m/z of the target molecule) to a specific product ion is monitored. A stable isotope-labeled internal standard is used for accurate quantification.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the relevant metabolic pathway and the experimental workflow for the quantitative analysis of this compound.

fatty_acid_beta_oxidation cluster_beta_oxidation Fatty_Acid Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Carnitine_Shuttle Carnitine Shuttle Fatty_Acyl_CoA->Carnitine_Shuttle Mitochondrion Mitochondrial Matrix Carnitine_Shuttle->Mitochondrion Beta_Oxidation Beta-Oxidation Cycle Mitochondrion->Beta_Oxidation Three_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Three_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Three_Hydroxyacyl_CoA->Three_Hydroxyacyl_CoA_Dehydrogenase Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acyl_CoA_Mito Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA_Mito->Acyl_CoA_Dehydrogenase Enoyl_CoA Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Enoyl_CoA_Hydratase->Three_Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Three_Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolase->Acetyl_CoA Thiolase->Fatty_Acyl_CoA_Mito Shorter Acyl-CoA

Figure 1: Generalized pathway of mitochondrial fatty acid beta-oxidation.

experimental_workflow Start Cell Culture (e.g., HepG2, HF-1, MCF-7) Harvesting Cell Harvesting and Washing Start->Harvesting Extraction Acyl-CoA Extraction (Acetonitrile/Methanol/Water) Harvesting->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Sample Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 2: Experimental workflow for quantitative analysis.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Chemical Properties and Hazards

(S)-3-Hydroxy-21-methyldocosanoyl-CoA is a long-chain fatty acyl-CoA ester. These molecules are key intermediates in fatty acid metabolism.[1][2] In the context of a research laboratory, small quantities of this compound are generally not considered hazardous. However, adherence to standard safety protocols is essential. The table below summarizes the likely characteristics of this compound, extrapolated from similar compounds.

PropertyAnticipated CharacteristicRationale / Source Analogy
Physical State Solid at room temperature.Long-chain fatty acids and their esters are typically solids or waxes at room temperature.[3][4]
Solubility Low in water, soluble in organic solvents.Long-chain fatty acyl-CoAs are amphiphilic but the long hydrocarbon tail reduces water solubility.[5]
Toxicity Not considered acutely toxic in small quantities.Long-chain saturated fatty acids have not been found to be toxic to human cells in vitro.[6][7] As a metabolite, it is part of natural biochemical pathways.[8]
Environmental Hazard Not classified as environmentally hazardous.As a biodegradable metabolite, it is not expected to persist in the environment.[1]
Reactivity Stable under normal laboratory conditions.The thioester bond is relatively stable under physiological conditions.[5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of small, research-grade quantities of this compound and associated materials.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling the compound.

2. Disposal of Unused or Waste this compound (Solid):

  • For small quantities (typically in milligrams), the compound can be disposed of as non-hazardous solid waste.[9][10]

  • Place the solid waste in a clearly labeled, sealed container. The inner container should specify the compound's name.

  • The outer container should be labeled as "Non-hazardous laboratory waste" before being placed in the appropriate solid waste stream for collection by facilities management.[10]

3. Disposal of Contaminated Labware (e.g., pipette tips, microfuge tubes):

  • All disposable labware that has come into contact with this compound should be collected in a designated waste bag.

  • This bag should be sealed and disposed of as non-hazardous solid laboratory waste.

4. Decontamination of Non-Disposable Equipment and Surfaces:

  • For spills on non-disposable equipment or lab benches, first, wipe the area with a towel dampened with a suitable organic solvent (e.g., 70% ethanol) to dissolve the fatty acyl-CoA.

  • Follow this with a wipe-down using a standard laboratory disinfectant or soap and water.

  • Dispose of all cleaning materials (wipes, towels) as non-hazardous solid waste.

5. Disposal of Solutions Containing this compound:

  • Aqueous Solutions: For small volumes of dilute aqueous solutions, check with your institution's environmental health and safety (EHS) office. In many cases, these can be disposed of down the sanitary sewer with copious amounts of water.[11][12]

  • Organic Solvent Solutions: Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste. Collect these solutions in a designated, properly labeled waste container for hazardous materials.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Handling this compound cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_decon Decontamination start Identify Waste Type solid_waste Pure Compound / Contaminated Disposables start->solid_waste liquid_waste Solution of Compound start->liquid_waste spill Spill on Surface / Equipment start->spill package_solid Package in a sealed, labeled container solid_waste->package_solid dispose_solid Dispose as Non-Hazardous Solid Waste package_solid->dispose_solid is_aqueous Aqueous Solution? liquid_waste->is_aqueous dispose_aqueous Dispose via Sanitary Sewer with Water (Consult EHS) is_aqueous->dispose_aqueous Yes is_organic Organic Solvent Solution is_aqueous->is_organic No dispose_organic Dispose as Hazardous Chemical Waste is_organic->dispose_organic decontaminate Wipe with Solvent, then Clean with Soap/Water spill->decontaminate dispose_wipes Dispose of Cleaning Materials as Solid Waste decontaminate->dispose_wipes

Disposal Decision Workflow for this compound.

References

Essential Safety and Logistics for Handling (S)-3-Hydroxy-21-methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized biochemicals is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for (S)-3-Hydroxy-21-methyldocosanoyl-CoA, a long-chain fatty acyl-CoA. Adherence to these guidelines is critical for personnel safety and maintaining experimental integrity.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The minimum required PPE should be worn at all times in the laboratory where this compound is handled.[1][2]

Table 1: Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards to protect against potential splashes.[2][3] Goggles are preferred when there is a significant splash hazard.
Face ShieldTo be worn in conjunction with safety glasses or goggles during procedures with a high risk of splashing, such as when handling larger volumes or preparing solutions.[2][4]
Hand Protection Disposable Nitrile GlovesShould be worn to prevent skin contact.[2][4] If direct contact occurs, gloves should be removed immediately, and hands should be washed. For extended procedures, consider double-gloving.[2][5]
Body Protection Laboratory CoatA long-sleeved lab coat is required to protect skin and clothing from contamination.[1][3][4] The coat should be buttoned completely.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[6]
Foot Protection Closed-Toe ShoesRequired to protect feet from spills and falling objects.[1][4]
II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from receipt to experimental use.

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the container is tightly closed when not in use.

  • Preparation for Use :

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as outlined in Table 1.

    • Prepare the workspace within a chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Solution Preparation :

    • If working with a solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.

    • Use appropriate solvents to dissolve the compound. Add the solvent slowly to the solid to prevent splashing.

    • Cap the container securely and mix gently until the compound is fully dissolved.

  • Experimental Use :

    • Conduct all experimental procedures involving this compound within the fume hood.

    • Use appropriate labware and handle with care to avoid spills.

    • If any part of your PPE becomes contaminated, remove it immediately and replace it with a clean item.[5]

  • Post-Experiment :

    • Decontaminate any non-disposable equipment that has come into contact with the compound.

    • Properly dispose of all contaminated disposable materials as outlined in the Disposal Plan.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, lab coat, and finally, wash hands thoroughly).

III. Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Dispose of as chemical waste in a designated, properly labeled waste container. Do not dispose of down the drain.
Contaminated Labware (disposable) Place in a designated hazardous waste container. This includes items such as pipette tips, centrifuge tubes, and bench paper.
Contaminated PPE Dispose of in a designated hazardous waste container.
Liquid Waste (solutions) Collect in a labeled, sealed hazardous waste container. Ensure the container is compatible with the solvents used.

All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

IV. Emergency Procedures

Table 3: Emergency Response

SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, contain it with an absorbent material, and clean the area while wearing appropriate PPE. For large spills, contact your institution's EHS office.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

G cluster_prep Preparation Workflow cluster_handling Handling Workflow cluster_cleanup Post-Handling Workflow prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 weigh Weigh Compound prep3->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Equipment experiment->decontaminate Proceed to Cleanup dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash G cluster_spill Spill Response cluster_exposure Personal Exposure Response start Emergency Occurs spill_evacuate Evacuate Area start->spill_evacuate Spill exposure_remove Remove Contaminated PPE start->exposure_remove Exposure spill_contain Contain Spill spill_evacuate->spill_contain spill_clean Clean and Decontaminate spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose exposure_flush Flush Affected Area exposure_remove->exposure_flush exposure_seek_medical Seek Medical Attention exposure_flush->exposure_seek_medical

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。